Influenza virus NP (44-52)
Beschreibung
Eigenschaften
Molekularformel |
C46H74N10O17S |
|---|---|
Molekulargewicht |
1071.2 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H74N10O17S/c1-22(2)16-30(52-40(66)29(13-14-35(60)61)50-45(71)37(24(5)58)56-38(64)27(48)21-74)41(67)49-28(8-6-7-15-47)39(65)51-31(17-23(3)4)42(68)55-34(20-57)44(70)53-32(19-36(62)63)43(69)54-33(46(72)73)18-25-9-11-26(59)12-10-25/h9-12,22-24,27-34,37,57-59,74H,6-8,13-21,47-48H2,1-5H3,(H,49,67)(H,50,71)(H,51,65)(H,52,66)(H,53,70)(H,54,69)(H,55,68)(H,56,64)(H,60,61)(H,62,63)(H,72,73)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,37+/m1/s1 |
InChI-Schlüssel |
QVXNKNSYPZUJFT-DEKAXTLRSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CS)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Influenza Virus NP (44-52) Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the influenza virus nucleoprotein (NP) peptide spanning amino acids 44-52. This peptide is a well-characterized, immunodominant epitope that elicits a robust cytotoxic T-lymphocyte (CTL) response in individuals expressing the human leukocyte antigen (HLA)-A1 allele. This document details its sequence, physicochemical properties, immunological characteristics, and the experimental methodologies used for its study, making it a valuable resource for researchers in immunology, virology, and vaccine development.
Peptide Sequence and Physicochemical Properties
The influenza A virus NP (44-52) peptide is a nonapeptide with the following amino acid sequence:
Sequence: Cys-Thr-Glu-Leu-Lys-Leu-Ser-Asp-Tyr (CTELKLSDY)[1]
This sequence is highly conserved across many influenza A virus strains, making it a key target for universal influenza vaccine strategies.[2] Its physicochemical properties are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | CTELKLSDY |
| Molecular Formula | C46H74N10O17S |
| Molecular Weight | 1071.2 g/mol |
| HLA Restriction | HLA-A*01:01[3][4] |
Immunological Properties
The NP (44-52) peptide is a crucial target for the cell-mediated immune response to influenza A virus infection. When presented by the MHC class I molecule HLA-A1 on the surface of infected cells, it is recognized by CD8+ cytotoxic T-lymphocytes (CTLs). This recognition triggers a cascade of events leading to the elimination of infected cells.
MHC Binding Affinity
Cytotoxic T-Lymphocyte (CTL) Response
The NP (44-52) peptide is a dominant epitope for HLA-A1-restricted CTLs. The frequency of NP (44-52)-specific CTL precursors (CTLp) can be quantified using techniques such as the ELISPOT assay. The table below summarizes representative data on the frequency of these cells in healthy, HLA-A1-positive donors.
| Donor Group | Mean Frequency of NP (44-52)-specific CTLp (per 2.5 x 105 PBMC) | Reference |
| HLA-A1+, -A2+, -B8+, -B35+ | Significantly higher (threefold) than other groups | [6] |
| HLA-A1+ (Donor 3) | 31 | [6] |
Note: PBMC stands for Peripheral Blood Mononuclear Cells.
The functional avidity of NP (44-52)-specific T cells, which is the concentration of peptide required for 50% of maximal response (EC50), has been measured. In one study, the EC50 for NP (44-52)-specific T cells was determined to be 1 x 10-6 M.
Signaling Pathways
The recognition of the NP (44-52)-HLA-A1 complex by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector functions. The diagram below illustrates the initial steps of this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the influenza NP (44-52) peptide.
In Vitro Generation of Peptide-Specific CTLs
This protocol describes the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) to expand a population of CTLs specific for the NP (44-52) peptide.
Methodology:
-
PBMC Isolation: Isolate PBMCs from heparinized blood of a healthy, HLA-A1-positive donor using Ficoll-Paque density gradient centrifugation.
-
Initial Stimulation: Resuspend PBMCs at a concentration of 2 x 106 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Add the NP (44-52) peptide to a final concentration of 10 µg/mL and recombinant human Interleukin-2 (IL-2) to a final concentration of 10 U/mL. Culture in a 24-well plate at 37°C in a 5% CO2 incubator.
-
Restimulation: After 7 days, and weekly thereafter, restimulate the cultures. Prepare stimulator cells by pulsing autologous PBMCs with 10 µg/mL of the NP (44-52) peptide for 1 hour at 37°C, followed by irradiation (3000 rads). Add the irradiated, peptide-pulsed stimulator cells to the effector cell culture at a responder-to-stimulator ratio of 10:1. Add fresh IL-2 to a final concentration of 10 U/mL.
-
Expansion and Maintenance: Expand the cultures for 2-4 weeks, monitoring cell viability and proliferation. Split the cultures as needed to maintain a cell density of 1-2 x 106 cells/mL.
-
Assessment of Specificity: After the expansion period, assess the specificity and functionality of the generated CTLs using the assays described below.
51Cr Release Cytotoxicity Assay
This assay measures the ability of NP (44-52)-specific CTLs to lyse target cells presenting the peptide.
Methodology:
-
Target Cell Preparation: Use an HLA-A1-positive B-lymphoblastoid cell line (B-LCL) as target cells. Label the target cells with 51Cr by incubating 1 x 106 cells with 100 µCi of Na251CrO4 for 1 hour at 37°C.
-
Peptide Pulsing: Wash the labeled target cells three times with complete medium. Resuspend the cells and pulse half of them with 10 µg/mL of the NP (44-52) peptide for 1 hour at 37°C. The other half remains unpulsed as a negative control.
-
Co-culture: Plate the labeled target cells (pulsed and unpulsed) in a 96-well U-bottom plate at 5 x 103 cells/well. Add the in vitro-generated CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Measurement of 51Cr Release: After incubation, centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Determine the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: 51Cr release from target cells incubated with CTLs.
-
Spontaneous Release: 51Cr release from target cells incubated with medium alone.
-
Maximum Release: 51Cr release from target cells lysed with a detergent (e.g., 1% Triton X-100).
-
ELISPOT Assay for IFN-γ Secretion
This assay quantifies the number of NP (44-52)-specific, IFN-γ-secreting T cells.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum for 2 hours at 37°C.
-
Cell Plating: Add PBMCs or in vitro-generated CTLs to the wells at a concentration of 2 x 105 cells/well.
-
Stimulation: Add the NP (44-52) peptide to the appropriate wells at a final concentration of 10 µg/mL. Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.
-
Spot Development: Add a substrate solution (e.g., BCIP/NBT) and incubate until spots develop. Stop the reaction by washing with water.
-
Analysis: Air-dry the plate and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This technique identifies and quantifies NP (44-52)-specific T cells based on their production of intracellular cytokines (e.g., IFN-γ, TNF-α) upon stimulation.
Methodology:
-
Cell Stimulation: Stimulate 1 x 106 PBMCs with the NP (44-52) peptide (10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 6 hours at 37°C. Include negative and positive controls.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers, such as CD3 and CD8.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines, such as anti-human IFN-γ and anti-human TNF-α.
-
Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing IFN-γ and/or TNF-α in response to peptide stimulation.
Conclusion
The influenza virus NP (44-52) peptide is a critical component of the cellular immune response to influenza A virus. Its high degree of conservation and immunodominance in HLA-A1 positive individuals make it an attractive target for the development of universal influenza vaccines and immunotherapeutics. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this and other T-cell epitopes. A thorough understanding of the properties and immunological significance of peptides like NP (44-52) is essential for advancing the field of infectious disease research and improving public health.
References
- 1. stemcell.com [stemcell.com]
- 2. MHC Class I-Presented T Cell Epitopes Identified by Immunoproteomics Analysis Are Targets for a Cross Reactive Influenza-Specific T Cell Response | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Cytotoxic T-Lymphocyte Repertoire to Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
The Function of the Influenza Virus Nucleoprotein (44-52) Epitope: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function and immunological significance of the influenza A virus nucleoprotein (NP) epitope spanning amino acids 44-52. The NP(44-52) epitope, with the amino acid sequence CTELKLSDY, is a critical target for the host cellular immune response during influenza A virus infection. This document details its role in cytotoxic T lymphocyte (CTL) recognition, its immunodominant characteristics, and the experimental methodologies used for its study.
Core Function and Immunological Significance
The influenza A virus nucleoprotein is an internal viral protein essential for viral replication and is highly conserved across different influenza A strains. This conservation makes it an attractive target for universal influenza vaccine strategies. The NP(44-52) epitope is a well-characterized, immunodominant, HLA-A1-restricted CD8+ T-cell epitope.[1][2][3] Upon infection, the viral nucleoprotein is processed within the host cell, and the NP(44-52) peptide is presented on the cell surface by MHC class I molecules. This peptide-MHC complex is then recognized by specific CD8+ cytotoxic T lymphocytes (CTLs), triggering a cascade of events leading to the elimination of infected cells. This cellular immune response is crucial for viral clearance and recovery from infection. The immunodominance of the NP(44-52) epitope signifies that it elicits a strong and prevalent T-cell response in individuals with the appropriate HLA-A1 allele.[4][5]
Quantitative Data on the NP(44-52) Epitope
The immunogenicity of the NP(44-52) epitope has been quantified through various assays that measure T-cell activation and frequency. The following tables summarize key quantitative data related to this epitope.
Table 1: T-Cell Precursor Frequency for Influenza NP(44-52) Epitope
| Donor Group (HLA Type) | Epitope | CTLp Frequency (per 2.5 x 10^5 PBMC) | Reference |
| Group I (HLA-A1, -A2, -B8, -B35) | NP(44-52) | 31 | [4] |
| Group II (HLA-A1, -A2, -B8, -B27) | NP(44-52) | Lower than Group I | [4] |
| Group III (HLA-A1, -A3, -B8, -B35) | NP(44-52) | Lower than Group I | [4] |
CTLp: Cytotoxic T Lymphocyte precursor; PBMC: Peripheral Blood Mononuclear Cells. The data indicates a significantly higher frequency of CTL precursors specific for the NP(44-52) epitope in individuals with the HLA-A1, -A2, -B8, -B35 phenotype.[4]
Table 2: Comparative T-Cell Response to Influenza Epitopes
| Donor | Dominant Epitope | Response Magnitude (IFN-γ secreting cells) | Reference |
| Donor 1 | NP(44-52) & NP(380-388) | Significantly larger than M1(58-66) | [5] |
| Donor 3 | NP(44-52) | Highest response among tested epitopes | [4] |
This table highlights the immunodominance of the NP(44-52) epitope in certain individuals, where it elicits a more potent T-cell response compared to other well-known influenza epitopes like M1(58-66).[4][5]
Experimental Protocols
The study of the NP(44-52) epitope relies on a variety of sophisticated immunological assays. Below are detailed methodologies for key experiments.
IFN-γ ELISpot Assay
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.
Objective: To determine the number of NP(44-52)-specific IFN-γ secreting T-cells.
Methodology:
-
Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from a blood sample using density gradient centrifugation.
-
Cell Stimulation: The coated plate is washed, and PBMCs are added to the wells along with the NP(44-52) synthetic peptide (CTELKLSDY) at a concentration of 10 μM. Control wells include cells with no peptide (negative control) and cells with a mitogen like PHA (positive control).
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator, allowing activated T-cells to secrete IFN-γ, which is captured by the antibody on the membrane.
-
Detection: The cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added to the wells.
-
Enzyme Conjugation: After incubation and washing, an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate is added that is converted by the enzyme into a colored, insoluble spot. Each spot represents a single IFN-γ secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. The results are typically expressed as Spot Forming Units (SFU) per million PBMCs.
Chromium-51 Release Assay
This assay measures the cytotoxic activity of CTLs by quantifying the release of a radioactive isotope from lysed target cells.
Objective: To determine the percentage of specific lysis of target cells presenting the NP(44-52) epitope by CTLs.
Methodology:
-
Target Cell Preparation: Target cells (e.g., B-lymphoblastoid cell lines) expressing HLA-A1 are incubated with the NP(44-52) peptide (5 μM) for 1 hour to allow peptide loading onto MHC class I molecules.
-
Radioactive Labeling: The peptide-loaded target cells are then incubated with Sodium Chromate (Na2[51Cr]O4) for 1 hour, allowing the radioactive chromium to be taken up by the cells.
-
Effector Cell Preparation: Effector CTLs, either generated in vitro or isolated from previously infected individuals, are prepared at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 20:1, 10:1).
-
Co-incubation: The labeled target cells are washed and co-incubated with the effector CTLs in a 96-well V-bottom plate for 4 hours at 37°C.
-
Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant, containing the released 51Cr from lysed cells, is carefully collected.
-
Radioactivity Measurement: The amount of radioactivity in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: Radioactivity in the supernatant of wells with both effector and target cells.
-
Spontaneous Release: Radioactivity in the supernatant of wells with target cells only (measures natural leakage).
-
Maximum Release: Radioactivity in the supernatant of wells where target cells are lysed with a detergent (e.g., Triton X-100).
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the critical biological pathways and experimental workflows related to the function of the NP(44-52) epitope.
Caption: MHC Class I Antigen Presentation Pathway for the NP(44-52) Epitope.
Caption: CD8+ T-Cell Activation by the NP(44-52) Epitope.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HLA-A1 and HLA-A3 T cell epitopes derived from influenza virus proteins predicted from peptide binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influenza A NP (44-52) (HLA-A1) - SB PEPTIDE [sb-peptide.com]
- 4. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
discovery of Influenza A virus NP (44-52) as a T-cell epitope
An in-depth guide to the discovery and characterization of the Influenza A virus Nucleoprotein (NP) 44-52 epitope, a key target for T-cell immunity. This document provides a technical overview for researchers, scientists, and professionals in drug development, detailing the methodologies and data that established NP (44-52) as a significant cytotoxic T-lymphocyte (CTL) epitope.
Introduction: The Quest for Universal Influenza Immunity
Influenza A virus is a major global health threat, primarily due to its capacity for rapid antigenic evolution, necessitating the annual reformulation of seasonal vaccines. These vaccines predominantly induce antibody responses against the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA). In contrast, cell-mediated immunity, driven by T-lymphocytes, often targets conserved internal viral proteins, such as the nucleoprotein (NP).[1][2] This conservation makes T-cell epitopes within these proteins attractive targets for developing universal influenza vaccines that could offer broad protection against diverse influenza strains.[1][3]
The discovery of specific T-cell epitopes is a cornerstone of this effort. An epitope is a short peptide fragment of a protein that is presented by Major Histocompatibility Complex (MHC) molecules on the surface of infected cells and recognized by T-cells.[4][5] This guide focuses on a well-characterized HLA-A1-restricted CD8+ T-cell epitope derived from the Influenza A virus nucleoprotein, NP (44-52), with the amino acid sequence CTELKLSDY.[6][7][8][9][10]
Discovery and Identification
The identification of the NP (44-52) epitope was a result of systematic efforts to map T-cell recognition sites within conserved influenza proteins. The general approach combines computational prediction with experimental validation.
Initially, potential T-cell epitopes were predicted by analyzing the amino acid sequences of influenza proteins for motifs that suggest binding to specific HLA class I molecules.[9][11] For HLA-A1, a common binding motif includes specific anchor residues at certain positions within a 9-amino acid peptide.[9] The NP (44-52) sequence, CTELKLSDY, fit the predicted HLA-A1 binding motif.[9]
Following in silico prediction, synthetic peptides corresponding to these sequences were tested for their ability to bind to the relevant HLA molecules and to be recognized by T-cells from individuals previously infected with influenza.[5][9] Studies demonstrated that the NP (44-52) peptide could effectively sensitize target cells for lysis by influenza-immune cytotoxic T-lymphocytes (CTLs) in an HLA-A1-restricted manner, confirming it as a genuine T-cell epitope.[9][10]
Quantitative Data Summary
The following tables summarize the key characteristics and representative experimental data for the Influenza A NP (44-52) epitope.
Table 1: Characteristics of the Influenza A NP (44-52) T-Cell Epitope
| Characteristic | Description |
| Epitope Name | NP (44-52) |
| Amino Acid Sequence | CTELKLSDY[7][8][9] |
| Source Protein | Nucleoprotein (NP)[7][9] |
| Source Organism | Influenza A Virus[7] |
| MHC Restriction | HLA-A1[6][9][10] |
| Responding T-Cell | CD8+ Cytotoxic T-Lymphocyte (CTL)[1][8] |
Table 2: Representative T-Cell Response Data
| Assay Type | Donor HLA Type | Stimulus | Responding Cells | Measurement | Result (Illustrative) |
| IFN-γ ELISpot | HLA-A1+ | NP (44-52) peptide | PBMCs | Spot Forming Units (SFU) / 10⁶ PBMCs | In one study, a donor with the highest response to NP (44-52) had a frequency of 31 CTLp per 2.5 x 10⁵ PBMC.[10] |
| Intracellular Cytokine Staining (ICS) | HLA-A1+ | NP (44-52) peptide | PBMCs | % of IFN-γ+ cells in CD8+ population | Frequencies of responding T-cells can range from 0.05% to 10% in healthy adults.[12] |
| Cytotoxicity Assay (Chromium Release) | HLA-A1+ | NP (44-52) pulsed target cells | CTL line | % Specific Lysis | A close correlation exists between the number of peptide-specific IFN-γ-releasing T cells and the level of specific cytotoxicity.[13] |
Experimental Protocols
The characterization of NP (44-52) as a T-cell epitope relies on several key experimental techniques.
T-Cell Epitope Discovery Workflow
The overall process begins with computational analysis and culminates in functional T-cell assays.
Caption: Workflow for T-cell epitope discovery.
IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[13]
Methodology:
-
Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for Interferon-gamma (IFN-γ) and incubated overnight at 4°C.
-
Cell Plating: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy, HLA-typed donors. A standardized number of cells (e.g., 200,000 to 300,000 cells/well) are added to the coated wells.[14]
-
Antigen Stimulation: The synthetic NP (44-52) peptide is added to the wells at a final concentration of approximately 2-10 µg/mL.[14] A negative control (medium only) and a positive control (e.g., phytohemagglutinin) are included.
-
Incubation: Cells are incubated for 18-20 hours at 37°C in a CO₂ incubator, allowing activated T-cells to secrete IFN-γ, which is captured by the antibody on the membrane.[14]
-
Detection: After incubation, cells are washed away. A biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).
-
Spot Development: A substrate is added that precipitates upon enzymatic action, forming a visible spot on the membrane at the location of each IFN-γ-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. Results are typically expressed as Spot Forming Units (SFU) per million PBMCs.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric characterization of responding T-cells, identifying their phenotype (e.g., CD8+) and function (cytokine production, degranulation).[3][12][15]
Methodology:
-
Cell Stimulation: PBMCs are stimulated with the NP (44-52) peptide (1-10 µg/mL) for several hours (e.g., 6-12 hours).[12][15]
-
Secretion Inhibition: A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during the final hours of incubation.[12][15] This prevents cytokine secretion, causing them to accumulate inside the cell.
-
Surface Staining: Cells are stained with fluorochrome-conjugated antibodies against surface markers such as CD3, CD8, and CD4 to identify T-cell populations. A viability dye is often included to exclude dead cells.
-
Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Cells are stained with fluorochrome-conjugated antibodies against intracellular cytokines like IFN-γ and TNF-α, and degranulation markers like CD107a.[15]
-
Data Acquisition: Samples are analyzed on a flow cytometer. Tens of thousands to millions of cells are passed through lasers, and the emitted fluorescence from each cell is detected.
-
Data Analysis: The frequency of cytokine-positive cells within the CD8+ T-cell gate is determined using specialized software.
T-Cell Receptor Signaling Pathway
Recognition of the NP (44-52) peptide presented by an HLA-A1 molecule on an infected cell by a specific CD8+ T-cell's T-Cell Receptor (TCR) initiates a complex signaling cascade, leading to T-cell activation and effector functions.
Caption: T-Cell Receptor (TCR) signaling cascade.
The binding of the TCR and CD8 co-receptor to the peptide-MHC complex triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the associated CD3 complex by the kinase Lck.[16] This recruits and activates ZAP-70, which in turn phosphorylates downstream adaptors like LAT, initiating multiple signaling branches.[16] Key pathways include the activation of PLCγ1, leading to calcium flux (activating NFAT) and diacylglycerol production (activating NF-κB and AP-1).[16][17] These transcription factors then orchestrate the expression of genes essential for effector functions, such as IFN-γ production and the mobilization of cytotoxic granules to kill infected cells.[4]
Conclusion
The discovery and detailed characterization of the Influenza A virus NP (44-52) epitope represent a significant advancement in understanding cell-mediated immunity to influenza. It serves as a model for how conserved internal proteins can be targeted by the immune system, providing a durable response that is less susceptible to viral antigenic drift. The methodologies outlined in this guide, from predictive bioinformatics to sensitive single-cell functional assays, are central to the ongoing discovery of new epitopes. As a well-defined, immunogenic, and conserved target, NP (44-52) remains a crucial component in the rational design and immunological monitoring of next-generation, universal influenza vaccines.
References
- 1. scienceopen.com [scienceopen.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Epitope specific T‐cell responses against influenza A in a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-cell receptor - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. pnas.org [pnas.org]
- 7. shop.altabioscience.com [shop.altabioscience.com]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | T Cell Epitope Discovery in the Context of Distinct and Unique Indigenous HLA Profiles [frontiersin.org]
- 12. viroclinics.com [viroclinics.com]
- 13. A sensitive ELISPOT assay for detection of CD8+ T lymphocytes specific for HLA class I-binding peptide epitopes derived from influenza proteins in the blood of healthy donors and melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Role of Influenza A Nucleoprotein Epitope (44-52) in Viral Immunity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the influenza A virus nucleoprotein (NP) epitope spanning amino acids 44-52. As a highly conserved internal protein, NP is a critical target for T-cell-mediated immunity, offering the potential for broad, cross-strain protection that is a cornerstone of universal vaccine development.[1][2][3] This guide synthesizes key findings on the NP(44-52) epitope, detailing its role in cellular immunity, presenting quantitative data from immunological studies, outlining relevant experimental protocols, and visualizing the underlying biological processes.
Introduction: The Nucleoprotein as a Target for Universal Influenza Immunity
Influenza A viruses pose a persistent global health threat due to antigenic drift and shift in their surface glycoproteins, necessitating annual vaccine reformulations.[1] T-cell responses, however, often target more conserved internal proteins like the nucleoprotein (NP).[1][2][3] These T-cell responses are linked to reduced disease severity and faster viral clearance, making NP a compelling antigen for universal influenza vaccines designed to elicit long-lasting, heterosubtypic immunity.[2][4][5]
The NP(44-52) peptide, with the sequence CTELKLSDY , has been identified as an immunodominant CD8+ T-cell epitope in individuals expressing the HLA-A1 major histocompatibility complex (MHC) class I allele.[6][7][8] Its high degree of conservation across influenza A strains underscores its importance as a target for a broadly protective immune response.
The NP(44-52) Epitope in Cellular Immunity
The immune response to the NP(44-52) epitope is a classic example of cellular immunity, mediated by CD8+ cytotoxic T-lymphocytes (CTLs). This process is fundamental to clearing established infections by recognizing and eliminating virus-infected cells.
Key steps include:
-
Antigen Processing and Presentation: Inside an infected cell, viral NP is degraded by the proteasome into smaller peptides. The NP(44-52) peptide is then transported into the endoplasmic reticulum, where it binds to HLA-A1 molecules. This peptide-MHC complex is subsequently trafficked to the cell surface for presentation to CD8+ T-cells.
-
T-Cell Recognition and Activation: Naive CD8+ T-cells with a T-cell receptor (TCR) specific to the NP(44-52)-HLA-A1 complex recognize and bind to it. This interaction, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of the T-cell into an effector CTL.
-
Effector Function: Effector CTLs patrol the body and, upon recognizing the NP(44-52) epitope on infected respiratory cells, release cytotoxic granules (containing perforin (B1180081) and granzymes) to induce apoptosis, thereby eliminating the viral reservoir.
-
Memory Formation: A subset of these activated T-cells develops into long-lived memory cells. These cells provide rapid and robust protection upon subsequent encounters with different influenza A strains that share this conserved epitope.
Quantitative Data on NP(44-52) Immune Response
The immunogenicity of the NP(44-52) epitope has been quantified in various studies, primarily through measuring the frequency and function of specific T-cells. While precise values vary based on the donor's immune history and the specific assay used, the data consistently highlight its role in the anti-influenza T-cell response.
| Parameter | Method | Finding | Reference |
| CTL Precursor Frequency | Limiting Dilution Assay / ELISpot | Frequencies can be significant, with one study noting a donor with 31 specific CTL precursors per 2.5 x 10^5 peripheral blood mononuclear cells (PBMCs). | [7] |
| Immunodominance | ELISpot / Intracellular Cytokine Staining (ICS) | In HLA-A1 positive individuals, the response to NP(44-52) can be dominant over other epitopes. In one cohort, NP(44-52) was the dominant HLA-A1 restricted epitope in 8 out of 16 donors. | [7] |
| Functional Avidity | In vitro T-cell activation assays | NP(44-52) specific CD8+ T-cells have been described as having a relatively lower functional avidity compared to other influenza epitopes, such as NP(383-391). This suggests that a higher concentration of the epitope may be needed for activation. | [8] |
| Cross-Reactivity | Sequence Analysis / T-cell Assays | The NP(44-52) sequence is highly conserved, but variations exist. For example, a notable variation between the A(H7N9) and A(H1N1)pdm09 strains was reported, which can impact T-cell cross-reactivity. | [9] |
Key Experimental Protocols
The study of T-cell responses to NP(44-52) relies on several core immunological assays. The methodologies below are generalized from standard laboratory practices.
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.
Methodology:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for Interferon-gamma (IFN-γ).
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from donor blood and plated in the wells.
-
Antigen Stimulation: The NP(44-52) synthetic peptide (CTELKLSDY) is added to the wells to stimulate specific T-cells. A negative control (no peptide) and a positive control (a general mitogen like PHA) are included.
-
Incubation: The plate is incubated (typically 18-24 hours) at 37°C, 5% CO2, allowing activated T-cells to secrete IFN-γ.
-
Detection: Cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate.
-
Development: A substrate is added that precipitates upon enzymatic action, forming a visible spot for each IFN-γ-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. The frequency of NP(44-52)-specific T-cells is reported as Spot Forming Units (SFUs) per million PBMCs.
ICS allows for the multiparametric characterization of T-cells, identifying their phenotype (e.g., CD8+) and function (cytokine production) simultaneously.
Methodology:
-
Cell Stimulation: PBMCs are stimulated with the NP(44-52) peptide for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). This causes cytokines to accumulate inside the cell.
-
Surface Staining: Cells are stained with fluorescently-labeled antibodies against surface markers like CD3, CD4, and CD8.
-
Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines, such as IFN-γ and TNF-α.
-
Data Acquisition: Samples are analyzed on a flow cytometer, which measures the fluorescence of individual cells.
-
Analysis: Data are analyzed using specialized software to gate on specific populations (e.g., CD8+ T-cells) and quantify the percentage of cells producing specific cytokines in response to the peptide.
Visualizations of Key Pathways and Workflows
The following diagrams illustrate the core biological and experimental processes related to NP(44-52) immunity.
Caption: MHC Class I pathway for processing and presenting the NP(44-52) epitope.
Caption: Standard workflow for the IFN-γ ELISpot assay to quantify T-cell responses.
Conclusion and Future Directions
The influenza nucleoprotein epitope NP(44-52) is a well-characterized, conserved target for CD8+ T-cell immunity, particularly in HLA-A1 positive individuals. Its ability to elicit cytotoxic T-lymphocyte responses makes it a crucial component in the natural immune defense against influenza A and a valuable inclusion for next-generation, universal influenza vaccines.[10][11] Further research should focus on strategies to enhance the immunogenicity of subdominant but conserved epitopes like NP(44-52) and to understand their role in conferring protection across diverse human populations with varying HLA types. Such efforts will be pivotal in the development of vaccines capable of providing broad and durable protection against both seasonal and pandemic influenza threats.
References
- 1. Nucleoprotein of influenza A virus is a major target of immunodominant CD8+ T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Why Are CD8 T Cell Epitopes of Human Influenza A Virus Conserved? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Portico [access.portico.org]
- 6. pnas.org [pnas.org]
- 7. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Protective Efficacy of a Mucosal Influenza Vaccine Formulation Based on the Recombinant Nucleoprotein Co-Administered with a TLR2/6 Agonist BPPcysMPEG - PMC [pmc.ncbi.nlm.nih.gov]
The Immunogenicity of the Influenza Nucleoprotein (44-52) Peptide in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the immunogenicity of the influenza A virus nucleoprotein (NP) peptide spanning amino acids 44-52 (NP 44-52). This conserved epitope is a key target for cytotoxic T-lymphocyte (CTL) responses in humans, particularly in individuals expressing the HLA-A1 allele. This document provides a comprehensive overview of the quantitative data, experimental protocols for assessing immunogenicity, and the underlying molecular pathways involved in the T-cell response to this critical viral peptide.
Core Concepts
The influenza A virus nucleoprotein is an internal viral protein that is relatively conserved across different strains, making it an attractive target for universal influenza vaccines. The NP (44-52) peptide, with the amino acid sequence CTELKLSDY, is a well-characterized HLA-A*01:01-restricted T-cell epitope.[1] Recognition of this peptide presented on the surface of infected cells by CD8+ T-cells can trigger a potent cytotoxic response, leading to the elimination of infected cells and contributing to viral clearance.
Quantitative Analysis of NP (44-52) Immunogenicity
The immunogenicity of the NP (44-52) peptide has been quantified in numerous studies, primarily by measuring the frequency and function of specific T-cells in peripheral blood mononuclear cells (PBMCs) of healthy donors. The following tables summarize key quantitative data from the literature.
Table 1: Frequency of NP (44-52)-Specific Cytotoxic T-Lymphocyte Precursors (CTLp)
| Donor Group (HLA Phenotype) | CTLp Frequency (per 2.5 x 105 PBMCs) | Reference |
| HLA-A1, -A2, -B8, -B35 positive | Significantly higher (threefold) than other groups | [2] |
| Individual Donor (Group I) | 31 | [2] |
Table 2: Functional T-Cell Responses to NP (44-52) Peptide
| Assay Type | Measurement | Result | Reference | | :--- | :--- | :--- | | Intracellular Cytokine Staining (ICS) | % of IFN-γ positive CD8+ T-cells | Variable, dependent on donor and stimulation conditions |[3] | | Intracellular Cytokine Staining (ICS) | % of CD107a positive CD8+ T-cells | Increased upon stimulation with NP (44-52) |[3] | | ELISpot | IFN-γ Spot Forming Units (SFU) per 106 PBMCs | Positive responses observed in HLA-A1 positive individuals |[4] | | Chromium Release Assay | % Specific Lysis of Target Cells | Lysis of NP (44-52) pulsed target cells by specific CTLs |[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NP (44-52) immunogenicity. The following sections provide outlines for key experimental protocols.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
a. Materials:
-
96-well PVDF membrane plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase (or HRP)
-
Substrate (e.g., BCIP/NBT)
-
Human PBMCs
-
Synthetic NP (44-52) peptide (CTELKLSDY), purity >95%
-
Positive control (e.g., Phytohemagglutinin (PHA))
-
Negative control (e.g., irrelevant peptide or media alone)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
b. Protocol:
-
Plate Coating: Coat the 96-well PVDF plates with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plates and block with sterile PBS containing 1% BSA for 2 hours at room temperature.
-
Cell Plating: Add 2-3 x 105 PBMCs per well.
-
Stimulation: Add the NP (44-52) peptide to the respective wells at a final concentration of 1-10 µg/mL. Include positive and negative controls in separate wells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plates and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plates and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plates and add the substrate. Stop the reaction by washing with distilled water once spots have developed.
-
Analysis: Air-dry the plates and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric characterization of T-cell responses, including the simultaneous detection of multiple cytokines and cell surface markers.
a. Materials:
-
Human PBMCs
-
Synthetic NP (44-52) peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorescently conjugated antibodies against:
-
Cell surface markers: CD3, CD8, CD4
-
Intracellular cytokines: IFN-γ, TNF-α, IL-2
-
Degranulation marker: CD107a
-
-
Fixation and permeabilization buffers
-
Flow cytometer
b. Protocol:
-
Cell Stimulation: Stimulate 1-2 x 106 PBMCs per well with the NP (44-52) peptide (1-10 µg/mL) in the presence of anti-CD28/CD49d co-stimulatory molecules and a fluorescently labeled anti-CD107a antibody for 1 hour at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers (CD3, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them using appropriate buffers according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with antibodies against intracellular cytokines (IFN-γ, TNF-α) for 30 minutes at 4°C.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software to determine the percentage of cytokine-producing CD8+ T-cells.
Chromium Release Assay for Cytotoxic T-Lymphocyte (CTL) Activity
This assay measures the ability of CTLs to lyse target cells presenting the NP (44-52) peptide.
a. Materials:
-
Effector cells: In vitro expanded NP (44-52)-specific CTLs
-
Target cells: HLA-A1 positive B-lymphoblastoid cell line (B-LCL) or other suitable target cells
-
Synthetic NP (44-52) peptide
-
51Cr (Sodium chromate)
-
Gamma counter
b. Protocol:
-
Target Cell Labeling: Label the target cells with 51Cr for 1-2 hours at 37°C.
-
Peptide Pulsing: Wash the labeled target cells and pulse them with the NP (44-52) peptide (1-10 µg/mL) for 1 hour at 37°C.
-
Co-culture: Co-culture the labeled and peptide-pulsed target cells with effector CTLs at various effector-to-target (E:T) ratios in a 96-well round-bottom plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Measurement of 51Cr Release: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is from target cells incubated with media alone.
-
Maximum release is from target cells lysed with detergent.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the T-cell response to the NP (44-52) peptide can aid in understanding the underlying mechanisms.
T-Cell Receptor Signaling Pathway
The recognition of the NP (44-52) peptide presented by HLA-A1 on an antigen-presenting cell (APC) by a specific T-cell receptor (TCR) on a CD8+ T-cell initiates a cascade of intracellular signaling events leading to T-cell activation and effector functions.
References
Influenza Nucleoprotein (44-52) as a Strategic Target for Cytotoxic T Lymphocyte-Mediated Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
The influenza A virus nucleoprotein (NP) is a highly conserved internal protein essential for viral replication. Its conserved nature makes it an attractive target for universal influenza vaccine strategies, aiming to elicit T-cell responses that can provide broad protection against different influenza strains. Within the nucleoprotein, the amino acid sequence 44-52 (NP₄₄₋₅₂) has been identified as a significant epitope for cytotoxic T lymphocytes (CTLs), particularly in individuals expressing the Human Leukocyte Antigen (HLA)-A1 allele. This guide provides a comprehensive overview of the NP₄₄₋₅₂ epitope, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying immunological pathways and workflows.
Quantitative Analysis of the CTL Response to NP₄₄₋₅₂
The cellular immune response to influenza virus is a complex interplay of various T-cell specificities. The magnitude of the CTL response to the NP₄₄₋₅₂ epitope can be influenced by the overall HLA phenotype of an individual.[1][2][3] Quantitative assessments, primarily through ELISPOT and cytotoxicity assays, have provided valuable insights into the immunogenicity of this epitope.
Cytotoxic T Lymphocyte Precursor (CTLp) Frequencies
The frequency of CTL precursors specific for a particular epitope is a key measure of the cellular immune memory. Studies have shown that the NP₄₄₋₅₂ epitope can elicit robust CTLp responses.
| HLA Phenotype of Donor Group | Epitope | CTLp Frequency (spots per 2.5 x 10⁵ PBMC) | Reference |
| HLA-A1+, HLA-A2+, HLA-B8+, HLA-B35+ | NP₄₄₋₅₂ | 31 | [1] |
| HLA-A1+, HLA-A2+, HLA-B8+, HLA-B35+ | M1₅₈₋₆₆ | 24.6 to 57 | [1] |
| HLA-A1+, HLA-A2+, HLA-B8+, HLA-B35+ | NS1₁₂₂₋₁₃₀ | 23 | [1] |
| HLA-A2+, HLA-B27+ | NP₃₈₃₋₃₉₁ | 32 | [1] |
Notably, the frequency of CTLp specific for the HLA-A1-restricted NP₄₄₋₅₂ epitope was found to be significantly higher in donors positive for HLA-A1, -A2, -B8, and -B35 compared to other donor groups.[1] This suggests a potential synergistic effect of the broader HLA makeup on the immunodominance of this epitope.[1][2][3] In some donors, the NP₄₄₋₅₂ epitope is dominantly recognized over other HLA-A1 restricted epitopes like PB1₅₉₁₋₅₉₉.[1]
T-Cell Functional Avidity (EC₅₀)
Functional avidity, often expressed as the half-maximal effective concentration (EC₅₀), measures the sensitivity of T cells to their cognate peptide. A lower EC₅₀ value indicates a higher avidity. The NP₄₄₋₅₂-specific CTL response has been characterized as having a relatively low functional avidity compared to some other influenza epitopes.[4]
| Epitope | Average EC₅₀ (M) | Range of EC₅₀ (M) | Reference |
| NP₄₄₋₅₂ | 3.9 x 10⁻⁷ (highest) | 83-fold dilution difference | [5] |
| NP₄₁₈₋₄₂₆ | 2.7 x 10⁻¹⁰ (lowest) | 8-fold dilution difference | [5] |
| NS1₁₂₂₋₁₃₀ | - | 2,500-fold dilution difference | [5] |
The wide range in EC₅₀ values observed for NP₄₄₋₅₂-specific CTLs across different individuals highlights the diversity in T-cell receptor affinities within the human population.
Immunological Pathways and Experimental Workflows
MHC Class I Antigen Presentation of NP₄₄₋₅₂
The presentation of the NP₄₄₋₅₂ epitope to CTLs is a multi-step process that begins with the synthesis of the viral nucleoprotein in an infected cell. This protein is then processed by the proteasome, and the resulting peptide fragments are transported into the endoplasmic reticulum, where they bind to HLA-A1 molecules. The stable peptide-HLA complex is then transported to the cell surface for recognition by CTLs.
Caption: MHC Class I presentation pathway for the influenza NP₄₄₋₅₂ epitope.
CTL Recognition and Effector Function
Upon recognition of the NP₄₄₋₅₂-HLA-A1 complex on an infected cell, the specific CTL becomes activated and initiates its effector functions, leading to the elimination of the infected cell. This process is crucial for controlling viral spread.
Caption: CTL-mediated elimination of an influenza virus-infected cell.
Experimental Protocols
A variety of immunological assays are employed to study the CTL response to the NP₄₄₋₅₂ epitope. Below are detailed methodologies for key experiments.
IFN-γ ELISPOT Assay
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Objective: To determine the frequency of NP₄₄₋₅₂-specific, IFN-γ-producing T cells in a sample of Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
96-well PVDF membrane ELISPOT plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase (or HRP)
-
BCIP/NBT (or other suitable substrate)
-
Recombinant human IL-2
-
NP₄₄₋₅₂ peptide (CTELKLSDY)
-
PBMCs isolated from HLA-A1 positive donors
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
CO₂ incubator
Methodology:
-
Plate Coating:
-
Pre-wet the ELISPOT plate membranes with 35% ethanol (B145695) for 30 seconds.
-
Wash the plate 3 times with sterile PBS.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Cell Preparation and Plating:
-
The following day, wash the plate 3 times with PBS to remove excess antibody.
-
Block the plate with complete RPMI-1640 medium containing 10% FBS for at least 1 hour at 37°C.
-
Thaw and count cryopreserved PBMCs. Resuspend cells in complete medium.
-
Plate the PBMCs at a density of 2.5 x 10⁵ cells per well.
-
-
Stimulation:
-
Add the NP₄₄₋₅₂ peptide to the respective wells at a final concentration of 10 µM.
-
Include a negative control (medium only) and a positive control (e.g., PHA or anti-CD3 antibody).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-human IFN-γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST, followed by 2 washes with PBS.
-
Add the BCIP/NBT substrate and incubate in the dark until distinct spots emerge.
-
Stop the reaction by washing thoroughly with tap water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader.
-
The frequency of NP₄₄₋₅₂-specific T cells is expressed as spot-forming units (SFU) per million PBMCs.
-
Chromium-51 (⁵¹Cr) Release Assay
This is a classic cytotoxicity assay to measure the ability of CTLs to lyse target cells.
Objective: To quantify the lytic activity of NP₄₄₋₅₂-specific CTLs against peptide-pulsed target cells.
Materials:
-
Effector cells: In vitro expanded NP₄₄₋₅₂-specific CTLs.
-
Target cells: HLA-A1 positive B-lymphoblastoid cell line (B-LCL).
-
⁵¹Cr (Sodium Chromate)
-
NP₄₄₋₅₂ peptide
-
96-well round-bottom plates
-
Gamma counter
Methodology:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 100 µl of medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C.
-
Wash the labeled target cells 3 times with medium to remove excess ⁵¹Cr.
-
Resuspend the cells to a final concentration of 1 x 10⁵ cells/ml.
-
-
Assay Setup:
-
Plate 1 x 10⁴ labeled target cells in each well of a 96-well plate.
-
Add NP₄₄₋₅₂ peptide to the wells at a final concentration of 1 µM.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Set up control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
-
Incubation and Harvesting:
-
Centrifuge the plate at 50 x g for 3 minutes to facilitate cell contact.
-
Incubate for 4 hours at 37°C.
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully harvest 50 µl of supernatant from each well.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity (counts per minute, CPM) in the harvested supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Workflow for a Chromium-51 Release Assay
Caption: A step-by-step workflow for the Chromium-51 release cytotoxicity assay.
Conclusion
The influenza NP₄₄₋₅₂ epitope represents a conserved and immunogenic target for cytotoxic T lymphocytes, particularly in the context of the HLA-A1 allele. The quantitative data underscore its relevance in the anti-influenza immune response, although its immunodominance can be modulated by the host's broader HLA genetic background. The detailed experimental protocols provided herein serve as a guide for researchers aiming to investigate and harness the potential of this and other T-cell epitopes for the development of next-generation influenza vaccines and immunotherapies. A thorough understanding of the cellular immunity to conserved viral antigens like NP is paramount in the quest for a universal influenza vaccine.
References
- 1. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss in CD4 T-cell responses to multiple epitopes in influenza due to expression of one additional MHC class II molecule in the host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Role of HLA Class I Molecules in the Immune Response to Influenza Infection and Rational Design of a Peptide-Based Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
In-Depth Technical Guide: Influenza Virus Nucleoprotein (NP) Peptide 44-52
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic characteristics of the Influenza virus Nucleoprotein (NP) peptide spanning amino acids 44-52. This peptide, with the sequence CTELKLSDY, is a well-characterized, immunodominant, HLA-A*01-restricted cytotoxic T lymphocyte (CTL) epitope. Its conserved nature across various influenza A virus strains makes it a significant target for the development of universal influenza vaccines and immunotherapies.
Core Biochemical and Biophysical Properties
The NP (44-52) peptide is a nonamer with specific physicochemical properties that govern its interaction with the Major Histocompatibility Complex (MHC) class I molecule HLA-A*01 and subsequent recognition by T-cell receptors (TCRs).
| Property | Value | Reference |
| Amino Acid Sequence | Cys-Thr-Glu-Leu-Lys-Leu-Ser-Asp-Tyr | [1] |
| Molecular Formula | C46H74N10O17S | |
| Molecular Weight | 1087.2 g/mol | |
| Binding Affinity to HLA-A0101 (Thermal Stability) | Tm = 58.2 °C (for the wild-type peptide) | [2] |
| Structural Conformation in Complex with HLA-A0101 | The peptide binds in an extended conformation within the peptide-binding groove of HLA-A*0101. | [1][3] |
Immunological Characteristics
The NP (44-52) epitope plays a crucial role in the cell-mediated immune response to influenza A virus infection. Its recognition by CTLs leads to the elimination of infected cells.
| Feature | Description | Reference |
| MHC Restriction | HLA-A01 | [4] |
| Immunogenicity | Elicits robust CD8+ T-cell responses in HLA-A01 positive individuals. | [4][5] |
| Cross-reactivity | The sequence is highly conserved across different influenza A virus strains, leading to cross-reactive T-cell responses. | |
| Role in Immunity | A key target for cytotoxic T lymphocytes, contributing to viral clearance. | [5] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and functional analysis of the NP (44-52) peptide are outlined below. These protocols are based on established techniques and may require optimization for specific experimental conditions.
Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS) of CTELKLSDY
This protocol describes the Fmoc/tBu-based solid-phase synthesis of the NP (44-52) peptide.
-
Resin Selection and Preparation:
-
Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin or a similar suitable resin for C-terminal acid peptides.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove excess piperidine.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.
-
Wash the resin with DMF to remove unreacted reagents.
-
-
Repeat Synthesis Cycle:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ser(tBu), Leu, Lys(Boc), Leu, Glu(OtBu), Thr(tBu), Cys(Trt)).
-
-
Final Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection.
-
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Washing:
-
Precipitate the cleaved peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash several times with cold ether to remove scavengers and by-products.
-
Dry the peptide pellet under vacuum.
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% TFA.
-
Column: Use a C18 reversed-phase column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 30 minutes) to elute the peptide.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity and mass of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
T-Cell Activation Assays
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This assay quantifies the number of NP (44-52)-specific, IFN-γ-secreting T-cells.
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-A*01 positive donor using density gradient centrifugation.
-
Cell Plating: Wash the coated plate and add 2x10^5 PBMCs per well.
-
Stimulation: Add the NP (44-52) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA or a pool of viral peptides).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour.
-
-
Spot Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction when distinct spots emerge.
-
Analysis: Wash the plate with distilled water, allow it to dry, and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α
This flow cytometry-based assay allows for the simultaneous detection of multiple cytokines and cell surface markers on NP (44-52)-specific T-cells.
-
Cell Preparation: Isolate PBMCs as described for the ELISpot assay.
-
Stimulation:
-
In a 96-well U-bottom plate, add 1x10^6 PBMCs per well.
-
Add the NP (44-52) peptide (1-10 µg/mL) and co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d).
-
Include negative and positive controls.
-
Incubate for 1-2 hours at 37°C.
-
-
Inhibition of Protein Secretion: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently labeled antibodies against cell surface markers such as CD3, CD8, and a viability dye for 20-30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and fix them with a fixation buffer (e.g., 2-4% paraformaldehyde).
-
Permeabilize the cells using a permeabilization buffer (e.g., saponin-based).
-
-
Intracellular Staining:
-
Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines such as IFN-γ and TNF-α for 30 minutes at 4°C.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the live, singlet, CD3+, and CD8+ T-cell populations to determine the percentage of cells producing IFN-γ and/or TNF-α in response to the peptide stimulation.
-
Signaling Pathways and Experimental Workflows
The recognition of the NP (44-52) peptide presented by HLA-A*01 on an antigen-presenting cell (APC) by the TCR on a CD8+ T-cell initiates a complex signaling cascade leading to T-cell activation and effector functions.
T-Cell Receptor (TCR) Signaling Pathway
Caption: T-Cell Receptor signaling cascade upon recognition of the NP (44-52) epitope.
Experimental Workflow for T-Cell Epitope Analysis
Caption: Workflow for the analysis of T-cell responses to the NP (44-52) peptide.
References
An In-depth Technical Guide on Influenza Virus NP (44-52) for Researchers and Drug Development Professionals
An analysis of the immunogenic peptide from the influenza A virus nucleoprotein, encompassing its biochemical properties, immunological significance, and relevant experimental methodologies.
The influenza A virus nucleoprotein (NP) peptide spanning amino acids 44-52, with the sequence CTELKLSDY, is a well-characterized, immunodominant epitope primarily recognized by cytotoxic T lymphocytes (CTLs) in the context of the Human Leukocyte Antigen (HLA) class I molecule HLA-A1, particularly the HLA-A*01:01 allotype.[1][2][3][4] This peptide plays a significant role in the cell-mediated immune response to influenza A virus infection and has been a subject of extensive research for the development of universal influenza vaccines.
Core Properties and Immunogenicity
The NP(44-52) peptide is derived from the internal nucleoprotein of the influenza A virus, a relatively conserved protein, making it an attractive target for T-cell-based vaccines aimed at providing broad protection against different influenza strains.[5] Its immunogenicity is highlighted by its ability to elicit robust CD8+ T-cell responses in individuals expressing the HLA-A1 allele.[6][7] Studies have shown that CTLs specific for this epitope are capable of recognizing and lysing influenza virus-infected cells.[8]
The amino acid sequence CTELKLSDY contains anchor residues that facilitate its binding to the peptide-binding groove of the HLA-A1 molecule.[9] While the precise binding affinity can vary, peptides with an IC50 value of 500 nM or less are generally considered to have a high affinity for HLA molecules.[10] The specific IC50 value for NP(44-52) binding to HLA-A*01:01 is a critical parameter for assessing its immunogenic potential.
Quantitative Data Summary
The following table summarizes key quantitative data related to the Influenza virus NP (44-52) peptide.
| Parameter | Value | HLA Allele | Reference |
| Peptide Sequence | CTELKLSDY | N/A | [11] |
| Amino Acid Position | 44-52 of Nucleoprotein | N/A | [11] |
| CTLp Frequency | Up to 31 per 2.5 x 10^5 PBMC | HLA-A1 | [6] |
Note: Specific IC50 binding affinity data for NP(44-52) to HLA-A01:01 was not explicitly found in the provided search results. A typical threshold for high-affinity binding is an IC50 of 500 nM or less.*[10]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the study of the NP(44-52) peptide.
Peptide Synthesis and Purification
Synthetic NP(44-52) peptide (CTELKLSDY) can be produced using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following synthesis, the peptide is typically cleaved from the resin and deprotected. Purification to >95% homogeneity is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.[9]
Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T cells at the single-cell level.
Materials:
-
PVDF-membrane 96-well plates
-
Capture antibody (e.g., anti-human IFN-γ)
-
Blocking solution (e.g., RPMI 1640 with 10% fetal bovine serum)
-
Peripheral blood mononuclear cells (PBMCs) from HLA-A1 positive donors
-
NP(44-52) peptide
-
Detection antibody (e.g., biotinylated anti-human IFN-γ)
-
Streptavidin-alkaline phosphatase conjugate
-
Substrate (e.g., BCIP/NBT)
-
ELISPOT reader
Procedure:
-
Plate Coating: Coat the ELISPOT plate wells with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the wells with sterile PBS and then block with blocking solution for at least 2 hours at 37°C.
-
Cell Plating: Add PBMCs to the wells at a desired concentration (e.g., 2 x 10^5 cells/well).
-
Stimulation: Add the NP(44-52) peptide to the wells at a predetermined optimal concentration. Include positive (e.g., phytohemagglutinin) and negative (medium alone) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody and incubate.
-
Enzyme Conjugation: After washing, add the streptavidin-alkaline phosphatase conjugate and incubate.
-
Development: Wash the plate and add the substrate. Stop the reaction when distinct spots emerge.
-
Analysis: Air-dry the plate and count the spots using an ELISPOT reader.
Chromium-51 (B80572) Release Assay (CTL Assay)
This assay measures the cytotoxic activity of CTLs by quantifying the release of radioactive chromium-51 (⁵¹Cr) from labeled target cells.
Materials:
-
Target cells (e.g., HLA-A1 positive B-lymphoblastoid cell lines)
-
Effector cells (CTLs specific for NP(44-52))
-
Sodium chromate (B82759) (⁵¹Cr)
-
NP(44-52) peptide
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate the target cells with ⁵¹Cr for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells multiple times with culture medium to remove unincorporated ⁵¹Cr.
-
Peptide Pulsing: Resuspend the labeled target cells and pulse them with the NP(44-52) peptide for 1 hour at 37°C.
-
Co-culture: Plate the peptide-pulsed target cells in 96-well plates. Add the effector cells at various effector-to-target (E:T) ratios.
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a detergent (e.g., Triton X-100).
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Counting: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Signaling Pathways and Experimental Workflows
The recognition of the influenza virus NP(44-52) peptide presented by HLA-A1 on an antigen-presenting cell (APC) by a specific CD8+ T cell initiates a signaling cascade leading to T-cell activation and effector functions.
Caption: T-cell activation signaling cascade upon recognition of the NP(44-52)-HLA-A1 complex.
This diagram illustrates the key molecular events, starting from the interaction between the T-cell receptor (TCR) and the peptide-MHC complex, leading to the activation of downstream signaling molecules and transcription factors, and culminating in the production of effector molecules like IFN-γ and the release of cytotoxic granules.
Caption: General experimental workflow for the study of Influenza virus NP(44-52) immunogenicity.
This workflow outlines the major steps involved in investigating the NP(44-52) peptide, from its synthesis and quality control to the assessment of its ability to induce T-cell responses using standard immunological assays.
Conclusion
The Influenza virus NP(44-52) peptide is a critical epitope in the cellular immune response to influenza A virus, particularly in HLA-A1 positive individuals. Its conserved nature and demonstrated immunogenicity make it a key target for the development of next-generation, broadly protective influenza vaccines. The experimental protocols and workflows described provide a framework for researchers and drug development professionals to further investigate its role in immunity and to evaluate its potential in novel therapeutic and prophylactic strategies.
References
- 1. Influenza A NP (44-52) (HLA-A1) - SB PEPTIDE [sb-peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Influenza A NP 44-52 (HLA-A*01:01) | 1 mg | EP11323_1 [peptides.de]
- 4. PE-A*01:01/Influenza A virus NP (CTELKLSDY) MHC Tetramer - Creative Biolabs [creativebiolabs.net]
- 5. journals.asm.org [journals.asm.org]
- 6. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pnas.org [pnas.org]
- 10. flowpharma.com [flowpharma.com]
- 11. shop.altabioscience.com [shop.altabioscience.com]
Theoretical Binding of Influenza A Nucleoprotein (NP) Epitope (44-52) to MHC Class I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical and experimentally validated binding of the influenza A virus nucleoprotein (NP) peptide epitope spanning amino acids 44-52 to the Major Histocompatibility Complex (MHC) class I molecule. This interaction is a critical prerequisite for the activation of cytotoxic T lymphocyte (CTL) responses, a cornerstone of cellular immunity against viral infections. This document outlines the molecular pathway of antigen presentation, computational methods for predicting peptide-MHC binding, and the experimental protocols used for validation.
The MHC Class I Antigen Presentation Pathway
The presentation of intracellular peptides, such as those derived from viral proteins like influenza NP, is orchestrated by the MHC class I pathway. This multi-step process ensures that the immune system can detect and eliminate infected cells.[1][2] The pathway can be summarized in four principal stages:
-
Peptide Generation: Endogenous proteins, including viral proteins synthesized within an infected cell, are targeted for degradation. The ubiquitin-proteasome system tags these proteins and cleaves them into smaller peptide fragments.[3]
-
Peptide Transport: The resulting peptides are transported from the cytosol into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[3][4]
-
MHC-Peptide Loading: Within the ER, newly synthesized MHC class I heavy chains assemble with β2-microglobulin and a peptide loading complex, which includes chaperones like calreticulin, ERp57, and tapasin.[3][4] Peptides transported by TAP are loaded onto the peptide-binding groove of the MHC class I molecule. Tapasin plays a crucial role in "peptide editing," ensuring that only high-affinity peptides are stably bound.[5]
-
Cell Surface Presentation: Once a stable peptide-MHC (pMHC) complex is formed, it is transported from the ER, through the Golgi apparatus, to the cell surface.[6] Here, it is presented to CD8+ cytotoxic T cells, which can initiate an immune response if the peptide is recognized as foreign.[6]
Theoretical Prediction of Peptide-MHC Binding
Identifying which peptides will bind to a given MHC molecule is crucial for vaccine design and immunotherapy.[7] Given the vast number of potential peptides from a pathogen's proteome, experimental screening is often impractical. Computational algorithms provide an efficient method to predict peptide-MHC binding affinity and prioritize candidates.[8][9] These methods fall into several categories:
-
Sequence-Based Methods: Early methods relied on identifying binding motifs, such as specific "anchor" residues at certain positions in the peptide that are critical for binding to the pockets of the MHC groove.[7][10] More advanced techniques use position-specific scoring matrices (PSSMs) to score peptides based on amino acid preferences at each position.[8]
-
Machine Learning Methods: These are the current state-of-the-art and include algorithms like Support Vector Machines (SVMs) and Artificial Neural Networks (ANNs).[8][11] More recently, deep learning approaches, particularly Convolutional Neural Networks (CNNs), have shown superior performance by automatically learning complex patterns and interactions between amino acids in the peptide and MHC sequences.[12][13] These models are trained on large datasets of experimentally verified binding peptides from databases like the Immune Epitope Database (IEDB).[8][14]
-
Structure-Based Methods: These algorithms use the three-dimensional structures of pMHC complexes to calculate the binding energy between a peptide and the MHC molecule.[7] This approach can provide detailed insights into the molecular interactions driving the binding event.
Data Summary: Influenza NP (44-52) Epitope
The NP (44-52) peptide is a well-characterized, immunodominant CD8+ T-cell epitope from the influenza A virus nucleoprotein.[10][15][16] Its binding to HLA-A*01:01 is a key target of the human immune response to influenza infection.[15][17][18]
| Parameter | Description | Reference(s) |
| Peptide Sequence | CTELKLSDY | [19] |
| Source Protein | Nucleoprotein (NP) | [16][17] |
| Organism | Influenza A Virus | [17] |
| Amino Acid Position | 44-52 | [10][16][17] |
| Restricting MHC Allele | HLA-A*01:01 (Human) | [10][17][19][20] |
| Binding & Immunogenicity | A known immunodominant epitope that elicits strong CD8+ T-cell responses in HLA-A1 positive individuals.[15][16][18] Its sequence is highly conserved across many influenza strains.[16] | [15][16][18] |
Experimental Protocols for Validation
Theoretical predictions must be validated by experimental data. The gold standard for quantifying binding affinity is the competitive binding assay, while T-cell activation assays confirm the peptide's immunogenicity.
This assay measures the ability of a test peptide to compete with a high-affinity, labeled (e.g., fluorescent or radioactive) reference peptide for binding to a purified, soluble MHC class I molecule.
Methodology Outline:
-
Reagents: Purified, soluble HLA-A01:01 molecules, a high-affinity labeled reference peptide known to bind HLA-A01:01, and the unlabeled test peptide (NP 44-52).
-
Incubation: A constant, low concentration of the labeled reference peptide is incubated with a fixed concentration of the MHC molecules in the presence of varying concentrations of the unlabeled test peptide. A control reaction with no competitor peptide is also prepared.
-
Equilibration: The mixture is incubated for a sufficient period (e.g., 24-48 hours) to allow the binding reaction to reach equilibrium.
-
Separation: Unbound peptide is separated from the pMHC complexes. This can be achieved using techniques like gel filtration chromatography or plate-based capture assays.
-
Quantification: The amount of labeled reference peptide bound to the MHC molecules is quantified.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the binding of the labeled reference peptide is determined. This value is the IC50 (half-maximal inhibitory concentration), which is inversely proportional to the binding affinity of the test peptide. A lower IC50 value indicates a higher affinity.
This assay is used to quantify the frequency of antigen-specific T-cells that secrete cytokines (e.g., Interferon-gamma, IFN-γ) upon stimulation, confirming the immunogenicity of the pMHC complex.[19]
Methodology Outline:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Plating: Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*01:01 positive donor previously exposed to influenza are isolated and added to the wells.[15]
-
Stimulation: The NP (44-52) peptide is added to the wells to stimulate the specific T-cells. Positive and negative controls are included. The cells are incubated, typically for 18-24 hours.
-
Detection: During incubation, activated T-cells secrete the cytokine, which is captured by the antibody on the plate surface. After incubation, cells are washed away, and a second, biotinylated detection antibody for the same cytokine is added.
-
Visualization: An enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added, followed by a substrate that forms a colored precipitate. Each resulting spot on the plate represents a single cytokine-secreting T-cell.
-
Analysis: The spots are counted using an automated reader to determine the frequency of NP (44-52)-specific T-cells in the donor's blood.
References
- 1. MHC class I antigen processing pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antigen processing - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evidence of focusing the MHC class I immunopeptidome by tapasin [frontiersin.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. A structure-based algorithm to predict potential binding peptides to MHC molecules with hydrophobic binding pockets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting MHC class I binder: existing approaches and a novel recurrent neural network solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Major histocompatibility complex class I binding predictions as a tool in epitope discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Ranking-Based Convolutional Neural Network Models for Peptide-MHC Class I Binding Prediction [frontiersin.org]
- 12. Peptide-Major Histocompatibility Complex Class I Binding Prediction Based on Deep Learning With Novel Feature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prior exposure to immunogenic peptides found in human influenza A viruses may influence the age distribution of cases with avian influenza H5N1 and H7N9 virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Influenza A M1 58-66 peptide for T cell and MHC ligand assays [peptides.de]
- 19. jpt.com [jpt.com]
- 20. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols: In Vitro T-Cell Stimulation Using Influenza NP (44-52) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Influenza A virus Nucleoprotein (NP) is a highly conserved internal antigen, making it a key target for T-cell mediated immunity. The NP (44-52) peptide, with the sequence CTELKLSDY, is a well-characterized, HLA-A*01-restricted epitope that can be used to stimulate and analyze influenza-specific CD8+ T-cell responses in vitro. These application notes provide detailed protocols for utilizing this peptide to measure T-cell activity through Enzyme-Linked Immunospot (ELISpot) assays and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
These assays are critical tools in vaccine development and immunological research, allowing for the quantification of antigen-specific T-cell frequencies and the characterization of their functional profiles (e.g., cytokine production).
Data Presentation
The following tables summarize key quantitative parameters for designing and executing in vitro T-cell stimulation experiments using the Influenza NP (44-52) peptide.
Table 1: Peptide and Cell Concentrations for T-Cell Assays
| Parameter | Recommended Range | Notes |
| Peptide NP (44-52) Concentration | 1-10 µM | Optimal concentration should be determined empirically, but 1-5 µM is a common starting point.[1][2][3] |
| PBMC Seeding Density (ELISpot) | 2-3 x 10^5 cells/well | Ensures a sufficient number of antigen-presenting cells and potential responding T-cells for spot formation.[4] |
| PBMC Seeding Density (ICS) | 1 x 10^6 cells/well | Higher cell numbers are typically used for flow cytometry-based assays to ensure adequate event acquisition.[5] |
| Effector to Target (E:T) Ratio (for T-cell clones) | 1:5 | When using established T-cell clones with target cells.[3] |
Table 2: Expected Frequencies of NP (44-52)-Specific T-Cells
| Population | Assay | Expected Frequency (per 10^6 PBMCs) | Notes |
| Healthy HLA-A1+ Donors | ELISpot | 15-50 Spot Forming Units (SFU) | This is a general range and can vary significantly based on the donor's exposure history to influenza.[6][7][8] |
| Healthy HLA-A1+ Donors | ICS | >0.05% of CD8+ T-cells | The frequency of cytokine-producing cells can be low and requires sensitive detection methods. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Stimulation for ELISpot Assay
This protocol details the steps for measuring the frequency of IFN-γ secreting T-cells in response to the Influenza NP (44-52) peptide.
Materials:
-
96-well PVDF membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
Recombinant human IL-2 (optional, for cultured ELISpot)
-
Influenza NP (44-52) peptide (CTELKLSDY)
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A1+ donor
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
-
DMSO (vehicle control)
Procedure:
-
Plate Coating: Coat the 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw cryopreserved PBMCs and allow them to rest for at least one hour at 37°C. Resuspend cells in complete RPMI medium.
-
Cell Seeding: Add 2-3 x 10^5 PBMCs to each well of the coated and washed plate.
-
Peptide Stimulation: Add the Influenza NP (44-52) peptide to the respective wells at a final concentration of 1-10 µM. Include a vehicle control (DMSO) and a positive control (PHA or anti-CD3).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the wells to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate.
-
Wash and add the streptavidin-enzyme conjugate.
-
Wash and add the substrate to develop spots. Each spot represents a single IFN-γ secreting cell.
-
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader.
Protocol 2: In Vitro T-Cell Stimulation for Intracellular Cytokine Staining (ICS)
This protocol describes the stimulation of PBMCs for the detection of intracellular cytokines by flow cytometry.
Materials:
-
Influenza NP (44-52) peptide (CTELKLSDY)
-
PBMCs from an HLA-A1+ donor
-
Complete RPMI-1640 medium
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-human CD3, CD8, IFN-γ, and TNF-α antibodies conjugated to fluorochromes
-
Live/Dead stain
-
FACS tubes or 96-well U-bottom plates
-
Fixation/Permeabilization buffers
-
Staphylococcal enterotoxin B (SEB) (positive control)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Add 1 x 10^6 PBMCs per well in a 96-well U-bottom plate.
-
Peptide Stimulation: Add the Influenza NP (44-52) peptide at a final concentration of 1-10 µM. Include vehicle and positive controls.
-
Initial Incubation: Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin to each well and incubate for an additional 4-6 hours.
-
Staining:
-
Wash the cells and stain with a Live/Dead marker.
-
Perform surface staining with anti-CD3 and anti-CD8 antibodies.
-
Fix and permeabilize the cells according to the manufacturer's instructions.
-
Perform intracellular staining with anti-IFN-γ and anti-TNF-α antibodies.
-
-
Acquisition: Wash the cells and acquire events on a flow cytometer.
-
Analysis: Gate on live, single lymphocytes, then on CD3+CD8+ T-cells. Analyze the expression of IFN-γ and TNF-α within the CD8+ population.
Visualizations
The following diagrams illustrate key pathways and workflows related to in vitro T-cell stimulation.
Caption: T-Cell Receptor (TCR) signaling pathway initiated by peptide-MHC interaction.
Caption: Experimental workflow for in vitro T-cell stimulation and analysis.
Caption: Logical relationship of T-cell activation measurement techniques.
References
- 1. pnas.org [pnas.org]
- 2. Design and evaluation of a poly-epitope based vaccine for the induction of influenza A virus cross-reactive CD8 + T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Epitope specific T‐cell responses against influenza A in a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. atsjournals.org [atsjournals.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols: Intracellular Cytokine Staining for Influenza NP (44-52)-Specific T Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for identifying and quantifying Influenza A virus Nucleoprotein (NP) (44-52) peptide-specific T cells using Intracellular Cytokine Staining (ICS) and flow cytometry. This powerful technique is essential for evaluating cell-mediated immunity in the context of influenza infection and vaccination.
Introduction
Influenza A virus infection elicits a robust T-cell response, which is crucial for viral clearance and long-term immunity. A key target for cytotoxic T lymphocytes (CTLs) is the highly conserved nucleoprotein (NP). The ability to detect and quantify NP-specific T cells is vital for assessing the efficacy of new vaccines and immunotherapies. Intracellular cytokine staining (ICS) is a widely used method to identify antigen-specific T cells based on their production of cytokines following in vitro stimulation with a specific antigen, such as the Influenza NP (44-52) peptide.
Upon recognition of the peptide presented by major histocompatibility complex (MHC) class I molecules on antigen-presenting cells, NP-specific CD8+ T cells become activated and produce effector cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). ICS allows for the detection of these intracellular cytokines at a single-cell level, providing both quantitative and qualitative data on the antigen-specific T-cell response.
Experimental Protocols
This protocol outlines the steps for stimulating peripheral blood mononuclear cells (PBMCs) with the Influenza NP (44-52) peptide, followed by surface and intracellular staining for flow cytometric analysis.
Materials
-
Cryopreserved human PBMCs
-
Influenza NP (44-52) peptide
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Brefeldin A (BFA) and Monensin (protein transport inhibitors)
-
Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)
-
Staphylococcus enterotoxin B (SEB) (positive control)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Live/Dead fixable viability dye
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD8)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation/Permeabilization buffer
-
Permeabilization/Wash buffer
-
Flow cytometer
Experimental Workflow Diagram
Caption: Experimental workflow for intracellular cytokine staining of Influenza NP-specific T cells.
Step-by-Step Protocol
-
PBMC Preparation:
-
Thaw cryopreserved PBMCs in a 37°C water bath.
-
Wash the cells with complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Resuspend the cells at a concentration of 1-2 x 10^6 cells/mL and let them rest for at least 2 hours at 37°C, 5% CO2.
-
-
Cell Stimulation:
-
Plate 1 x 10^6 PBMCs per well in a 96-well U-bottom plate.
-
Prepare stimulation conditions:
-
Unstimulated Control: Complete medium with DMSO (vehicle for peptide).
-
Peptide Stimulation: Influenza NP (44-52) peptide at a final concentration of 1-10 µg/mL.
-
Positive Control: SEB at a final concentration of 1 µg/mL.
-
-
Add co-stimulatory antibodies, anti-CD28 and anti-CD49d, to all wells at a final concentration of 1 µg/mL each.[1]
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add Brefeldin A (10 µg/mL) and Monensin (2 µM) to all wells to inhibit cytokine secretion.[2][3]
-
Incubate for an additional 4-6 hours (for IFN-γ) or up to 16 hours at 37°C, 5% CO2.[1]
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Stain with a live/dead fixable viability dye according to the manufacturer's instructions.
-
Wash the cells and then perform surface staining with fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies for 20 minutes at room temperature, protected from light.[1]
-
Wash the cells twice with PBS.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer for 20 minutes at room temperature.[1]
-
Wash the cells twice with a permeabilization/wash buffer.
-
Perform intracellular staining with fluorochrome-conjugated anti-IFN-γ and anti-TNF-α antibodies for 20 minutes at room temperature, protected from light.[1]
-
Wash the cells twice with permeabilization/wash buffer and resuspend in PBS for flow cytometry acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a flow cytometer, collecting a sufficient number of events (e.g., 100,000-200,000 CD3+ events) for robust analysis.[1]
-
Analyze the data using flow cytometry analysis software.
-
Gate on lymphocytes, then singlets, followed by viable cells.
-
From the viable cells, gate on CD3+ T cells and then on CD8+ T cells.
-
Within the CD8+ population, quantify the percentage of cells expressing IFN-γ and/or TNF-α in response to the NP (44-52) peptide stimulation.
-
Data Presentation
Quantitative data from the ICS experiment should be summarized for clear interpretation and comparison between different conditions and donors.
| Parameter | Concentration/Time | Purpose |
| Cell Concentration | 1-2 x 10^6 cells/mL | Optimal for cell viability and stimulation. |
| Influenza NP (44-52) Peptide | 1-10 µg/mL | Stimulation of antigen-specific T cells.[4] |
| Anti-CD28/CD49d Antibodies | 1 µg/mL each | Co-stimulation to enhance T-cell activation.[1] |
| SEB (Positive Control) | 1 µg/mL | Polyclonal T-cell stimulation to confirm cell reactivity. |
| Brefeldin A | 10 µg/mL | Protein transport inhibitor to trap cytokines intracellularly.[1][2] |
| Monensin | 2 µM | Protein transport inhibitor, often used with Brefeldin A.[3] |
| Stimulation Time | 6-18 hours | Duration for optimal cytokine production and accumulation.[1] |
| Surface Staining Time | 20 minutes | Incubation time for antibody binding to cell surface markers.[1] |
| Intracellular Staining Time | 20 minutes | Incubation time for antibody binding to intracellular cytokines.[1] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway leading to cytokine production in a CD8+ T cell upon recognition of the Influenza NP (44-52) peptide presented by an antigen-presenting cell (APC).
Caption: T-cell activation and cytokine production pathway upon influenza peptide recognition.
Data Analysis and Interpretation
The primary readout of this assay is the frequency of cytokine-producing T cells. The percentage of CD8+ T cells that are positive for IFN-γ and/or TNF-α should be reported after subtracting the background signal from the unstimulated control. A positive response is typically defined as being at least two to three times higher than the negative control and above a certain threshold (e.g., 0.05%).[5] The magnitude and polyfunctionality (production of multiple cytokines) of the T-cell response can provide insights into the quality of the immune response.
References
- 1. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. med.virginia.edu [med.virginia.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. viroclinics.com [viroclinics.com]
Application Notes and Protocols: NP(44-52) Peptide in Influenza Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus nucleoprotein (NP) is a highly conserved internal protein, making it a key target for universal influenza vaccine strategies. Within the NP, the peptide sequence spanning amino acids 44-52 (NP(44-52)) has been identified as a critical epitope for inducing cell-mediated immunity. Specifically, NP(44-52), with the sequence CTELKLSDY, is a well-characterized HLA-A1-restricted cytotoxic T lymphocyte (CTL) epitope.[1] Research has demonstrated that this peptide can elicit potent CTL responses, which are crucial for clearing virally infected cells and contributing to protective immunity against various influenza A virus strains.[2][3] These application notes provide an overview of the utility of the NP(44-52) peptide in influenza research and detailed protocols for its use in immunological assays.
Applications
The NP(44-52) peptide is a valuable tool for various applications in influenza vaccine research, including:
-
Screening for T-cell responses: Assessing the presence and frequency of NP(44-52)-specific T-cells in peripheral blood mononuclear cells (PBMCs) from individuals previously exposed to influenza or vaccinated.
-
Evaluating vaccine immunogenicity: Measuring the ability of novel vaccine candidates to induce a CTL response against this conserved epitope.
-
CTL epitope mapping: Serving as a positive control in assays designed to identify new T-cell epitopes.
-
In vitro stimulation of CTLs: Expanding NP(44-52)-specific CTL populations from PBMCs for further characterization and functional assays.
-
Studying immune escape: Investigating the impact of mutations within the NP(44-52) sequence on T-cell recognition and viral fitness.[2]
Data Presentation
The following tables summarize quantitative data related to the immunogenicity and presentation of the NP(44-52) peptide.
Table 1: Immunogenicity of Influenza A Virus NP(44-52) Peptide
| Parameter | Description | Value/Observation | HLA Restriction | Reference |
| CTLp Frequency | Frequency of cytotoxic T lymphocyte precursors specific for NP(44-52). | Three-fold higher in HLA-A1+, A2+, B8+, B35+ donors compared to other donor groups. | HLA-A1 | [4] |
| Immunodominance | Relative contribution of the NP(44-52) specific response to the total anti-influenza CTL response. | Dominantly recognized in 8 out of 16 HLA-A1 positive donors. | HLA-A1 | |
| Cross-reactivity | Recognition of NP(44-52) variants from different influenza strains. | H7N9 variant (Y9N substitution) was not recognized by CTLs specific for the original H1N1 or seasonal variants. | HLA-A1 | [5] |
Table 2: Binding of NP(44-52) Peptide to MHC Class I Molecules
| Peptide Sequence | MHC Allele | Binding Affinity/Stability | Method | Reference |
| CTELKLSDY | HLA-A1 | Binds to HLA-A1. | In vitro peptide binding assay. | [6] |
| CTELKLSDY | SLA-10401 (Swine) | Binds to SLA-10401. | Crystal Structure Analysis. | [7] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of PBMCs with NP(44-52) Peptide and Intracellular Cytokine Staining (ICS)
This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with the NP(44-52) peptide to detect influenza-specific T-cell responses through the measurement of intracellular cytokine production (e.g., IFN-γ, TNF-α) by flow cytometry.
Materials:
-
Cryopreserved or fresh PBMCs from HLA-A1 positive donors
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (R10 medium)
-
Influenza NP(44-52) peptide (CTELKLSDY), sterile and high purity
-
Staphylococcal enterotoxin B (SEB) as a positive control
-
DMSO (vehicle control for peptide)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation/Permeabilization buffers
-
FACS tubes or 96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Thawing and Resting PBMCs:
-
Thaw cryopreserved PBMCs quickly in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube and slowly add R10 medium.
-
Centrifuge at 300 x g for 10 minutes, discard the supernatant.
-
Resuspend the cell pellet in fresh R10 medium and count the cells.
-
Adjust the cell concentration to 2 x 10^6 cells/mL in R10 medium.
-
Allow the cells to rest for at least 2 hours at 37°C, 5% CO2.
-
-
Stimulation:
-
Plate 1 x 10^6 cells (0.5 mL) into FACS tubes or a 96-well plate.
-
Add co-stimulatory antibodies (Anti-CD28 and Anti-CD49d) to each tube/well at a final concentration of 1 µg/mL each.
-
Prepare the following stimulation conditions in separate tubes/wells:
-
Unstimulated Control: Add DMSO (at the same final concentration as the peptide stock).
-
NP(44-52) Stimulation: Add NP(44-52) peptide to a final concentration of 1-10 µg/mL.
-
Positive Control: Add SEB to a final concentration of 1 µg/mL.
-
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 1 µg/mL) to all tubes/wells to inhibit cytokine secretion.
-
Incubate for an additional 4-6 hours (or overnight for some applications) at 37°C, 5% CO2.
-
-
Staining:
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
Surface Staining: Resuspend the cell pellet in 50 µL of FACS buffer (PBS + 2% FBS) containing the appropriate dilutions of fluorescently labeled antibodies against surface markers (e.g., CD3, CD8).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of FACS buffer and centrifuge.
-
Fixation and Permeabilization: Resuspend the cell pellet in 100-200 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 1X Permeabilization/Wash buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 50 µL of 1X Permeabilization/Wash buffer containing the appropriate dilutions of fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash buffer.
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on lymphocytes, singlets, and then CD3+ T-cells.
-
Further gate on CD8+ T-cells.
-
Analyze the expression of IFN-γ and/or TNF-α within the CD8+ T-cell population for each stimulation condition.
-
The frequency of NP(44-52)-specific T-cells is the percentage of cytokine-positive cells in the NP(44-52) stimulated sample after subtracting the background from the unstimulated (DMSO) control.
-
Protocol 2: General Protocol for Peptide Vaccination and Evaluation of Immune Response in a Mouse Model
This protocol provides a general framework for immunizing mice with an NP(44-52)-based peptide vaccine and subsequently evaluating the induced T-cell response.
Materials:
-
C57BL/6 mice (if using a murine analog of NP(44-52)) or HLA-A1 transgenic mice.
-
NP(44-52) peptide (or its murine equivalent).
-
Adjuvant (e.g., CpG oligodeoxynucleotides, Poly(I:C), or formulated in microspheres).[8]
-
Sterile PBS.
-
Syringes and needles for immunization (e.g., subcutaneous or intraperitoneal).
-
Spleen harvesting tools.
-
Materials for ELISpot assay or Intracellular Cytokine Staining (as described in Protocol 1).
Procedure:
-
Vaccine Formulation:
-
Dissolve the NP(44-52) peptide in sterile PBS or another suitable vehicle.
-
Mix the peptide solution with the chosen adjuvant according to the manufacturer's instructions. The final concentration should be determined based on previous studies or pilot experiments (e.g., 10-50 µg of peptide per mouse).
-
-
Immunization:
-
Immunize mice with the peptide-adjuvant formulation (e.g., 100-200 µL total volume) via the desired route (e.g., subcutaneous injection at the base of the tail or intraperitoneal injection).
-
A typical immunization schedule involves a prime vaccination followed by one or two booster vaccinations at 2-3 week intervals.
-
-
Evaluation of Immune Response:
-
One to two weeks after the final booster immunization, euthanize the mice and aseptically harvest the spleens.
-
Prepare single-cell suspensions of splenocytes.
-
Evaluate the NP(44-52)-specific T-cell response using either an IFN-γ ELISpot assay or Intracellular Cytokine Staining (as detailed in Protocol 1, adapted for murine cells).
-
For ELISpot, plate splenocytes in pre-coated IFN-γ plates and stimulate with the NP(44-52) peptide. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
For ICS, stimulate splenocytes with the peptide and follow the staining procedure to determine the percentage of cytokine-producing CD8+ T-cells.
-
-
-
(Optional) In Vivo Challenge:
-
Following the immunization schedule, mice can be challenged with a sublethal dose of a relevant influenza A virus strain.
-
Monitor weight loss, morbidity, and mortality.
-
At a specific time point post-challenge, lung viral titers can be determined to assess the protective efficacy of the vaccine.
-
Mandatory Visualization
References
- 1. Immunogenicity of HLA-A1-restricted peptides derived from S100A4 (metastasin 1) in melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Universal immunity to influenza must outwit immune evasion [frontiersin.org]
- 3. Functional Constraints of Influenza A Virus Epitopes Limit Escape from Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. An effective CTL peptide vaccine for Ebola Zaire Based on Survivors’ CD8+ targeting of a particular nucleocapsid protein epitope with potential implications for COVID-19 vaccine design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Expansion of Influenza-Specific T-Cells Using NP (44-52) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro expansion of antigen-specific T-cells is a critical technique for studying immune responses, developing adoptive cell therapies, and evaluating vaccine efficacy. This document provides a detailed protocol for the expansion of human T-cells specific for the Influenza A virus nucleoprotein (NP) peptide 44-52 (sequence: CTELKLSDY). This peptide is a well-characterized, HLA-A*01:01 restricted epitope known to elicit robust CD8+ T-cell responses. The following protocols and data have been compiled to guide researchers in successfully expanding and characterizing influenza-specific T-cells.
Data Summary
The following table summarizes quantitative data from representative studies on the in vitro expansion and characterization of influenza-specific T-cells. These values can serve as a benchmark for expected outcomes.
| Parameter | Typical Range | Notes |
| Peptide Concentration for Stimulation | 1 - 10 µg/mL | Optimal concentration should be determined empirically.[1] |
| Initial Cell Seeding Density | 1 x 10^6 - 5 x 10^6 PBMCs/mL | Varies depending on the culture vessel and protocol.[1] |
| Cytokine Supplementation (IL-2) | 10 - 1000 U/mL | High doses of IL-2 can drive strong expansion.[2] Other cytokines like IL-7 (10 ng/mL) and IL-15 (5 ng/mL) can also be used to promote expansion and survival. |
| Culture Duration | 9 - 21 days | Dependent on the desired level of expansion and cell phenotype.[2] |
| Fold Expansion of Antigen-Specific T-Cells | 10 - 50 fold | Highly variable depending on donor, starting frequency, and culture conditions. |
| Frequency of IFN-γ producing cells (ELISpot) | 100 - 500 SFU/10^6 PBMCs | Baseline responses in healthy donors can vary significantly.[3] |
| Percentage of Tetramer+ CD8+ T-cells | 0.5 - 5% (post-expansion) | Can reach up to 50% of the CD8+ T-cell population with optimal stimulation. |
| Specific Lysis in Cytotoxicity Assays | 20 - 60% at 20:1 E:T ratio | Dependent on the effector to target cell ratio and the specific assay used. |
Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate a population of mononuclear cells from whole blood for subsequent T-cell expansion.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS or equivalent density gradient medium
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Protocol:
-
Dilute the whole blood 1:1 with PBS in a sterile conical tube.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS, creating a distinct interface.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets).
-
Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new conical tube and wash by adding 3 volumes of PBS.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
In Vitro T-Cell Expansion with Influenza NP (44-52) Peptide
Objective: To selectively expand T-cells specific for the Influenza NP (44-52) peptide.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Influenza NP (44-52) peptide (CTELKLSDY), sterile and high purity
-
Recombinant human Interleukin-2 (IL-2)
-
96-well round-bottom plates or 24-well plates
Protocol:
-
Resuspend PBMCs at a concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add the Influenza NP (44-52) peptide to the cell suspension at a final concentration of 1-10 µg/mL.
-
Plate 200 µL of the cell suspension per well in a 96-well round-bottom plate or 1 mL in a 24-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
After 2 days of culture, add recombinant human IL-2 to a final concentration of 20-50 U/mL.[2]
-
Every 2-3 days, assess the cell density and viability. If necessary, split the cultures and add fresh medium containing IL-2.
-
Continue the culture for 10-14 days to allow for significant expansion of antigen-specific T-cells.
Assessment of T-Cell Response by Intracellular Cytokine Staining (ICS) and Flow Cytometry
Objective: To quantify the frequency of influenza-specific T-cells producing effector cytokines.
Materials:
-
Expanded T-cell culture
-
Brefeldin A
-
Anti-human CD3, CD8, and IFN-γ antibodies conjugated to fluorochromes
-
Fixation/Permeabilization buffers
-
Flow cytometer
Protocol:
-
Restimulate the expanded T-cells with the Influenza NP (44-52) peptide (1 µg/mL) for 6 hours at 37°C.
-
For the last 4 hours of stimulation, add Brefeldin A to the culture to block cytokine secretion.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers by incubating the cells with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IFN-γ by incubating the cells with the anti-IFN-γ antibody for 30 minutes at 4°C.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells producing IFN-γ in response to peptide stimulation.
Cytotoxicity Assay
Objective: To measure the cytotoxic potential of the expanded influenza-specific T-cells.
Materials:
-
Expanded T-cell culture (effector cells)
-
HLA-A*01:01 positive target cells (e.g., T2 cells or autologous B-LCL)
-
Influenza NP (44-52) peptide
-
Calcein-AM or other viability dye
-
Fluorometer or flow cytometer
Protocol:
-
Label the target cells with Calcein-AM according to the manufacturer's protocol.
-
Pulse one set of labeled target cells with the Influenza NP (44-52) peptide (1 µg/mL) for 1 hour at 37°C. Leave another set of labeled target cells unpulsed as a negative control.
-
Wash the target cells to remove excess peptide.
-
Co-culture the expanded effector T-cells with the peptide-pulsed and unpulsed target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, centrifuge the plate and collect the supernatant to measure the release of Calcein-AM using a fluorometer.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Caption: T-Cell Activation Signaling Pathway.
Caption: Experimental Workflow for T-Cell Expansion.
References
Application Notes and Protocols for Cytotoxic T-Lymphocyte (CTL) Assay with NP (44-52) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting a cytotoxic T-lymphocyte (CTL) assay using the influenza virus nucleoprotein (NP) derived peptide, NP (44-52). This assay is a critical tool for evaluating cell-mediated immunity, particularly in the context of influenza infection and vaccine development.
Application Notes
Introduction
Cytotoxic T-lymphocytes (CTLs) are essential components of the adaptive immune system, responsible for recognizing and eliminating virus-infected or cancerous cells. The CTL assay is an in vitro method used to quantify the cytotoxic activity of CTLs against specific target cells. The influenza A virus nucleoprotein (NP) is a major target for CTLs, and the NP (44-52) peptide (sequence: CTELKLSDY) is a well-characterized, immunodominant HLA-A1-restricted CTL epitope.[1][2][3] This makes it a valuable tool for studying anti-influenza CTL responses.
Principle of the Assay
The fundamental principle of the CTL assay involves co-culturing effector cells (CTLs) with target cells that have been labeled with a detectable substance. If the CTLs recognize the specific antigen presented by the target cells (in this case, the NP (44-52) peptide on HLA-A1 positive cells), they will induce cell lysis. The amount of the released substance into the culture supernatant is proportional to the degree of CTL-mediated killing.
Two common methods for labeling target cells are the Chromium-51 (⁵¹Cr) release assay and the Calcein-AM release assay.
-
Chromium-51 Release Assay: This is a classic and highly sensitive method where target cells are labeled with radioactive ⁵¹Cr.[4][5] Lysis of the target cells by CTLs leads to the release of ⁵¹Cr into the supernatant, which can be quantified using a gamma counter.[5]
-
Calcein-AM Release Assay: This non-radioactive alternative uses a fluorescent dye, Calcein-AM.[6][7] Calcein-AM is a cell-permeant molecule that becomes fluorescent upon hydrolysis by intracellular esterases in viable cells.[7][8] When CTLs lyse the target cells, the calcein (B42510) is released into the supernatant, and its fluorescence can be measured.
Applications
-
Immunology Research: Studying the fundamental mechanisms of T-cell-mediated cytotoxicity.
-
Vaccine Development: Evaluating the efficacy of influenza vaccines in inducing a CTL response.
-
Drug Discovery: Screening antiviral compounds that may enhance or inhibit CTL activity.
-
Clinical Monitoring: Assessing the immune status of individuals during influenza infection.
Experimental Protocols
This section provides detailed protocols for both the Chromium-51 release assay and the Calcein-AM release assay for measuring the cytotoxicity of NP (44-52) specific CTLs.
Protocol 1: Chromium-51 (⁵¹Cr) Release Assay
This protocol is adapted from established methods for measuring CTL cytotoxicity.[4][5][9][10]
Materials:
-
Effector Cells: NP (44-52) specific CTLs (can be generated in vitro by stimulating peripheral blood mononuclear cells (PBMCs) with the NP (44-52) peptide).[2]
-
Target Cells: HLA-A1 positive cell line (e.g., T2 cells) or autologous B-lymphoblastoid cell lines (BLCLs).
-
NP (44-52) Peptide (CTELKLSDY)
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, and penicillin-streptomycin)
-
Fetal Bovine Serum (FBS)
-
Triton X-100 (for maximum release control)
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 100 µL of complete medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C in a 5% CO₂ incubator, gently mixing every 20-30 minutes.[5][9]
-
Wash the labeled cells three times with 10 mL of complete medium to remove excess ⁵¹Cr.[5]
-
Resuspend the cells in complete medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Peptide Pulsing of Target Cells:
-
Incubate the ⁵¹Cr-labeled target cells with 1-10 µM of NP (44-52) peptide for 1 hour at 37°C.
-
Wash the cells once to remove excess peptide.
-
Resuspend the peptide-pulsed target cells at 1 x 10⁵ cells/mL.
-
-
CTL Assay Setup:
-
Plate 100 µL of effector cells at various concentrations to achieve different Effector-to-Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1, 6.25:1) in a 96-well V-bottom plate.[4] Perform in triplicate.
-
Add 100 µL of the peptide-pulsed, ⁵¹Cr-labeled target cells (1 x 10⁴ cells) to each well.
-
Controls:
-
Spontaneous Release: Target cells with medium only (no effector cells).
-
Maximum Release: Target cells with 1% Triton X-100 to lyse all cells.[5]
-
Unpulsed Target Control: Effector cells with ⁵¹Cr-labeled target cells not pulsed with the peptide.
-
-
-
Incubation and Supernatant Collection:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.[5]
-
After incubation, centrifuge the plate at 500 x g for 10 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
-
Radioactivity Measurement:
-
Measure the radioactivity (counts per minute, CPM) of the collected supernatants using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula:
-
Data Presentation:
| E:T Ratio | Experimental Release (CPM) (Mean ± SD) | Spontaneous Release (CPM) (Mean ± SD) | Maximum Release (CPM) (Mean ± SD) | % Specific Lysis |
| 50:1 | ||||
| 25:1 | ||||
| 12.5:1 | ||||
| 6.25:1 |
Expected Results:
A dose-dependent increase in specific lysis should be observed with increasing E:T ratios when using NP (44-52) peptide-pulsed target cells. Lysis of unpulsed target cells should be minimal. Spontaneous release should ideally be less than 20-30% of the maximum release.[4]
Protocol 2: Calcein-AM Release Assay
This protocol offers a non-radioactive alternative to the ⁵¹Cr release assay.[6][11][12]
Materials:
-
Effector Cells: NP (44-52) specific CTLs
-
Target Cells: HLA-A1 positive cell line
-
NP (44-52) Peptide (CTELKLSDY)
-
Calcein-AM
-
Anhydrous DMSO
-
Complete RPMI-1640 medium
-
Triton X-100
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader (Excitation: 490 nm, Emission: 520 nm)
Procedure:
-
Target Cell Labeling:
-
Peptide Pulsing of Target Cells:
-
Incubate the Calcein-AM-labeled target cells with 1-10 µM of NP (44-52) peptide for 1 hour at 37°C.
-
Wash the cells once and resuspend at 1 x 10⁵ cells/mL.
-
-
CTL Assay Setup:
-
In a 96-well black-walled plate, add 100 µL of effector cells at various concentrations for different E:T ratios (e.g., 50:1, 25:1, 12.5:1, 6.25:1) in triplicate.[6]
-
Add 100 µL of the peptide-pulsed, Calcein-AM-labeled target cells (1 x 10⁴ cells) to each well.
-
Controls:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 2% Triton X-100.[11]
-
Unpulsed Target Control: Effector cells with Calcein-AM-labeled target cells not pulsed with the peptide.
-
-
-
Incubation and Fluorescence Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes.
-
Incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 500 x g for 10 minutes.
-
Carefully transfer 100 µL of the supernatant to a new black-walled plate.
-
Measure the fluorescence (Relative Fluorescence Units, RFU) using a fluorescence plate reader with excitation at ~490 nm and emission at ~520 nm.[12]
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula:
-
Data Presentation:
| E:T Ratio | Experimental Release (RFU) (Mean ± SD) | Spontaneous Release (RFU) (Mean ± SD) | Maximum Release (RFU) (Mean ± SD) | % Specific Lysis |
| 50:1 | ||||
| 25:1 | ||||
| 12.5:1 | ||||
| 6.25:1 |
Visualizations
Caption: Workflow of a cytotoxic T-lymphocyte (CTL) assay.
Caption: Signaling pathway of CTL-mediated target cell lysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. Functional profile of human influenza virus-specific cytotoxic T lymphocyte activity is influenced by interleukin-2 concentration and epitope specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Cytotoxicity Assay - Calcein AM [protocols.io]
- 7. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 8. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 9. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 10. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 11. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: Influenza Virus NP (44-52) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Influenza Virus Nucleoprotein (NP) is a major structural protein of the influenza virus and a key target for the cellular immune response. The NP (44-52) peptide, with the sequence CTELKLSDY, is a well-characterized, immunodominant epitope restricted to the Human Leukocyte Antigen (HLA)-A*01 allele.[1][2][3][4][5] As a conserved epitope across various influenza A virus strains, this peptide is an invaluable tool for researchers studying T-cell immunity to influenza, developing novel vaccines, and evaluating the efficacy of antiviral therapies. These application notes provide detailed information and protocols for the use of synthetic Influenza Virus NP (44-52) peptide in immunological research.
Product Information
Product Name: Influenza Virus NP (44-52) Peptide
Sequence: CTELKLSDY (Cys-Thr-Glu-Leu-Lys-Leu-Ser-Asp-Tyr)[1][6]
HLA Restriction: HLA-A*01[1][3][5]
Source: Influenza A Virus Nucleoprotein, amino acid positions 44-52[6][7]
Applications:
-
Stimulation of influenza-specific CD8+ T-cells in vitro.
-
Positive control in immunological assays such as ELISpot and Intracellular Cytokine Staining (ICS).[7]
-
T-cell epitope mapping and immune monitoring.[7]
-
Research and development of T-cell based vaccines and immunotherapies.[7]
Quantitative Data
The following tables summarize typical quantitative data for the Influenza Virus NP (44-52) peptide.
| Parameter | Typical Value/Range | Method |
| Purity | >95% | HPLC |
| Molecular Weight | 1071.3 g/mol | Mass Spectrometry |
| Appearance | White lyophilized powder | - |
| Parameter | Typical Value/Range | Notes |
| MHC Class I Binding Affinity (HLA-A01:01) | High | The NP (44-52) epitope is a well-established, immunodominant epitope, indicating a strong binding affinity to the HLA-A01:01 molecule. Precise IC50 values can be predicted using bioinformatic tools such as NetMHCpan. |
| Frequency of Specific CD8+ T-cells | In HLA-A1 positive donors, the frequency of Cytotoxic T Lymphocyte precursors (CTLp) specific for NP (44-52) can be significantly higher compared to other epitopes, with one study reporting a threefold higher frequency in certain HLA backgrounds.[8] The frequency can range from low to high depending on the donor's exposure history to influenza. | The frequency of responding T-cells is highly variable between individuals. It is recommended to screen multiple donors to identify those with a detectable response. |
Experimental Protocols
Peptide Reconstitution
-
Preparation: Before opening, centrifuge the vial to ensure the lyophilized peptide is at the bottom.
-
Solvent Selection: For most applications, sterile, endotoxin-free Dimethyl Sulfoxide (DMSO) is recommended for initial reconstitution. Subsequently, dilute with a sterile aqueous buffer such as Phosphate Buffered Saline (PBS) or cell culture medium.
-
Reconstitution Steps:
-
Add a small volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 1-10 mg/mL).
-
Gently vortex or pipette to ensure the peptide is fully dissolved.
-
For working solutions, dilute the DMSO stock with an appropriate aqueous buffer to the desired final concentration. Note: The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid cytotoxicity.
-
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol outlines the steps to quantify NP (44-52)-specific, IFN-γ-secreting T-cells from Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
PVDF-membrane ELISpot plate
-
Anti-human IFN-γ capture and biotinylated detection antibodies
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Recombinant human IL-2
-
Complete RPMI medium (RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin)
-
Influenza NP (44-52) peptide
-
Negative control (e.g., irrelevant peptide or DMSO vehicle)
-
Positive control (e.g., Phytohemagglutinin (PHA))
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate wells with 35% ethanol (B145695) for 1 minute.
-
Wash the plate 5 times with sterile PBS.
-
Coat each well with the capture antibody diluted in sterile PBS and incubate overnight at 4°C.
-
-
Cell Preparation and Stimulation:
-
The following day, wash the plate with sterile PBS and block with complete RPMI medium for at least 2 hours at 37°C.
-
Thaw cryopreserved PBMCs and resuspend in complete RPMI medium. A resting period of 1-2 hours at 37°C is recommended.
-
Adjust the cell concentration to 2-3 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well (2-3 x 10^5 cells/well).
-
Add 100 µL of the NP (44-52) peptide at the desired final concentration (e.g., 1-10 µg/mL).
-
Include negative and positive control wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection:
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated detection antibody diluted in PBST and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then PBS.
-
-
Spot Development:
-
Add the substrate solution and monitor for the development of spots.
-
Stop the reaction by washing thoroughly with tap water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol describes the detection of intracellular IFN-γ in NP (44-52)-specific CD8+ T-cells.
Materials:
-
PBMCs
-
Influenza NP (44-52) peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against human CD3, CD8, and IFN-γ
-
Fixable viability dye
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI medium at 1-2 x 10^6 cells/mL.
-
Add the NP (44-52) peptide to the desired final concentration (e.g., 1-10 µg/mL). Include negative and positive controls.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A and Monensin to block cytokine secretion and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash the cells with FACS buffer.
-
Stain with fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.
-
-
Intracellular Staining:
-
Wash the cells with Permeabilization buffer.
-
Stain with fluorochrome-conjugated anti-IFN-γ antibody diluted in Permeabilization buffer for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells with Permeabilization buffer and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on live, singlet lymphocytes, followed by CD3+CD8+ T-cells, and then determine the percentage of IFN-γ-positive cells.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for assessing T-cell responses to Influenza NP (44-52).
T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified TCR signaling cascade upon recognition of the NP (44-52) peptide.
References
- 1. Influenza A NP 44-52 (HLA-A*01:01) | 1 mg | EP11323_1 [peptides.de]
- 2. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]
- 3. T cell signalling pathway | PPTX [slideshare.net]
- 4. repub.eur.nl [repub.eur.nl]
- 5. CEF25, Influenza Virus NP (44-52) - 1 mg, 1071.3, 1 mg | Labscoop [labscoop.com]
- 6. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zellnet.com [zellnet.com]
- 8. repub.eur.nl [repub.eur.nl]
Monitoring Influenza-Specific T-Cell Responses with NP (44-52) Peptide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleoprotein (NP) of the influenza A virus is a highly conserved internal antigen, making it a key target for T-cell-mediated immunity. Unlike the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), NP is relatively stable across different influenza strains. This conservation makes NP-specific T-cell responses a crucial area of study for the development of universal influenza vaccines and immunotherapies. The NP (44-52) peptide, with the amino acid sequence CTELKLSDY, is a well-characterized, immunodominant HLA-A*01-restricted epitope of the influenza A virus nucleoprotein. This peptide is widely used to stimulate and detect influenza-specific CD8+ T-cell responses in research and clinical settings.
This document provides detailed application notes and protocols for the use of the NP (44-52) peptide in monitoring influenza-specific T-cell responses. It is intended for researchers, scientists, and drug development professionals working in immunology, virology, and vaccine development.
Data Presentation
The following tables summarize quantitative data related to the use of the NP (44-52) peptide for monitoring influenza-specific T-cell responses.
Table 1: Recommended Working Concentrations for NP (44-52) Peptide in T-Cell Assays
| Assay Type | Recommended Peptide Concentration | Cell Density | Incubation Time |
| ELISpot | 1-10 µg/mL | 2-3 x 10^5 cells/well | 16-20 hours |
| Intracellular Cytokine Staining (ICS) | 1-10 µg/mL | 1 x 10^6 cells/mL | 5-6 hours (with Brefeldin A for the last 4 hours) |
| Tetramer Staining | N/A (Tetramer at 20-30 nM) | 1-2 x 10^6 cells/sample | 20-30 minutes at room temperature |
Table 2: Representative Frequencies of NP (44-52)-Specific CD8+ T-Cells
| Population | Assay | Frequency (% of CD8+ T-cells) | Reference |
| Healthy Adults (pre-existing immunity) | ELISpot | 0.01% - 0.5% | [1] |
| Influenza-Infected Individuals (acute phase) | ICS | 0.5% - 5.0% | [2] |
| MVA-NP+M1 Vaccinated Individuals | Tetramer Staining | 0.1% - 2.0% | [3] |
Table 3: Comparative Immunodominance of Influenza A Virus T-Cell Epitopes
| Epitope | Protein | HLA Restriction | Relative Immunodominance |
| NP (44-52) | Nucleoprotein | HLA-A01 | High |
| M1 (58-66) | Matrix Protein 1 | HLA-A02 | High |
| PA (224-233) | Polymerase Acidic Protein | HLA-A02 | Moderate |
| PB1 (703-711) | Polymerase Basic Protein 1 | HLA-A02 | Moderate |
Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol details the steps for quantifying NP (44-52)-specific, IFN-γ-secreting T-cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human IFN-γ ELISpot kit
-
96-well PVDF membrane plates
-
NP (44-52) peptide (lyophilized)
-
DMSO (for peptide reconstitution)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin)
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
-
PBMCs isolated from whole blood
-
ELISpot plate reader
Protocol:
-
Peptide Reconstitution: Dissolve the lyophilized NP (44-52) peptide in DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in complete RPMI-1640 to the desired working concentration (1-10 µg/mL).
-
Plate Coating: Coat the 96-well PVDF plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Plate Blocking: Wash the plate and block with complete RPMI-1640 medium for at least 2 hours at 37°C.
-
Cell Plating: Add 2-3 x 10^5 PBMCs per well.
-
Stimulation: Add the NP (44-52) peptide to the respective wells. Include a negative control (medium with DMSO) and a positive control (PHA or anti-CD3).
-
Incubation: Incubate the plate for 16-20 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate as per the kit manufacturer's instructions.
-
Spot Development: Add streptavidin-alkaline phosphatase and then the substrate to develop the spots.
-
Analysis: Wash and dry the plate. Count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol describes the detection of intracellular IFN-γ in NP (44-52)-specific T-cells.[2]
Materials:
-
PBMCs
-
NP (44-52) peptide
-
Brefeldin A
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-IFN-γ
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Protocol:
-
Cell Stimulation: Resuspend 1 x 10^6 PBMCs in complete RPMI-1640. Add NP (44-52) peptide to a final concentration of 1-10 µg/mL. Incubate for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A to a final concentration of 10 µg/mL and incubate for an additional 4 hours.
-
Viability Staining: Wash the cells and stain with a fixable viability dye according to the manufacturer's protocol.
-
Surface Staining: Stain the cells with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit.
-
Intracellular Staining: Stain the cells with anti-IFN-γ antibody for 30 minutes at 4°C.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Gate on live, single CD3+CD8+ lymphocytes and quantify the percentage of IFN-γ positive cells.
Tetramer Staining by Flow Cytometry
This protocol outlines the direct visualization and quantification of NP (44-52)-specific CD8+ T-cells using a fluorescently labeled HLA-A*01:01-NP (44-52) tetramer.[4][5][6]
Materials:
-
PBMCs
-
PE- or APC-conjugated HLA-A*01:01-NP (44-52) Tetramer
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, and a viability dye
-
FACS buffer
Protocol:
-
Cell Preparation: Resuspend 1-2 x 10^6 PBMCs in 50 µL of FACS buffer.
-
Tetramer Staining: Add the HLA-A*01:01-NP (44-52) tetramer at a pre-titrated optimal concentration (typically 20-30 nM).[4] Incubate for 20-30 minutes at room temperature in the dark.
-
Surface Staining: Add anti-CD3 and anti-CD8 antibodies and the viability dye. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Analysis: Gate on live, single CD3+CD8+ lymphocytes and quantify the percentage of tetramer-positive cells.
Visualizations
Caption: T-Cell Activation by NP (44-52) Peptide.
Caption: Experimental Workflow for T-Cell Monitoring.
Caption: Principle of Influenza-Specific T-Cell Monitoring.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. viroclinics.com [viroclinics.com]
- 3. Frontiers | Broad-Based CD4+ T Cell Responses to Influenza A Virus in a Healthy Individual Who Lacks Typical Immunodominance Hierarchy [frontiersin.org]
- 4. eaglebio.com [eaglebio.com]
- 5. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. lubio.ch [lubio.ch]
Application Notes and Protocols: Experimental Use of Synthetic Influenza NP (44-52) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of the synthetic Influenza Nucleoprotein (NP) (44-52) peptide, a well-characterized HLA-A*01-restricted cytotoxic T-lymphocyte (CTL) epitope. The information detailed below is intended to guide researchers in designing and executing experiments to evaluate immune responses to this specific viral peptide, with applications in vaccine development and fundamental immunology.
Introduction
The Influenza A virus Nucleoprotein (NP) is a highly conserved internal protein, making it an attractive target for universal influenza vaccine strategies. The NP (44-52) peptide, with the amino acid sequence CTELKLSDY, is a known immunodominant epitope presented by the human leukocyte antigen (HLA)-A*01:01 allele.[1][2][3] Its ability to elicit robust CD8+ T cell responses is crucial for the clearance of influenza-infected cells.[4] This document outlines key applications, presents quantitative data from relevant studies, and provides detailed protocols for the experimental use of this synthetic peptide.
Applications
-
Positive Control in Immunological Assays: The NP (44-52) peptide is widely used as a positive control for stimulating and detecting influenza-specific CD8+ T cells in assays such as ELISpot and intracellular cytokine staining (ICS).[5]
-
Vaccine Candidacy: As a conserved epitope, it is a component of interest in the development of peptide-based and other next-generation universal influenza vaccines.[6][7]
-
T-Cell Epitope Mapping and Characterization: It serves as a model epitope for studying the mechanisms of antigen processing and presentation by MHC class I molecules.[3]
-
Evaluation of Adjuvants and Delivery Systems: The immunogenicity of the NP (44-52) peptide can be used to assess the efficacy of different adjuvants and vaccine delivery platforms, such as liposomal nanoparticles.[6]
Data Presentation
Table 1: In Vitro Human CD8+ T Cell Responses to Influenza NP (44-52) Peptide
| Assay Type | Donor Group | Peptide Concentration | Response Metric | Result | Reference |
| ELISPOT | HLA-A1+ | 5 µM | IFN-γ Spot Forming Units (SFU) / 2.5 x 10^5 PBMC | 31 | [8] |
| ELISPOT | HLA-A2+ | 1 µg/mL | IFN-γ SFU | ~10-20 | [9] |
| Intracellular Cytokine Staining | HLA-A1+ T-cell clone | 5 µM | % IFN-γ producing cells | 58.1% (max activation) | [8] |
Table 2: Preclinical Evaluation of NP (44-52)-Containing Vaccines in Animal Models
| Animal Model | Vaccine Formulation | Challenge Virus | Efficacy Endpoint | Result | Reference |
| C57BL/6 Mice | Synthetic Long Peptide (SLP) vaccine including NP epitopes | Influenza A | Viral load in lungs | 1.5-2 log reduction | [7] |
| Ferrets | Synthetic Long Peptide (SLP) vaccine including NP epitopes | Influenza A | Viral load in lungs | Reduction in viral titers | [7] |
| Pigs | Liposomal nanoparticle-based peptide vaccine | Swine Influenza A (H1N1) | Nasal viral shedding | 8-16 fold reduction | [6] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with Influenza NP (44-52) Peptide
This protocol describes the stimulation of PBMCs for subsequent analysis of T-cell activation.
Materials:
-
Cryopreserved human PBMCs from an HLA-A1 positive donor
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (R10)
-
Synthetic Influenza NP (44-52) peptide (CTELKLSDY), lyophilized
-
DMSO (for peptide reconstitution)
-
Recombinant human Interleukin-2 (IL-2)
-
96-well U-bottom plates
Procedure:
-
Thaw cryopreserved PBMCs and wash with R10 medium.
-
Resuspend the NP (44-52) peptide in DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in R10 to a working concentration (e.g., 1 µM).[10]
-
Adjust PBMC density to 1 x 10^6 cells/mL in R10 medium.
-
Add 100 µL of the cell suspension to a 96-well U-bottom plate.
-
Add 100 µL of the NP (44-52) peptide working solution to the wells for a final concentration of 0.5 µM. For a negative control, add 100 µL of R10 medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
After 2 days, add IL-2 to a final concentration of 20 U/mL.[10]
-
Continue incubation for 7-10 days to expand peptide-specific T cells before analysis.
Protocol 2: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This protocol measures the frequency of IFN-γ-secreting T cells in response to peptide stimulation.
Materials:
-
96-well ELISPOT plates pre-coated with anti-IFN-γ capture antibody
-
Stimulated PBMCs (from Protocol 1) or freshly isolated PBMCs
-
Influenza NP (44-52) peptide
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (or HRP)
-
Substrate for color development (e.g., BCIP/NBT)
-
ELISPOT plate reader
Procedure:
-
Block the pre-coated ELISPOT plate with R10 medium for at least 30 minutes at 37°C.
-
Wash the plate with sterile PBS.
-
Prepare a cell suspension of 2.5 x 10^5 PBMCs in 100 µL of R10 medium and add to the wells.[8]
-
Add the NP (44-52) peptide to a final concentration of 5 µM.[8] Include a negative control (medium only) and a positive control (e.g., PHA).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
Wash the plate and add the substrate to develop the spots.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
Protocol 3: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.
Materials:
-
Stimulated PBMCs or splenocytes
-
Influenza NP (44-52) peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8)
-
Fixation/Permeabilization buffer
-
Fluorescently conjugated antibody against IFN-γ
-
Flow cytometer
Procedure:
-
Restimulate 1 x 10^6 PBMCs or splenocytes with the NP (44-52) peptide (e.g., 1-10 µM) in a 96-well plate for 1-2 hours at 37°C.[11]
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.[12]
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain for cell surface markers (e.g., anti-CD3, anti-CD8) by incubating with antibodies for 30 minutes on ice.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IFN-γ by incubating with a fluorescently conjugated anti-IFN-γ antibody for 30 minutes.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the percentage of IFN-γ positive cells within the CD8+ T cell population.
Visualizations
Caption: MHC Class I antigen presentation pathway for the synthetic Influenza NP (44-52) peptide.
Caption: Experimental workflow for assessing T-cell responses to the Influenza NP (44-52) peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Influenza A NP 44-52 (HLA-A*01:01) | 1 mg | EP11323_1 [peptides.de]
- 3. HLA-A1 and HLA-A3 T cell epitopes derived from influenza virus proteins predicted from peptide binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Influenza A NP (44-52) (HLA-A1) - SB PEPTIDE [sb-peptide.com]
- 6. dovepress.com [dovepress.com]
- 7. Synthetic Long Peptide Influenza Vaccine Containing Conserved T and B Cell Epitopes Reduces Viral Load in Lungs of Mice and Ferrets | PLOS One [journals.plos.org]
- 8. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mstechno.co.jp [mstechno.co.jp]
- 10. pnas.org [pnas.org]
- 11. journals.asm.org [journals.asm.org]
- 12. stemcell.com [stemcell.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Influenza NP (44-52) Peptide Concentration for ELISPOT Assays
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of the Influenza Nucleoprotein (NP) (44-52) peptide in your ELISPOT assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for the Influenza NP (44-52) peptide in an ELISPOT assay?
A1: The optimal concentration for the Influenza NP (44-52) peptide can vary between experiments and donor samples. However, a common starting point for peptide concentration in ELISPOT assays is in the range of 1-10 µg/mL. Some studies have used concentrations around 1 µM for peptide-specific CTL line generation. It is crucial to perform a peptide titration experiment to determine the optimal concentration for your specific experimental conditions.
Q2: Why is it important to optimize the peptide concentration?
A2: Optimizing the peptide concentration is critical for achieving a robust and specific T-cell response in your ELISPOT assay. Using a suboptimal concentration can lead to either weak or false-negative results (if the concentration is too low) or potential T-cell anergy or non-specific activation (if the concentration is too high). A titration experiment helps to identify the concentration that yields the maximal specific response with the lowest background.
Q3: What are the key controls to include in a peptide optimization ELISPOT experiment?
A3: To ensure the validity of your results, it is essential to include the following controls:
-
Negative Control: Cells incubated with culture medium and the same concentration of peptide solvent (e.g., DMSO) as the experimental wells. This helps to determine the background level of spot formation.
-
Positive Control: Cells stimulated with a mitogen (e.g., Phytohemagglutinin - PHA) or a control peptide pool known to elicit a response in your donor population. This confirms that the cells are viable and capable of producing the cytokine of interest.
-
Antigen-Specific Positive Control (Optional but Recommended): If available, a previously characterized T-cell line or clone specific for the NP (44-52) peptide can be used to validate the peptide's activity.
Q4: How should I prepare and store the Influenza NP (44-52) peptide?
A4: Peptides should be reconstituted in a sterile solvent such as DMSO to create a high-concentration stock solution. This stock solution should then be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in the culture is non-toxic to the cells (typically below 0.5%).
Experimental Protocols
Protocol for Optimizing Influenza NP (44-52) Peptide Concentration
This protocol outlines the steps for performing a peptide titration to determine the optimal concentration of Influenza NP (44-52) for stimulating peripheral blood mononuclear cells (PBMCs) in an IFN-γ ELISPOT assay.
Materials:
-
Pre-coated IFN-γ ELISPOT plate
-
Influenza NP (44-52) peptide
-
Cryopreserved or fresh PBMCs from a suitable donor (e.g., HLA-A1 positive)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Peptide solvent (e.g., sterile DMSO)
-
Positive control (e.g., PHA)
-
Detection antibody, substrate, and other reagents as per the ELISPOT kit manufacturer's instructions.
Methodology:
-
Prepare Peptide Dilutions:
-
Reconstitute the Influenza NP (44-52) peptide in DMSO to create a stock solution (e.g., 1 mg/mL).
-
Perform a serial dilution of the peptide stock in complete cell culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL). Prepare enough of each concentration for triplicate wells.
-
-
Prepare Cells:
-
Thaw cryopreserved PBMCs and allow them to rest overnight in culture medium, or use freshly isolated PBMCs.
-
Wash the cells and resuspend them in complete culture medium at a concentration of 2-3 x 10^6 cells/mL.
-
-
Set up the ELISPOT Plate:
-
Prepare the pre-coated ELISPOT plate according to the manufacturer's instructions. This typically involves washing the wells with sterile PBS.
-
Add 100 µL of the appropriate peptide dilution to each well.
-
Add 100 µL of cell suspension (containing 2-3 x 10^5 cells) to each well.
-
Set up control wells:
-
Negative Control: Add cells to wells containing only culture medium with the highest concentration of DMSO used in the peptide dilutions.
-
Positive Control: Add cells to wells containing a known concentration of PHA.
-
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for 18-24 hours.
-
-
Detection and Development:
-
Following incubation, wash the plate to remove the cells.
-
Follow the ELISPOT kit manufacturer's protocol for the addition of the biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate for spot development.
-
-
Analysis:
-
Once the spots have developed, wash and dry the plate.
-
Count the spots in each well using an automated ELISPOT reader.
-
Subtract the average number of spots in the negative control wells from the average number of spots in the peptide-stimulated wells.
-
Plot the number of spot-forming units (SFU) per million cells against the peptide concentration to determine the optimal concentration that gives the maximal response.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges for influenza peptides used in ELISPOT assays based on published literature. Note that the optimal concentration for the specific NP (44-52) peptide should be determined empirically.
| Peptide/Antigen | Organism/Cell Type | Assay Type | Typical Concentration Range | Reference |
| Influenza A Virus Peptides | Human PBMCs | IFN-γ ELISPOT | 1 - 10 µg/mL | Generic Recommendation |
| Influenza NP Peptides | Human CD8+ T-cells | IFN-γ ELISPOT | ~1 µM | [1] |
| Influenza Peptide Pools | Human PBMCs | IFN-γ ELISPOT | 2 µg/mL per peptide | [2] |
| Split A/California (H1N1) virus | Human PBMCs | IFN-γ ELISPOT | 1.25 µg/mL | [3][4] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Contaminated reagents (media, serum, peptides).2. Cell handling stress.3. Overcrowding of cells in wells.4. Insufficient washing. | 1. Use sterile, endotoxin-free reagents. Filter-sterilize media and serum.2. Handle cells gently, avoid vigorous pipetting and extreme temperature changes.3. Optimize cell density per well (typically 2-3 x 10^5 cells/well).4. Ensure thorough but gentle washing steps as per the protocol. |
| No or Weak Spots | 1. Suboptimal peptide concentration.2. Low frequency of responding cells.3. Poor cell viability.4. Inactive peptide.5. Incorrect ELISPOT procedure. | 1. Perform a peptide titration to find the optimal concentration.2. Increase the number of cells per well.3. Check cell viability before and after the assay. Allow thawed cells to recover overnight.4. Use a fresh aliquot of peptide. Confirm peptide activity with a positive control cell line if available.5. Carefully review and follow the ELISPOT kit manufacturer's protocol. |
| Diffuse or "Fuzzy" Spots | 1. Overdevelopment of spots.2. Plate movement during incubation. | 1. Reduce the substrate incubation time.2. Ensure the incubator is stable and the plate is not disturbed during incubation. |
| Inconsistent Results Between Replicate Wells | 1. Uneven cell distribution.2. Pipetting errors. | 1. Ensure the cell suspension is homogenous before plating.2. Use calibrated pipettes and be consistent with pipetting technique. |
Visualizations
Experimental Workflow for Peptide Concentration Optimization
References
stability and storage of lyophilized Influenza NP (44-52) peptide
Welcome to the Technical Support Center for the lyophilized Influenza Nucleoprotein (NP) (44-52) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and proper handling of this peptide to ensure optimal performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for the lyophilized Influenza NP (44-52) peptide?
A1: For optimal long-term stability, the lyophilized Influenza NP (44-52) peptide should be stored at -20°C or colder, preferably at -80°C, in a tightly sealed vial to protect it from moisture and light.[1][2][3][4][5][6][7][8] Under these conditions, most lyophilized peptides can remain stable for several years.[1][2][3]
Q2: How should I handle the lyophilized peptide upon receipt?
A2: Lyophilized peptides are generally stable at room temperature for several weeks, allowing for standard shipping conditions.[4][5] Upon receipt, it is recommended to store the peptide at -20°C or -80°C for long-term preservation. Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator.[6][7][8] This prevents condensation from forming on the peptide, as moisture can significantly reduce its long-term stability.[8]
Q3: What is the expected shelf-life of the lyophilized Influenza NP (44-52) peptide?
A3: While specific long-term stability data for the Influenza NP (44-52) peptide is not extensively published, general guidelines for lyophilized peptides suggest a shelf life of several years when stored at -20°C or -80°C.[1][2][3][4] Stability studies on other lyophilized peptides have shown they can be stable for 3-5 years at -20°C and even longer at -80°C.[1][2]
Q4: How should I reconstitute the lyophilized peptide?
A4: The choice of solvent for reconstitution depends on the peptide's sequence and the intended application. For many cell-based assays, sterile, endotoxin-free solutions are required. A common solvent is dimethyl sulfoxide (B87167) (DMSO), followed by dilution with a sterile aqueous buffer such as PBS. It is important to ensure the final concentration of DMSO is low (typically <1%) to avoid cytotoxicity.[9] For detailed steps, please refer to the Experimental Protocols section.
Q5: What are the best practices for storing the peptide once it is in solution?
A5: Peptides in solution are significantly less stable than in their lyophilized form.[6] It is recommended to prepare fresh solutions for each experiment. If storage in solution is unavoidable, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8] These aliquots should be stored at -20°C or -80°C.[6]
Q6: My peptide appears as a small, hard-to-see film or powder. Is this normal?
A6: Yes, this is completely normal. Lyophilized peptides are often present in very small quantities and can appear as a thin film or a small amount of powder at the bottom of the vial. The apparent volume can vary between vials containing the same amount of peptide.
Data Presentation
Table 1: Recommended Storage Conditions for Lyophilized Influenza NP (44-52) Peptide
| Storage Condition | Temperature | Duration | Key Considerations |
| Long-Term Storage | -20°C or -80°C | Years | Protect from light and moisture. Tightly sealed vials are essential.[1][2][3][4][5][6][7][8] |
| Short-Term Storage | 2-8°C | Weeks to Months | Suitable for peptides that will be used relatively soon. Keep desiccated.[1][4] |
| Room Temperature | Ambient | Days to Weeks | Generally stable for shipping and brief periods on the benchtop.[4][5] |
Table 2: Stability of Reconstituted Influenza NP (44-52) Peptide in Solution
| Storage Condition | Temperature | Duration | Key Considerations |
| Working Solution | 2-8°C | Days | Prone to degradation. Prepare fresh if possible. |
| Frozen Aliquots | -20°C or -80°C | Weeks to Months | Avoid repeated freeze-thaw cycles.[6][8] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no T-cell stimulation | 1. Peptide Degradation: Improper storage or handling (e.g., moisture exposure, multiple freeze-thaw cycles).2. Incorrect Peptide Concentration: Inaccurate weighing or dilution.3. Suboptimal Assay Conditions: Issues with antigen-presenting cells (APCs), cell viability, or culture conditions. | 1. Ensure proper storage at -20°C or -80°C and handle as recommended. Prepare fresh solutions for critical experiments.2. Re-verify calculations and ensure the balance is calibrated. Consider peptide content if provided on the datasheet.[7]3. Include positive controls (e.g., PHA or another well-characterized peptide) and negative controls in your assay. Optimize APC to T-cell ratio. |
| Peptide is difficult to dissolve | 1. Hydrophobicity of the peptide. 2. Incorrect solvent. | 1. The Influenza NP (44-52) peptide sequence (CTELKLSDY) is generally not highly hydrophobic. However, if solubility issues arise, brief sonication may help.[7]2. Ensure the primary solvent (e.g., DMSO) is of high quality. After initial dissolution, dilute slowly with the aqueous buffer while gently vortexing. |
| Inconsistent results between experiments | 1. Variability in Peptide Aliquots: Repeated freeze-thaw cycles of the main stock.2. Contamination: Bacterial or endotoxin (B1171834) contamination of the peptide solution.[9]3. Hygroscopic Nature of Peptide: Absorption of moisture during weighing.[10][11] | 1. Prepare single-use aliquots of the reconstituted peptide to ensure consistency.2. Use sterile, endotoxin-free reagents and aseptic techniques for reconstitution. Consider filtering the peptide solution through a 0.22 µm filter.[9]3. Allow the vial to warm to room temperature in a desiccator before opening and weigh the peptide quickly.[6][7] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Influenza NP (44-52) Peptide
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20-30 minutes. This minimizes the condensation of atmospheric moisture.[6][7][8]
-
Solvent Addition: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Add a small, precise volume of high-purity, sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Dissolution: Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Brief sonication can be used if necessary.[7]
-
Working Solution Preparation: Further dilute the DMSO stock solution with a sterile, endotoxin-free aqueous buffer (e.g., PBS or cell culture medium) to the desired final working concentration. Ensure the final DMSO concentration in your assay is non-toxic to your cells (typically below 1%).[9]
-
Storage of Solution: If not for immediate use, dispense the reconstituted peptide into single-use aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6][8]
Protocol 2: Assessment of Peptide Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of the Influenza NP (44-52) peptide over time.
-
Sample Preparation: Reconstitute the peptide to a known concentration (e.g., 1 mg/mL) in an appropriate buffer. Aliquot the solution into several vials for analysis at different time points.
-
Storage Conditions: Store the aliquots under the desired storage conditions (e.g., 4°C, -20°C, and a stress condition like 37°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and longer for long-term studies), retrieve a vial from each storage condition.
-
HPLC Analysis:
-
Analyze the peptide sample using a reverse-phase HPLC (RP-HPLC) system with a C18 column.
-
Use a suitable mobile phase gradient, for example:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Monitor the elution profile at a wavelength of 214-220 nm.
-
-
Data Analysis:
-
Determine the retention time of the intact Influenza NP (44-52) peptide from the time-zero sample.
-
At each subsequent time point, quantify the peak area of the intact peptide.
-
Calculate the percentage of the remaining intact peptide relative to the time-zero sample.
-
Mandatory Visualizations
Caption: Workflow for proper storage, reconstitution, and use of lyophilized peptides.
Caption: MHC Class I pathway for Influenza NP (44-52) peptide presentation.
References
- 1. peptidesystems.com [peptidesystems.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. bachem.com [bachem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. genscript.com [genscript.com]
- 10. biomedgrid.com [biomedgrid.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Influenza NP (44-52) in CTL Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Influenza Nucleoprotein (NP) (44-52) peptide in Cytotoxic T Lymphocyte (CTL) assays.
Troubleshooting Guides
This section addresses common problems encountered during CTL assays with the Influenza NP (44-52) peptide, offering potential causes and solutions.
Issue 1: Low or No Signal/Response in ELISpot or Intracellular Cytokine Staining (ICS) Assays
| Potential Cause | Recommended Solution |
| Incorrect HLA Type of Donor Cells | The Influenza NP (44-52) epitope (CTELKLSDY) is restricted to HLA-A*01:01. Ensure that the peripheral blood mononuclear cells (PBMCs) used in the assay are from donors positive for this HLA allele.[1][2][3] Using cells from HLA-A1 negative donors will likely result in no specific response. |
| Low Frequency of Precursor T Cells | The frequency of NP (44-52)-specific T cells can vary significantly between donors.[1][4] Consider screening multiple HLA-A1 positive donors to find one with a robust response. In some cases, in vitro expansion of peptide-specific T cells may be necessary to increase the frequency of responding cells for detection. |
| Suboptimal Peptide Concentration | The optimal peptide concentration for T cell stimulation can vary. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay conditions. A common starting concentration is 1-10 µg/mL.[5][6] |
| Improper Peptide Handling and Storage | Peptides are sensitive to degradation. Store lyophilized peptide at -20°C or -80°C for long-term storage.[7][8] Once reconstituted, aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[7] |
| Poor Peptide Solubility | The NP (44-52) peptide may have limited solubility in aqueous solutions. Reconstitute the peptide in a small amount of sterile dimethyl sulfoxide (B87167) (DMSO) before diluting to the final working concentration with culture medium or PBS.[7][9] The final DMSO concentration should typically be below 1% (v/v) to avoid toxicity to cells.[7] |
| Inactive or Poor Quality Peptide | Ensure the peptide was synthesized at a high purity (e.g., >90% or >95%).[10] If possible, verify the peptide's identity and purity via mass spectrometry and HPLC. |
| Issues with Antigen Presenting Cells (APCs) | Efficient T cell activation requires healthy and functional APCs. Ensure proper isolation and handling of PBMCs to maintain cell viability and function. |
Issue 2: High Background in Negative Control Wells
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Media | Media, serum, or buffers can be contaminated with mitogenic substances like endotoxins, leading to non-specific T cell activation.[11] Use high-quality, sterile reagents and screen new lots of fetal bovine serum (FBS) for their potential to cause background activation.[11] |
| High Cell Seeding Density | Too many cells per well can lead to non-specific cytokine release. Optimize the number of cells plated per well. For ELISpot assays, a common range is 2x10^5 to 4x10^5 cells per well. |
| Cell Death | A high percentage of dead cells in the culture can release factors that lead to non-specific spots or cytokine production. Ensure high cell viability after thawing and during the assay. |
| Non-Specific Activation by Peptide Solvent | If using DMSO to dissolve the peptide, ensure the final concentration in the culture is low and non-toxic. Include a vehicle control (media with the same final concentration of DMSO) to assess its effect.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the correct amino acid sequence and HLA restriction for the Influenza NP (44-52) peptide?
A1: The amino acid sequence is CTELKLSDY. It is presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*01:01.[1][2][3]
Q2: How should I dissolve and store the Influenza NP (44-52) peptide?
A2: For long-term storage, keep the lyophilized peptide at -20°C or below.[8] To reconstitute, first dissolve the peptide in a small volume of sterile DMSO.[7][9] Then, dilute this stock solution with your cell culture medium or an appropriate buffer to the desired working concentration. The final concentration of DMSO in your cell culture should be kept low (ideally less than 1%) to prevent cytotoxicity.[7] After reconstitution, it is best to aliquot the peptide solution and store it at -20°C to minimize freeze-thaw cycles.[7]
Q3: What is a typical frequency of responding T cells to Influenza NP (44-52) in a healthy HLA-A1 positive donor?
A3: The frequency of CTL precursors (CTLp) specific for NP (44-52) can vary widely among individuals. Published data from ELISpot assays show frequencies can range from a few spots to over 30 spots per 2.5 x 10^5 PBMCs.[1] One study observed a threefold higher CTLp frequency for NP (44-52) in individuals who were positive for HLA-A1, -A2, -B8, and -B35.[1][12]
Q4: Can I use the Influenza NP (44-52) peptide to stimulate CD4+ T cells?
A4: The NP (44-52) peptide is a well-characterized MHC class I epitope and is primarily used to stimulate CD8+ T cells (CTLs). For the stimulation of CD4+ T cells, you would typically use longer peptides (e.g., 15-mers) that can be processed and presented by MHC class II molecules.
Q5: My CTL assay with NP (44-52) is not working. What positive and negative controls should I include?
A5: Essential controls for your assay include:
-
Negative Control: Cells incubated with culture medium alone (and vehicle if a solvent like DMSO is used for the peptide). This determines the baseline or background response.
-
Positive Control (Mitogen): Stimulate cells with a non-specific mitogen like Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies. This confirms that the T cells are viable and capable of responding.
-
Positive Control (Antigen): Use a well-characterized peptide pool for a common virus like Cytomegalovirus, Epstein-Barr virus, and Influenza virus (CEF peptide pool) to stimulate a memory T cell response in most donors.
-
HLA-mismatched Control: If possible, include cells from an HLA-A1 negative donor as a negative control to demonstrate the HLA restriction of the response.
Quantitative Data Summary
Table 1: Frequency of Influenza NP (44-52)-Specific CTL Precursors (CTLp) in Healthy Donors
| Donor Group | Mean CTLp Frequency (spots per 2.5 x 10^5 PBMC) | Reference |
| HLA-A1, -A2, -B8, -B35 positive | Significantly higher than other groups (e.g., one donor had 31 spots) | [1] |
| General HLA-A1 positive donors | Variable, with some donors showing dominant responses to NP (44-52) over other HLA-A1 restricted epitopes | [1] |
Experimental Protocols
1. Protocol for ELISpot Assay
This protocol provides a general workflow for performing an IFN-γ ELISpot assay to detect Influenza NP (44-52)-specific T cells.
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile PBS containing 1% BSA or 10% FBS for at least 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2-4 x 10^5 cells per well.
-
Stimulation: Add the Influenza NP (44-52) peptide to the appropriate wells at the predetermined optimal concentration (e.g., 1-10 µg/mL). Include negative and positive controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP). Monitor for spot formation.
-
Analysis: Stop the development by washing with water. Allow the plate to dry completely before counting the spots using an ELISpot reader.
2. Protocol for Intracellular Cytokine Staining (ICS)
This protocol outlines the general steps for detecting intracellular IFN-γ in response to Influenza NP (44-52) stimulation.
-
Cell Preparation: Prepare a single-cell suspension of PBMCs.
-
Stimulation: In a 96-well round-bottom plate, incubate 1-2 x 10^6 PBMCs per well with the Influenza NP (44-52) peptide (e.g., 1-10 µg/mL) and a co-stimulatory antibody (e.g., anti-CD28/CD49d) for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers such as CD3, CD8, and a viability dye.
-
Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial fixation/permeabilization kit.
-
Intracellular Staining: Stain the cells with a fluorescently labeled anti-human IFN-γ antibody.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data to determine the percentage of IFN-γ positive cells within the CD8+ T cell population.
Visualizations
Caption: Workflow for ELISpot Assay.
Caption: CTL Activation by NP (44-52).
References
- 1. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. stemcell.com [stemcell.com]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. Effective in Vivo Targeting of Influenza Virus through a Cell-Penetrating/Fusion Inhibitor Tandem Peptide Anchored to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
- 11. benchchem.com [benchchem.com]
- 12. Influenza A M1 58-66 peptide for T cell and MHC ligand assays [peptides.de]
best practices for handling and dissolving Influenza NP (44-52)
Welcome to the technical support center for Influenza NP (44-52) peptide. This resource is designed to assist researchers, scientists, and drug development professionals in the successful handling, dissolution, and application of this peptide in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving the lyophilized Influenza NP (44-52) peptide?
A1: The recommended solvent is sterile, tissue culture-grade Dimethyl Sulfoxide (DMSO) to prepare a stock solution. For experimental use, this stock solution should be further diluted with a sterile aqueous buffer or cell culture medium to the desired working concentration.
Q2: What is the optimal storage condition for the Influenza NP (44-52) peptide?
A2: For long-term storage, lyophilized peptide should be stored at -20°C or colder. Once reconstituted in DMSO, it is best to prepare single-use aliquots and store them at -20°C or below to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] For short-term storage, the peptide solution can be kept at 4°C for up to one week.
Q3: What is the amino acid sequence and HLA restriction of the Influenza NP (44-52) peptide?
A3: The amino acid sequence is CTELKLSDY.[2] It is an HLA-A*01 restricted epitope from the influenza virus nucleoprotein.[3][4]
Q4: What is the primary application of the Influenza NP (44-52) peptide in research?
A4: This peptide is primarily used as a positive control in immunoassays to stimulate and detect antigen-specific CD8+ T cells.[2] It is commonly used in ELISpot (Enzyme-Linked Immunospot) and FluoroSpot assays to measure cytokine release (e.g., IFN-γ) from these T cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | The peptide may have low solubility in aqueous solutions. | First, ensure the peptide has been warmed to room temperature before adding a solvent. Use pure DMSO to create an initial stock solution. Gentle warming (up to 40°C) or brief sonication can help facilitate dissolution.[1] |
| Low or no T-cell response in ELISpot/Flow Cytometry | 1. Incorrect peptide concentration.2. Improper storage leading to peptide degradation.3. Low frequency of antigen-specific T cells in the sample.4. Suboptimal cell viability. | 1. Titrate the peptide concentration to find the optimal working range (typically 1-10 µg/mL).2. Ensure the peptide was stored correctly (lyophilized at -20°C, aliquots of solution at -20°C or colder). Avoid multiple freeze-thaw cycles.[1]3. Increase the number of cells per well.4. Check cell viability before starting the assay; it should be >90%. |
| High background in ELISpot assay | 1. Contamination of reagents or cells.2. Non-specific stimulation of cells.3. High concentration of DMSO in the final well. | 1. Use sterile techniques and fresh, high-quality reagents.2. Ensure cells are not overly stressed or activated before the assay. Allow cells to rest after thawing if using cryopreserved samples.3. The final concentration of DMSO in the culture well should be kept low, typically below 1%, to avoid toxicity. |
| Reduced cell viability after peptide stimulation | 1. Peptide concentration is too high.2. High DMSO concentration in the final culture.3. The peptide itself may have some level of cytotoxicity at high concentrations. | 1. Perform a dose-response experiment to determine the optimal, non-toxic peptide concentration.2. Ensure the final DMSO concentration is below 1%.3. If high concentrations are required for a response, consider a shorter stimulation time. |
Experimental Protocols & Data
Peptide Reconstitution and Storage
| Parameter | Recommendation |
| Reconstitution Solvent | Pure, sterile DMSO |
| Stock Solution Concentration | 1-10 mg/mL |
| Working Solution Diluent | Sterile PBS or cell culture medium |
| Final DMSO Concentration | < 1% in cell culture |
| Storage (Lyophilized) | ≤ -20°C |
| Storage (Stock Solution) | Aliquot and store at ≤ -20°C |
ELISpot Assay Protocol for IFN-γ Detection
This protocol provides a general guideline for using Influenza NP (44-52) to stimulate peripheral blood mononuclear cells (PBMCs) for the detection of IFN-γ secreting cells.
Materials:
-
Human IFN-γ ELISpot plate
-
Influenza NP (44-52) peptide stock solution (e.g., 1 mg/mL in DMSO)
-
PBMCs (viability >90%)
-
Complete cell culture medium
-
Wash buffers
-
Detection antibody (anti-IFN-γ, biotinylated)
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP)
-
Substrate (e.g., BCIP/NBT)
Methodology:
-
Prepare the ELISpot Plate: Pre-wet the plate with 35% ethanol (B145695) for 1 minute, wash with sterile water, and then coat with capture antibody overnight at 4°C.
-
Prepare Peptide Working Solution: Dilute the Influenza NP (44-52) stock solution in complete cell culture medium to a 2X working concentration (e.g., 4 µg/mL for a final concentration of 2 µg/mL).
-
Cell Plating: Wash the coated plate and block with complete medium. Add 100 µL of the 2X peptide working solution to the appropriate wells. Add 100 µL of your PBMC suspension (typically 2.5 x 10^5 cells) to each well.[1]
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
After another incubation and wash, add the substrate and allow spots to develop.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely before counting the spots using an ELISpot reader.
Visualizations
MHC Class I Antigen Presentation Pathway
The following diagram illustrates the pathway by which an endogenous antigen, such as a viral protein, is processed and presented on MHC Class I molecules to CD8+ T cells. Exogenously added peptides like Influenza NP (44-52) bypass the initial processing steps and are loaded directly onto MHC Class I molecules on the surface of antigen-presenting cells.
Caption: MHC Class I pathway for endogenous antigens and direct loading of exogenous peptides.
T-Cell Activation Workflow
This diagram outlines the sequence of events leading to the activation of a CD8+ T cell upon recognition of the Influenza NP (44-52) peptide presented by an MHC Class I molecule on an antigen-presenting cell (APC).
Caption: The three-signal model of CD8+ T-cell activation by a peptide-MHC complex.
References
impact of peptide purity on Influenza NP (44-52) experiments
Welcome to the Technical Support Center for Influenza NP (44-52) Peptide Experiments. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal purity level for the Influenza NP (44-52) peptide for my specific experiment?
The required purity level is dictated by the sensitivity and nature of your assay. Using a peptide with inappropriate purity can lead to unreliable or misleading results.[1]
-
For in vivo studies, clinical trials, or sensitive quantitative assays like quantitative receptor-ligand interaction studies , a purity of >98% is highly recommended to avoid toxicity or unwanted side reactions from contaminants.[2][3][4]
-
For quantitative in vitro bioassays , such as ELISpot, intracellular cytokine staining (ICS), and cytotoxicity assays, a purity of ≥95% is generally required for accurate and reproducible results.[1][4][5]
-
For semi-quantitative applications , like epitope mapping or polyclonal antibody production, a purity of ≥85% is often sufficient.[1][5]
-
For initial, non-sensitive screening purposes , a crude or desalted preparation with >70% purity might be acceptable, offering a more economical option.[2][6]
Q2: What are the common impurities in synthetic peptides and how can they affect my results?
Impurities in synthetic peptides are typically by-products of the synthesis process. These can significantly impact experimental outcomes.[1]
-
Deletion Sequences: Peptides missing one or more amino acids. These can arise from incomplete coupling steps during synthesis.[7] They may fail to elicit a T-cell response or, in some cases, act as antagonists, leading to false-negative results.[7]
-
Truncated Peptides: Shorter versions of the target peptide, which can sometimes be difficult to separate during purification.[8]
-
Trifluoroacetic Acid (TFA): A strong acid used during peptide cleavage and purification.[9] Residual TFA can be cytotoxic, inhibiting cell proliferation in cellular assays and leading to inaccurate results.[9] If TFA is a concern, consider requesting the peptide as an acetate (B1210297) or hydrochloride salt.[4]
-
Endotoxins (Lipopolysaccharides): Components from gram-negative bacteria that can be introduced during synthesis.[9] Endotoxins can cause non-specific immune stimulation, leading to high background signals and false-positive results in immunological assays.[9]
-
Chemical Modifications: Side reactions can lead to modifications like oxidation of methionine or cysteine residues, deamidation, or pyroglutamate (B8496135) formation, which can alter the peptide's structure and biological activity.[7][10]
Q3: I am observing high background or non-specific T-cell activation in my ELISpot/ICS assay. Could the peptide be the cause?
Yes, this is a common issue that can be linked to peptide quality.
-
Endotoxin Contamination: Endotoxins are potent stimulators of immune cells and a frequent cause of high background signal.[9] Using endotoxin-free or low-endotoxin peptides is crucial for immunological assays.
-
Peptide Impurities: Certain impurities in a peptide preparation can be immunogenic and stimulate T-cells non-specifically, leading to false-positive results.[11] Studies have shown that contaminating peptides, even at levels as low as 1%, can elicit strong, unintended T-cell responses.[11]
-
Peptide Aggregation: Hydrophobic peptides can aggregate, which may lead to non-specific cellular responses. Ensure proper solubilization according to recommended guidelines.[10]
Q4: My T-cell response to the NP (44-52) peptide is weaker than expected or absent. What are the potential peptide-related causes?
Several factors related to the peptide itself could lead to diminished or absent T-cell activation.
-
Incorrect Peptide Concentration: The net peptide content of a lyophilized powder is often less than 100% due to the presence of counter-ions (like TFA) and bound water.[9] Calculating concentration based on the gross weight of the powder will lead to an overestimation and a lower-than-intended final concentration in your assay. Consider performing amino acid analysis for precise quantification.[8]
-
Peptide Degradation: Improper storage or handling, such as frequent freeze-thaw cycles, can lead to peptide degradation.[9] Store lyophilized peptides at -20°C or -80°C and, once reconstituted, aliquot and freeze to minimize degradation.[9]
-
Low Purity: The presence of truncated or deletion sequences reduces the concentration of the correct, full-length peptide, resulting in a weaker stimulus.[7]
-
Poor Solubility: If the peptide is not fully dissolved, its effective concentration will be lower than calculated.[9] Refer to solubility guidelines and test different solvents if necessary.[10]
Data and Purity Recommendations
Table 1: Recommended Peptide Purity for Various Applications
| Purity Level | Recommended Applications | Rationale |
| >98% | In vivo studies, Clinical Trials, Structural studies (NMR, Crystallography), SAR studies.[2][4] | Minimizes toxicity and off-target effects from impurities. Ensures the highest accuracy for sensitive applications.[3] |
| ≥95% | Quantitative in vitro bioassays (ELISpot, ICS, Cytotoxicity), Quantitative receptor-ligand studies.[1][4][5] | Provides high confidence in results for assays measuring the magnitude of a biological response. |
| ≥85% | Semi-quantitative assays, Epitope mapping, Polyclonal antibody production, Western blot blocking studies.[1][5] | Sufficient for applications where the primary goal is detection rather than precise quantification of a response. |
| ≥70% | Initial peptide screening, ELISA testing, Peptide arrays.[2][5] | A cost-effective option for preliminary or non-sensitive experiments. |
| Crude/Desalted | Not recommended for biological assays.[4] | Contains significant amounts of non-peptide impurities that can interfere with experiments.[4] |
Table 2: Common Peptide Impurities and Their Experimental Impact
| Impurity Type | Source | Potential Impact on Experiments |
| Deletion/Truncated Peptides | Incomplete synthesis steps.[7] | Reduced concentration of the active peptide, leading to weaker or false-negative results.[7] |
| TFA (Trifluoroacetic Acid) | Peptide cleavage and HPLC purification.[9] | Can be cytotoxic at high concentrations, inhibiting cell proliferation and affecting assay viability.[9] |
| Endotoxins | Bacterial contamination during synthesis/handling.[9] | Potent, non-specific immune stimulators causing high background and false-positive results in immunological assays.[9] |
| Oxidized Peptides | Oxidation of Cys, Met, or Trp residues.[10] | Altered peptide structure and reduced or eliminated biological activity.[9] |
| Cross-Contamination | Contamination with other peptides during manufacturing.[11] | Can cause strong, unexpected, and false-positive T-cell responses if the contaminant is a known epitope.[11] |
Experimental Protocols & Workflows
Diagram: General Workflow for T-Cell Stimulation Assay
Caption: Standard workflow for a peptide-based T-cell assay.
Protocol 1: IFN-γ ELISpot Assay
This protocol is a general guideline for detecting Influenza NP (44-52)-specific T-cells.
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.[12]
-
Washing and Blocking: Wash the plate to remove unbound antibody and block with sterile culture medium containing 10% fetal bovine serum for at least 2 hours at 37°C.[12]
-
Cell Plating: Prepare a single-cell suspension of Peripheral Blood Mononuclear Cells (PBMCs). Add 200,000 to 300,000 cells per well.[13]
-
Stimulation:
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[13][15]
-
Detection:
-
Wash the cells away and add a biotinylated anti-IFN-γ detection antibody.
-
Following another wash, add an enzyme conjugate like Streptavidin-Alkaline Phosphatase (ALP).
-
Add a substrate solution (e.g., BCIP/NBT) and incubate until distinct spots emerge.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an automated ELISpot reader. The spots represent individual IFN-γ-secreting cells.[16]
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol allows for the characterization and quantification of peptide-specific T-cells.
-
Cell Stimulation:
-
In a 96-well U-bottom plate, add 1-2 million PBMCs per well.[12]
-
Add the Influenza NP (44-52) peptide (final concentration of 1-5 µg/mL). Include positive (e.g., SEB) and negative (medium only) controls.[14]
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.[17]
-
Incubate for 6-12 hours at 37°C.[12]
-
-
Surface Staining:
-
Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8, CD4) and a viability dye to exclude dead cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer.
-
-
Intracellular Staining:
-
Stain the cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on live, single cells, then on CD3+ T-cells, and subsequently on CD4+ or CD8+ subsets to determine the percentage of cells producing the cytokine(s) of interest in response to the peptide.[14]
-
Troubleshooting Guide
Diagram: Troubleshooting Unexpected T-Cell Assay Results
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. genscript.com [genscript.com]
- 2. biocompare.com [biocompare.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. lifetein.com [lifetein.com]
- 5. biocat.com [biocat.com]
- 6. peerj.com [peerj.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. genscript.com [genscript.com]
- 10. proimmune.com [proimmune.com]
- 11. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. viroclinics.com [viroclinics.com]
- 15. Frontiers | The role of cell-mediated immunity against influenza and its implications for vaccine evaluation [frontiersin.org]
- 16. journals.asm.org [journals.asm.org]
- 17. T cell mediated immunity against influenza H5N1 nucleoprotein, matrix and hemagglutinin derived epitopes in H5N1 survivors and non-H5N1 subjects [PeerJ] [peerj.com]
Technical Support Center: Intracellular Cytokine Staining for Influenza NP (44-52)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing intracellular cytokine staining (ICS) to detect T-cell responses against the influenza nucleoprotein (NP) peptide (44-52).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high background staining in my negative control samples. What are the common causes and how can I reduce it?
A1: High background in intracellular cytokine staining can obscure true positive signals. Here are the most common culprits and their solutions:
-
Dead Cells: Dead cells are notorious for non-specifically binding antibodies, leading to high background.[1]
-
Solution: Always include a viability dye in your staining panel to exclude dead cells from your analysis.[1] Amine-reactive fixable viability dyes are recommended as they are compatible with fixation and permeabilization steps.
-
-
Non-specific Antibody Binding: Antibodies can bind non-specifically to Fc receptors on cells like monocytes and B cells, or to intracellular components after permeabilization.[1][2]
-
Solution 1: Fc Receptor Blocking. Before surface staining, incubate your cells with an Fc receptor blocking reagent to prevent non-specific binding of antibodies to these receptors.
-
Solution 2: Antibody Titration. Use the optimal concentration of your antibodies. High antibody concentrations increase the likelihood of non-specific binding.[3] Titrate each antibody to find the concentration that gives the best signal-to-noise ratio.
-
Solution 3: Proper Controls. Use Fluorescence Minus One (FMO) controls to accurately set your gates and distinguish true positive signals from background fluorescence spread.[3] Isotype controls can help identify issues with non-specific binding of a particular antibody clone.
-
-
Issues with Fixation and Permeabilization: These steps can expose intracellular components that may non-specifically bind antibodies.
-
Solution: Use optimized fixation and permeabilization buffers specifically designed for ICS. Ensure consistent timing and temperature for these steps across all samples.[3]
-
-
Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence.
-
Solution: When designing your panel, choose fluorochromes that are bright and emit in channels with low cellular autofluorescence.
-
Q2: My positive signal for NP (44-52) specific T-cells is very weak or absent. What could be the reason?
A2: A weak or absent signal can be due to several factors throughout the experimental workflow:
-
Suboptimal Cell Stimulation: The concentration of the NP (44-52) peptide and the stimulation time are critical for inducing a detectable cytokine response.
-
Solution: Optimize the peptide concentration and stimulation duration. While a common starting point is 1-10 µg/mL for 6 hours, the optimal conditions can vary.[4] It's recommended to perform a titration to find the best conditions for your specific cells and experimental setup.
-
-
Inefficient Cytokine Trapping: If the protein transport inhibitor is not effective, the cytokines will be secreted and not detected intracellularly.
-
Solution: Ensure that a protein transport inhibitor, such as Brefeldin A or Monensin, is added during the stimulation period.[3] The choice and concentration of the inhibitor may need to be optimized for your specific cell type and cytokine of interest.
-
-
Low Frequency of Antigen-Specific T-cells: The frequency of NP (44-52) specific T-cells in peripheral blood can be low, depending on the donor's HLA type and prior influenza exposure.
-
Solution: Acquire a sufficient number of events on the flow cytometer to be able to detect rare cell populations. A minimum of 100,000-200,000 lymphocyte-gated events is recommended.[1]
-
-
Improper Gating Strategy: An incorrect gating strategy can lead to the exclusion of the target population.
-
Solution: Use a systematic gating strategy. Start by gating on singlets, then live cells, followed by lymphocytes, and then your T-cell subsets (e.g., CD3+, CD8+). Use FMO controls to accurately set the gates for your cytokine-positive populations.[3]
-
Q3: Should I perform surface staining before or after fixation and permeabilization?
A3: It is generally recommended to perform surface staining before fixation and permeabilization.[3] Some cell surface epitopes can be altered or destroyed by the fixation process, which could lead to a loss of signal for your surface markers.
Q4: What are the essential controls I should include in my ICS experiment?
A4: Including the right controls is crucial for obtaining reliable and interpretable data.
-
Unstimulated Control: Cells that are not stimulated with the NP (44-52) peptide but are otherwise treated the same as the stimulated samples. This control helps to determine the baseline level of cytokine production and non-specific background.
-
Positive Control: A stimulus that is known to induce a strong cytokine response in your cells, such as a peptide pool from a common virus like CMV or a mitogen like PMA/Ionomycin. This confirms that your cells are viable and capable of producing cytokines and that the experimental procedure is working.
-
Viability Dye Control: A sample of cells stained only with the viability dye to set the gate for live and dead cells.
-
Single-Stain Compensation Controls: For each fluorochrome in your panel, you need a sample stained with only that single antibody to correctly set up compensation and correct for spectral overlap.
-
Fluorescence Minus One (FMO) Controls: These controls are essential for accurate gating of positive populations, especially for dimly expressed markers or when there is significant fluorescence spread from other channels. An FMO control contains all the antibodies in your panel except for the one of interest.[3]
Data Summary
The following table summarizes the range of experimental parameters for intracellular cytokine staining with viral peptides, including those for influenza NP, as found in the literature. It is important to note that these are general ranges, and optimization for your specific experimental conditions is highly recommended.
| Parameter | General Range for Viral Peptides | Notes for Influenza NP Peptides |
| Peptide Concentration | 1 - 10 µg/mL | Concentrations of 1-10 µM have also been reported for NP peptides.[5] Titration is recommended to find the optimal concentration. |
| Stimulation Time | 4 - 18 hours | A 6-hour stimulation is a common starting point.[4] Some protocols use shorter (5 hours) or longer (overnight) incubations.[5] |
| Protein Transport Inhibitor | Brefeldin A (1-10 µg/mL) or Monensin (1-6 µg/mL) | Brefeldin A is frequently used for influenza-specific T-cell stimulation.[4] |
| Expected Frequency of Responding CD8+ T-cells (IFN-γ+) | Highly variable (0.01% - >1% of CD8+ T-cells) | Dependent on donor's HLA type, infection history, and vaccination status. Frequencies can be low in unexposed individuals. |
Experimental Protocols
Detailed Protocol for Intracellular Cytokine Staining for NP (44-52)
This protocol provides a step-by-step guide for the detection of NP (44-52)-specific, cytokine-producing T-cells from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Cryopreserved or freshly isolated human PBMCs
-
Complete RPMI medium (RPMI 1640 supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
Influenza NP (44-52) peptide (lyophilized)
-
DMSO (for peptide reconstitution)
-
Positive control stimulus (e.g., PMA/Ionomycin or a CMV peptide pool)
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Fc Receptor Blocking reagent
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
Fixation/Permeabilization Buffer Kit
-
Wash Buffer (e.g., PBS with 2% FBS)
-
FACS tubes or 96-well plates
Procedure:
-
Cell Preparation and Stimulation: a. Thaw cryopreserved PBMCs and wash them with complete RPMI medium. If using fresh PBMCs, isolate them from whole blood using density gradient centrifugation. b. Resuspend cells at a concentration of 1-2 x 10^6 cells/mL in complete RPMI medium. c. Add 1 mL of the cell suspension to each FACS tube or 200 µL to each well of a 96-well plate. d. Prepare your stimulation conditions:
- Unstimulated Control: Add DMSO (vehicle control for the peptide).
- NP (44-52) Stimulation: Add the NP (44-52) peptide to a final concentration of 1-10 µg/mL.
- Positive Control: Add your chosen positive control stimulus at its optimal concentration. e. Add a protein transport inhibitor (e.g., Brefeldin A at 1-10 µg/mL) to all tubes/wells. f. Incubate the cells for 6 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: a. After incubation, centrifuge the cells and discard the supernatant. b. Resuspend the cells in Wash Buffer. c. Add the Fc Receptor Blocking reagent and incubate for 10-15 minutes at 4°C. d. Add the Fixable Viability Dye according to the manufacturer's instructions and incubate. e. Add the cocktail of fluorochrome-conjugated antibodies for your surface markers (e.g., anti-CD3, anti-CD8) at their predetermined optimal concentrations. f. Incubate for 20-30 minutes at 4°C in the dark. g. Wash the cells twice with Wash Buffer.
-
Fixation and Permeabilization: a. After the final wash, decant the supernatant and resuspend the cell pellet in the fixation buffer provided in your kit. b. Incubate for 20 minutes at room temperature in the dark. c. Wash the cells with the permeabilization buffer from your kit.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in the permeabilization buffer. b. Add the cocktail of fluorochrome-conjugated antibodies for your intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) at their optimal concentrations. c. Incubate for 30 minutes at room temperature in the dark. d. Wash the cells twice with the permeabilization buffer.
-
Data Acquisition: a. Resuspend the final cell pellet in Wash Buffer or FACS buffer. b. Acquire the samples on a flow cytometer as soon as possible. If necessary, store the stained cells at 4°C in the dark for up to 24 hours. c. Ensure you collect a sufficient number of events for robust statistical analysis.
Visualizations
Intracellular Cytokine Staining Workflow
Caption: A simplified workflow for intracellular cytokine staining.
T-Cell Activation Signaling Pathway
Caption: Key signaling pathways in T-cell activation leading to cytokine production.
References
- 1. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Increased Protein Degradation Improves Influenza Virus Nucleoprotein-Specific CD8+ T Cell Activation In Vitro but Not in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Synthetic Influenza NP (44-52) Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Influenza Nucleoprotein (NP) (44-52) peptides.
Frequently Asked Questions (FAQs)
Q1: What is the Influenza NP (44-52) peptide and why is it used in research?
A1: The Influenza NP (44-52) peptide is a specific fragment of the influenza A virus nucleoprotein, with the amino acid sequence CTELKLSDY.[1][2][3] It is a well-characterized, immunodominant epitope recognized by CD8+ T-cells in individuals expressing the HLA-A*01 human leukocyte antigen (HLA) allele.[2][3][4] Researchers use this peptide as a positive control in immunological assays to stimulate and detect influenza-specific T-cell responses, for vaccine development research, and to study the mechanisms of immune recognition of viral antigens.[4][5]
Q2: What purity level is recommended for my Influenza NP (44-52) peptide for in vitro and in vivo experiments?
A2: The required purity level depends on the application. For basic in vitro assays like T-cell stimulation, a purity of >95% is generally recommended.[6] For in vivo studies or sensitive cellular assays, a higher purity of >98% is advisable to minimize off-target effects from contaminants.[7] Impurities can include truncated or modified peptide sequences that may interfere with experimental results.[7]
Q3: How should I properly store and handle my lyophilized and reconstituted Influenza NP (44-52) peptide?
A3: Proper storage is critical to maintain peptide integrity.
-
Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.[8] Lyophilized peptides are generally stable for years when stored correctly.
-
Reconstituted Peptide: Peptides in solution are less stable. It is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8] Store aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C is acceptable for some peptides, but checking the manufacturer's recommendations is crucial.[6][8]
Troubleshooting Guides
Problem 1: Low or No T-cell Response in an ELISpot or Intracellular Cytokine Staining (ICS) Assay
| Possible Cause | Troubleshooting Step |
| Incorrect HLA Type of Donor Cells | The Influenza NP (44-52) peptide is primarily recognized in the context of the HLA-A01 allele.[2][3] Verify the HLA type of the peripheral blood mononuclear cells (PBMCs) used in the assay. A lack of response is expected in HLA-A01-negative donors. |
| Peptide Degradation | Improper storage or multiple freeze-thaw cycles can degrade the peptide. Use a fresh aliquot of the peptide or a new vial if possible. Verify the peptide's integrity via Mass Spectrometry. |
| Suboptimal Peptide Concentration | The optimal peptide concentration for T-cell stimulation can vary. Perform a dose-response experiment to determine the optimal concentration for your specific assay conditions. A common starting concentration is 1-10 µg/mL.[5] |
| Poor Peptide Solubility | If the peptide is not fully dissolved, its effective concentration will be lower than expected. Ensure the peptide is completely solubilized before adding it to the cell culture. See the "Peptide Solubility Issues" section below for guidance. |
| Low Frequency of Precursor T-cells | The frequency of influenza-specific T-cells can vary significantly between donors.[2] It is advisable to test multiple donors and to always include a positive control (e.g., a mitogen like phytohemagglutinin (PHA)) to ensure the cells are viable and responsive. |
Problem 2: High Background Signal in the Assay
| Possible Cause | Troubleshooting Step |
| Peptide Purity Issues | Impurities in the peptide preparation may be cytotoxic or non-specifically activate T-cells. Ensure the peptide purity is >95%. If in doubt, analyze the peptide purity by HPLC. |
| Solvent Toxicity | Some organic solvents used to dissolve peptides, such as DMSO, can be toxic to cells at high concentrations. Ensure the final concentration of the solvent in the cell culture is non-toxic (typically <0.5% for DMSO).[9] |
| Contamination | The peptide solution or cell culture may be contaminated with endotoxins or other microbial products that can cause non-specific immune activation. Use sterile reagents and proper aseptic techniques. |
Problem 3: Peptide Solubility Issues
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | The solubility of a peptide is determined by its amino acid sequence. For the Influenza NP (44-52) peptide (CTELKLSDY), which has a net negative charge, dissolving in sterile water or a slightly basic buffer is a good starting point.[10][11] If solubility is still an issue, a small amount of a polar organic solvent like DMSO can be used, followed by dilution in an aqueous buffer.[9] |
| Aggregation | Some peptides are prone to aggregation. Sonication can help to break up aggregates and improve solubility.[9] |
Quantitative Data Summary
| Parameter | Typical Value(s) | Reference(s) |
| Recommended Purity (In Vitro) | >95% | [6] |
| Recommended Purity (In Vivo) | >98% | [7] |
| HLA Restriction | HLA-A*01 | [2][3] |
| Typical T-cell Stimulation Concentration | 1-10 µg/mL | [5] |
| Expected T-cell Response Frequency | Varies significantly between donors | [2] |
Experimental Protocols
Protocol 1: Quality Control of Synthetic Influenza NP (44-52) Peptide by HPLC-MS
This protocol provides a general method for verifying the purity and identity of a synthetic peptide.
1. Sample Preparation: a. Prepare a stock solution of the lyophilized peptide in an appropriate solvent (e.g., sterile water or a buffer compatible with your HPLC-MS system) at a concentration of 1 mg/mL.[12] b. Filter the solution through a 0.22 µm syringe filter to remove any particulates.[12]
2. HPLC Analysis: a. Use a C18 reversed-phase HPLC column.[1] b. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1] c. Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.[1] d. Run a gradient from low to high concentration of Mobile Phase B to elute the peptide and any impurities. e. Monitor the absorbance at 214 nm and 280 nm.[12] f. Purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks.
3. Mass Spectrometry (MS) Analysis: a. Introduce the eluent from the HPLC into the mass spectrometer. b. Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of the Influenza NP (44-52) peptide (1071.20 g/mol ).[1]
Protocol 2: Peptide Solubility Test
This protocol helps determine the best solvent for your peptide.
1. Initial Assessment: a. Calculate the net charge of the Influenza NP (44-52) peptide (CTELKLSDY) at neutral pH. Acidic residues (D, E) are -1, and basic residues (K) are +1. The C-terminus is acidic (-1) and the N-terminus is neutral. The net charge is -1.[10][11]
2. Solubility Testing: a. Weigh a small amount of the lyophilized peptide (e.g., 1 mg).[9] b. Try to dissolve it in a small volume of sterile, distilled water.[10] c. If it does not dissolve, try a slightly basic buffer (e.g., PBS pH 7.4).[9] d. If the peptide is still not soluble, try adding a small amount of an organic solvent like DMSO to the dry peptide first, and then slowly add the aqueous buffer while vortexing.[9] e. Sonication can also be used to aid dissolution.[9]
Visualizations
References
- 1. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. dovepress.com [dovepress.com]
- 5. Peptide mimic for influenza vaccination using nonnatural combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. genscript.com [genscript.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biocat.com [biocat.com]
- 10. genscript.com [genscript.com]
- 11. biobasic.com [biobasic.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Influenza NP (44-52) Specific T-Cell Responses In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the specific T-cell response to Influenza Nucleoprotein (NP) peptide (44-52) in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the Influenza NP (44-52) peptide in T-cell research?
The Influenza NP (44-52) peptide (sequence: CTELKLSDY) is a well-characterized, immunodominant epitope restricted by HLA-A*01:01.[1][2] It is frequently used in in vitro studies to stimulate and analyze CD8+ T-cell responses to influenza A virus.[1][2][3] T-cells targeting conserved internal proteins like NP are of great interest for developing universal influenza vaccines, as they can provide broad protection against different influenza strains.[4][5]
Q2: What are the primary methods to measure the in vitro T-cell response to NP (44-52)?
The most common methods to quantify the T-cell response to NP (44-52) in vitro include:
-
Intracellular Cytokine Staining (ICS): This flow cytometry-based assay measures the production of cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), within T-cells upon stimulation with the NP peptide.[1][6]
-
ELISpot Assay: This sensitive assay quantifies the number of cytokine-secreting T-cells at a single-cell level.[2]
-
Degranulation Assays: Measurement of surface markers like CD107a can indicate cytotoxic T-lymphocyte (CTL) degranulation and effector function.[1]
-
Proliferation Assays: These assays measure the proliferation of NP-specific T-cells in response to peptide stimulation.
Q3: What cell types can be used for in vitro stimulation with the NP (44-52) peptide?
Peripheral Blood Mononuclear Cells (PBMCs) are most commonly used as they contain a mix of immune cells, including T-cells and antigen-presenting cells (APCs).[3][7] For more specific assays, purified CD8+ T-cells can be co-cultured with peptide-pulsed APCs, such as B-lymphoblastoid cell lines (BLCLs).[1][2]
Troubleshooting Guide
Issue 1: Low or No Detectable T-Cell Response to NP (44-52) Stimulation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Frequency of Precursor T-cells | Increase the number of PBMCs per well or enrich for CD8+ T-cells before stimulation. A longer in vitro culture period (e.g., 10-12 days) may be required to expand the specific T-cell population.[3][7][8] |
| Suboptimal Peptide Concentration | Perform a dose-response experiment to determine the optimal peptide concentration. A common starting concentration is 1-10 µM.[1][2] |
| Inefficient Antigen Presentation | Ensure the use of healthy, functional APCs. If using PBMCs, allow sufficient time for monocytes to differentiate into dendritic cells or macrophages. Alternatively, use professional APCs like autologous BLCLs.[1][2] |
| HLA Mismatch | The NP (44-52) epitope is HLA-A01:01 restricted.[1][9][2] Ensure that the donor PBMCs are from an HLA-A01:01 positive individual. |
| Poor Peptide Quality | Verify the purity and integrity of the synthetic peptide. Use high-quality, research-grade peptides. |
| Low Avidity of T-cell Clones | The T-cell response to NP (44-52) can be of relatively low avidity.[1] Consider using strategies to enhance antigen processing and presentation to better activate these cells.[1] |
Issue 2: High Background Signal in Control Wells
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Non-specific T-cell Activation | Ensure proper washing of cells to remove any residual mitogens or other stimulants from previous culture steps. Use a negative control with no peptide and a vehicle control (e.g., DMSO if the peptide is dissolved in it). |
| Contamination | Maintain sterile cell culture techniques to prevent microbial contamination, which can lead to non-specific immune activation. |
| High Cell Density | Optimize the cell density in your assay to avoid overstimulation due to cell-cell contact. |
Enhancing the T-Cell Response: Experimental Strategies
Several approaches can be employed to enhance the in vitro T-cell response to the Influenza NP (44-52) peptide.
Improving Antigen Processing and Presentation
Modifying the NP antigen to increase its degradation can lead to enhanced CD8+ T-cell activation, particularly for low-avidity T-cells.[1] This can be achieved by:
-
Fusion to Ubiquitin: Ubiquitination targets the protein for proteasomal degradation, leading to more efficient peptide generation and presentation on MHC class I molecules.[1]
-
Deletion of the Nuclear Localization Signal (NLS): Deleting the NLS can alter the subcellular localization and degradation kinetics of NP, potentially increasing its entry into the MHC class I presentation pathway.[1]
Use of Adjuvants
Adjuvants can significantly boost the T-cell response by stimulating innate immunity and enhancing antigen presentation.[10][11]
-
Toll-Like Receptor (TLR) Agonists:
-
Nanoparticle-based Adjuvants:
-
Trimethyl Chitosan (TMC) nanoparticles: Can act as both a delivery system and an adjuvant, inducing cytokine and chemokine production.[14]
-
PLGA-based pathogen-like particles (PLPs): Can be loaded with TLR agonists to mimic pathogen-pattern recognition receptor interactions and effectively stimulate innate immune responses.[12]
-
Cytokine Supplementation
The addition of certain cytokines to the in vitro culture can promote T-cell survival, proliferation, and differentiation.
-
Interleukin-2 (IL-2): A potent T-cell growth factor.
-
Interleukin-7 (IL-7) and Interleukin-15 (IL-15): Important for the survival and homeostasis of memory T-cells.
Experimental Protocols
In Vitro Stimulation of PBMCs for Intracellular Cytokine Staining (ICS)
-
Cell Preparation: Isolate PBMCs from fresh, heparinized blood of an HLA-A*01:01 positive donor using Ficoll-Paque density gradient centrifugation.
-
Stimulation:
-
Resuspend PBMCs at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add the Influenza NP (44-52) peptide to a final concentration of 1-10 µM.
-
Include a positive control (e.g., PMA/Ionomycin or a mitogen like PHA) and a negative control (no peptide).
-
-
Incubation: Incubate the cells for 1 hour at 37°C and 5% CO2.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to allow for the accumulation of intracellular cytokines.
-
Further Incubation: Incubate for an additional 4-6 hours.
-
Staining:
-
Wash the cells and stain for surface markers (e.g., CD3, CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).
-
-
Analysis: Acquire the samples on a flow cytometer and analyze the percentage of cytokine-positive cells within the CD8+ T-cell population.[1]
Quantitative Data Summary
Table 1: Effect of Modified NP on CD8+ T-Cell Activation In Vitro
Data summarized from a study investigating the impact of increased protein degradation on the activation of NP (44-52)-specific T-cell clones.[1]
| Antigen Construct | % CD107a+ of NP (44-52)-specific T-cells | % IFN-γ+ of NP (44-52)-specific T-cells |
| Mock | ~1% | ~1% |
| Wild-type NP (NPwt) | ~10% | ~15% |
| NP with deleted NLS (NPΔNLS) | ~20% | ~30% |
| Ubiquitin-fused NP (UbqNP) | ~25% | ~35% |
Note: The values are approximate and are intended to show the relative differences between the constructs.
Visualizations
Experimental Workflow for In Vitro T-Cell Stimulation
Caption: Workflow for in vitro stimulation and analysis of NP (44-52)-specific T-cells.
Signaling Pathway for Enhanced T-Cell Activation via Adjuvants
Caption: Adjuvant-mediated enhancement of the T-cell response to Influenza NP (44-52).
References
- 1. journals.asm.org [journals.asm.org]
- 2. pnas.org [pnas.org]
- 3. Live Attenuated Influenza Vaccines engineered to express the nucleoprotein of a recent isolate stimulate human influenza CD8+ T cells more relevant to current infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The role of cell-mediated immunity against influenza and its implications for vaccine evaluation [frontiersin.org]
- 6. Frontiers | Balancing Immune Protection and Immune Pathology by CD8+ T-Cell Responses to Influenza Infection [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Polymeric Pathogen-Like Particles-Based Combination Adjuvants Elicit Potent Mucosal T Cell Immunity to Influenza A Virus [frontiersin.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Development of an adjuvanted nanoparticle vaccine against influenza virus, an in vitro study | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to the Immunodominance of Influenza NP (44-52) and M1 (58-66) Epitopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunodominance of two well-characterized cytotoxic T lymphocyte (CTL) epitopes from the influenza A virus: Nucleoprotein (NP) 44-52 and Matrix protein 1 (M1) 58-66. Understanding the factors that contribute to the immunodominance of these epitopes is critical for the rational design of T-cell-based universal influenza vaccines.
Executive Summary
The immunodominance of influenza A virus epitopes is a complex interplay of factors including the host's HLA-A genotype, the binding affinity of the peptide to the MHC class I molecule, and the precursor frequency of specific T-cells. While the HLA-A*02:01-restricted M1 (58-66) epitope is widely regarded as an immunodominant epitope in Caucasian populations, evidence suggests that the HLA-A1-restricted NP (44-52) epitope can elicit a more potent T-cell response in individuals expressing the corresponding HLA allele. This guide presents experimental data and detailed protocols to facilitate a comprehensive understanding of their relative immunodominance.
Data Presentation: Quantitative Comparison of T-Cell Responses
The following table summarizes key quantitative data comparing the T-cell responses to Influenza NP (44-52) and M1 (58-66) epitopes.
| Parameter | Influenza NP (44-52) | Influenza M1 (58-66) | Reference |
| Amino Acid Sequence | CTELKLSDY | GILGFVFTL | [1] |
| MHC Restriction | HLA-A1 | HLA-A02:01 | [1] |
| CTL Precursor Frequency (per 2.5 x 105 PBMC) | Up to 31 | Ranging from 15 to 57 | [2] |
| Relative T-Cell Response | Can be significantly larger than M1 (58-66) in HLA-A1+ donors. | Immunodominant in many HLA-A02:01+ individuals, but can be subdominant to NP epitopes. | [1] |
| MHC Binding Affinity (Predicted IC50 nM) | Strong binder to HLA-A01:01 | Strong binder to HLA-A02:01 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol is adapted from standard procedures used to quantify the frequency of antigen-specific T-cells.
1. Plate Coating:
- Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
- Wash the plate four times with sterile PBS.
- Block the wells with RPMI 1640 medium containing 10% fetal bovine serum (FBS) for 2 hours at room temperature.
2. Cell Plating and Stimulation:
- Prepare peripheral blood mononuclear cells (PBMCs) from HLA-typed donors.
- Add 2.5 x 105 PBMCs per well.
- Add the NP (44-52) or M1 (58-66) peptide to the respective wells at a final concentration of 10 µg/mL.
- Include a negative control (no peptide) and a positive control (phytohemagglutinin).
- Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
3. Detection and Development:
- Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).
- Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
- Wash the plate six times with PBST.
- Add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.
- Wash the plate six times with PBST.
- Add a substrate solution (e.g., BCIP/NBT) and incubate until distinct spots emerge.
- Stop the reaction by washing with distilled water.
- Air-dry the plate and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol is used to identify and quantify cytokine-producing T-cells at a single-cell level.
1. Cell Stimulation:
- Stimulate 1-2 x 106 PBMCs with either NP (44-52) or M1 (58-66) peptide (10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 6 hours at 37°C.
- Include negative and positive controls.
2. Surface Staining:
- Wash the cells with FACS buffer (PBS with 2% FBS).
- Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C in the dark.
3. Fixation and Permeabilization:
- Wash the cells with FACS buffer.
- Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
- Wash the cells and then permeabilize with a saponin-based permeabilization buffer.
4. Intracellular Staining:
- Stain the permeabilized cells with a fluorescently labeled anti-human IFN-γ antibody for 30 minutes at 4°C in the dark.
5. Data Acquisition and Analysis:
- Wash the cells with permeabilization buffer and then with FACS buffer.
- Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- Analyze the data using appropriate software to determine the percentage of CD8+ T-cells producing IFN-γ in response to each peptide.
Visualizations
Experimental Workflow for Comparing Immunodominance
The following diagram illustrates the general workflow for comparing the immunodominance of the NP (44-52) and M1 (58-66) epitopes.
Caption: Experimental workflow for comparing T-cell immunodominance.
Antigen Presentation and T-Cell Activation Pathway
This diagram illustrates the general signaling pathway for the presentation of viral epitopes and the subsequent activation of cytotoxic T-lymphocytes.
Caption: Antigen presentation and T-cell activation pathway.
References
Validating T-Cell Reactivity to Influenza NP (44-52): A Comparative Guide
A guide to the objective comparison of product performance and alternative methodologies for the validation of T-cell reactivity to the conserved Influenza A Nucleoprotein (NP) epitope NP (44-52), complete with supporting experimental data and detailed protocols.
The nucleoprotein (NP) of the influenza A virus is a major target for cross-reactive cytotoxic T-lymphocytes (CTLs), making it a key focus in the development of universal influenza vaccines. The specific epitope NP (44-52), with the amino acid sequence CTELKLSDY, is a well-characterized, HLA-A1 restricted T-cell epitope.[1][2] Validating the T-cell response to this conserved peptide is crucial for assessing vaccine immunogenicity and understanding cellular immunity in influenza infection.
This guide provides a comparative overview of common methodologies used to quantify and characterize T-cell reactivity to the Influenza NP (44-52) epitope. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate assay for their needs.
Comparison of Key T-Cell Reactivity Assays
The selection of an appropriate assay for measuring T-cell reactivity depends on the specific research question, available resources, and desired throughput. The three most common methods are the ELISpot assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and MHC Tetramer staining.
| Assay | Principle | Primary Endpoint | Advantages | Disadvantages |
| ELISpot | Captures cytokines secreted by activated T-cells onto a membrane, which is then visualized as spots. | Frequency of cytokine-secreting cells (e.g., IFN-γ). | High sensitivity, quantitative, suitable for high-throughput screening. | Provides information on a single cytokine per well, no information on the phenotype of the secreting cell. |
| Intracellular Cytokine Staining (ICS) | Detects cytokines produced and retained within T-cells after stimulation, using fluorescently labeled antibodies. | Percentage of cytokine-producing cells within a specific T-cell subset (e.g., CD8+). | Multiparametric analysis (can measure multiple cytokines and cell surface markers simultaneously), provides phenotypic information. | Lower throughput than ELISpot, requires specialized flow cytometry equipment and expertise. |
| MHC Tetramer Staining | Fluorescently labeled MHC-peptide complexes (tetramers) bind to T-cell receptors (TCRs) with the corresponding specificity, allowing for direct visualization and quantification. | Percentage of antigen-specific T-cells. | Direct enumeration of antigen-specific T-cells regardless of their functional state, allows for cell sorting for further analysis. | Tetramers are HLA-restricted and peptide-specific, can be expensive, may not identify all antigen-specific T-cells (e.g., low-avidity TCRs). |
Experimental Protocols
IFN-γ ELISpot Assay
This protocol outlines the steps for determining the frequency of IFN-γ secreting T-cells in response to the NP (44-52) peptide.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (R10)
-
Influenza NP (44-52) peptide (CTELKLSDY)
-
Phytohemagglutinin (PHA) as a positive control
-
Peripheral blood mononuclear cells (PBMCs)
Procedure:
-
Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with R10 medium for 2 hours at room temperature.
-
Cell Plating: Add 2x10^5 PBMCs per well.
-
Stimulation: Add the NP (44-52) peptide to the respective wells at a final concentration of 1-10 µg/mL. Use PHA as a positive control and medium alone as a negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells, wash the plate, and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate solution. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS)
This protocol describes the detection of intracellular IFN-γ in CD8+ T-cells following stimulation with the NP (44-52) peptide.
Materials:
-
RPMI 1640 medium (R10)
-
Influenza NP (44-52) peptide (CTELKLSDY)
-
Staphylococcus enterotoxin B (SEB) as a positive control
-
Brefeldin A
-
Anti-human CD8 antibody (e.g., PerCP-Cy5.5)
-
Fixable viability dye
-
Fixation/Permeabilization buffer
-
Anti-human IFN-γ antibody (e.g., FITC)
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a 96-well U-bottom plate, add 1x10^6 PBMCs per well. Stimulate with NP (44-52) peptide (1-10 µg/mL), SEB, or medium alone for 1 hour at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A to each well and incubate for an additional 4-5 hours at 37°C.
-
Surface Staining: Wash the cells and stain with the fixable viability dye and anti-human CD8 antibody for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with the anti-human IFN-γ antibody for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Gate on live, singlet, CD8+ lymphocytes and determine the percentage of IFN-γ positive cells.
MHC Tetramer Staining
This protocol details the direct staining of NP (44-52)-specific CD8+ T-cells using an HLA-A1/NP(44-52) tetramer.
Materials:
-
FACS buffer (PBS with 2% FBS)
-
PE-conjugated HLA-A1/NP(44-52) tetramer
-
Anti-human CD8 antibody (e.g., APC)
-
Fixable viability dye
-
PBMCs
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend 1x10^6 PBMCs in FACS buffer.
-
Tetramer Staining: Add the PE-conjugated HLA-A1/NP(44-52) tetramer and incubate for 30-60 minutes at room temperature in the dark.
-
Surface Staining: Add the anti-human CD8 antibody and the fixable viability dye. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer immediately.
-
Analysis: Gate on live, singlet, CD8+ lymphocytes and determine the percentage of tetramer-positive cells.
Quantitative Data Summary
The following table presents representative data from the three assays for a hypothetical donor responding to the Influenza NP (44-52) peptide.
| Assay | Metric | Negative Control (Medium) | NP (44-52) Peptide | Positive Control |
| ELISpot | IFN-γ Spot Forming Units / 10^6 PBMCs | 5 | 150 | 2500 (PHA) |
| ICS | % of IFN-γ+ in CD8+ T-cells | 0.01% | 0.25% | 5.5% (SEB) |
| MHC Tetramer | % of Tetramer+ in CD8+ T-cells | 0.005% | 0.30% | N/A |
Visualizations
Caption: Workflow for the ELISpot assay.
Caption: Workflow for Intracellular Cytokine Staining.
Caption: T-cell activation signaling pathway.
References
Navigating the Landscape of T-Cell Cross-Reactivity to Influenza NP (44-52) Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nucleoprotein (NP) of the influenza A virus is a major target for cytotoxic T lymphocytes (CTLs), with the NP (44-52) epitope being a focus of the immune response in individuals expressing the HLA-A*01:01 allele. However, the emergence of viral variants within this epitope can impact T-cell recognition and compromise immune-mediated clearance of the virus. This guide provides a comparative analysis of T-cell cross-reactivity to different Influenza NP (44-52) variants, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Data Presentation: T-Cell Responses to NP (44-52) Variants
The following table summarizes quantitative data on the cross-reactivity of human CD8+ T-cells to variants of the influenza NP (44-52) epitope. The data is compiled from studies utilizing intracellular cytokine staining (ICS) to measure the percentage of IFN-γ and TNF-α producing CD8+ T-cells upon stimulation with specific peptide variants.
| Peptide Variant | Amino Acid Sequence | T-Cell Response (% of CD8+ T-cells) | Study |
| Len/17-like (Wild-Type) | CTELKLSDY | IFN-γ: ~1.2% TNF-α: ~1.0% | Korenkov et al., 2018 |
| HK-like (Y9H variant) | CTELKLSDH | IFN-γ: No detectable response TNF-α: No detectable response | Korenkov et al., 2018 |
| H7N9-like (Y9N variant) | CTELKLSDN | Not recognized by CTLs responsive to wild-type | Qu et al., 2014 |
Note: The data from Korenkov et al., 2018 is estimated from graphical representations in the publication. The study by Qu et al., 2014 provides a qualitative assessment of the lack of recognition.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of T-cell cross-reactivity are provided below.
Intracellular Cytokine Staining (ICS)
This assay is used to detect and quantify cytokine-producing cells at a single-cell level.
-
Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) are stimulated in vitro with the NP (44-52) peptide variants (e.g., at a concentration of 1 µg/mL) for a specified period (typically 6 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A). This inhibitor prevents the secretion of cytokines, causing them to accumulate within the cell.
-
Surface Staining: Following stimulation, cells are washed and stained with fluorescently labeled antibodies against cell surface markers, such as CD3 and CD8, to identify the T-cell populations of interest.
-
Fixation and Permeabilization: Cells are then fixed with a cross-linking agent (e.g., paraformaldehyde) to preserve cell morphology and antigenicity. Subsequently, the cell membrane is permeabilized using a detergent (e.g., saponin) to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Permeabilized cells are incubated with fluorescently labeled antibodies specific for intracellular cytokines, such as IFN-γ and TNF-α.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. This allows for the quantification of the percentage of CD8+ T-cells that are producing specific cytokines in response to each peptide variant.
Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Incubation: PBMCs are added to the wells along with the different NP (44-52) peptide variants and incubated. Cells that secrete the cytokine will have it captured by the antibody on the plate surface in their immediate vicinity.
-
Detection: After an appropriate incubation period, the cells are washed away. A second, biotinylated antibody that recognizes a different epitope of the cytokine is added, followed by an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase).
-
Spot Formation: A substrate is added that is converted by the enzyme into an insoluble colored product, resulting in the formation of a spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISPOT reader, and the results are expressed as spot-forming units (SFU) per million cells.
Chromium Release Assay
This classic cytotoxicity assay measures the ability of CTLs to lyse target cells presenting the specific peptide-MHC complex.
-
Target Cell Labeling: Target cells (e.g., autologous B-lymphoblastoid cell lines) are labeled with a radioactive isotope, Sodium Chromate (⁵¹Cr).
-
Peptide Pulsing: The labeled target cells are then incubated with the different NP (44-52) peptide variants to allow for peptide presentation on their MHC class I molecules.
-
Co-culture with Effector Cells: The peptide-pulsed target cells are co-cultured with effector CTLs at various effector-to-target (E:T) ratios.
-
Chromium Release: If the CTLs recognize the peptide-MHC complex on the target cells, they will induce lysis, leading to the release of ⁵¹Cr into the cell culture supernatant.
-
Measurement of Radioactivity: The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100. Spontaneous release is the amount of ⁵¹Cr released from target cells in the absence of effector cells, and maximum release is the amount released after complete lysis of the target cells with a detergent.
Mandatory Visualization
The following diagrams illustrate key experimental and biological pathways relevant to the study of T-cell cross-reactivity.
Caption: Experimental workflow for assessing T-cell cross-reactivity.
Caption: T-Cell Receptor (TCR) signaling pathway upon recognition of Influenza NP peptide.
Navigating the Nuances of ELISPOT: A Guide to Reproducibility with Influenza NP (44-52)
For researchers, scientists, and drug development professionals, the Enzyme-Linked Immunospot (ELISPOT) assay is a critical tool for quantifying antigen-specific T-cell responses. Its sensitivity in detecting cytokine-secreting cells at a single-cell level makes it invaluable for vaccine development and immune monitoring. However, ensuring the reproducibility of ELISPOT data is a well-documented challenge. This guide provides a comparative analysis of factors influencing the reproducibility of ELISPOT results, with a specific focus on the widely studied Influenza A virus nucleoprotein (NP) epitope, NP (44-52).
Understanding the Variables: A Comparative Look at ELISPOT Reproducibility
The consistency of ELISPOT results can be influenced by a multitude of factors, leading to significant inter-laboratory variability.[4] Efforts towards harmonization of protocols have been undertaken to mitigate these discrepancies.[5][6] Below is a summary of key parameters affecting reproducibility and reported performance metrics.
| Parameter | Common Variations & Alternatives | Impact on Reproducibility | Reported Performance Metrics (Illustrative) |
| PBMCs | Fresh vs. Cryopreserved | Cryopreservation can impact cell viability and functionality, potentially altering spot counts. | Studies have shown that with proper cryopreservation and resting protocols, comparable results can be obtained between fresh and frozen cells. |
| Antigen Concentration | Typically ranges from 1 to 10 µg/mL | Suboptimal concentrations can lead to incomplete stimulation or non-specific activation, affecting spot size and number. | A peptide concentration of 10 µM is frequently used for stimulating peripheral blood mononuclear cells (PBMCs) in ELISPOT assays.[3] |
| Cell Seeding Density | Varies between 1x10^5 to 4x10^5 cells/well | Inconsistent cell numbers per well are a primary source of variability. | A linear range for spot enumeration is often observed between 120,000 and 360,000 cells per well.[5] |
| Incubation Time | Ranges from 16 to 24 hours | Shorter or longer incubation times can affect the number and size of spots detected. | An overnight incubation is standard, but optimized protocols have been developed for more rapid assays (e.g., 16 hours).[7] |
| Reagents & Equipment | Different antibody pairs, enzyme substrates, and plate readers | Variations in reagent quality and reader sensitivity can lead to disparate results. | Harmonization studies aim to standardize these components to improve concordance. |
| Data Analysis | Manual vs. Automated spot counting; different criteria for positive responses | Subjectivity in manual counting and algorithmic differences in automated readers can introduce variability. | A response is often considered positive if the spot count is significantly above the background (e.g., > background + 3 standard deviations).[8] |
A Standardized Approach: Experimental Protocol for Influenza NP (44-52) IFN-γ ELISPOT
To enhance reproducibility, adhering to a well-defined protocol is crucial. The following methodology is a synthesized representation of best practices described in the literature.[2][3][9]
Objective: To quantify the frequency of IFN-γ secreting T-cells in a PBMC population in response to the Influenza NP (44-52) peptide.
Materials:
-
96-well PVDF membrane ELISPOT plates
-
Capture anti-human IFN-γ monoclonal antibody
-
Biotinylated detection anti-human IFN-γ monoclonal antibody
-
Streptavidin-alkaline phosphatase (or HRP)
-
BCIP/NBT (or other suitable substrate)
-
Influenza NP (44-52) peptide (CTELKLSDY)
-
Cryopreserved or fresh PBMCs from an HLA-A1 positive donor
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) as a positive control
-
Culture medium alone as a negative control
Procedure:
-
Plate Coating: Coat the ELISPOT plate wells with capture anti-human IFN-γ antibody overnight at 4°C.
-
Blocking: Wash the plates and block with complete RPMI-1640 medium containing 10% FBS for 2 hours at 37°C.
-
Cell Preparation: Thaw cryopreserved PBMCs and allow them to rest overnight, or use freshly isolated PBMCs. Ensure cell viability is >90%. Resuspend cells to a concentration of 2-4 x 10^6 cells/mL in complete medium.
-
Stimulation: Add 100 µL of the cell suspension (2-4 x 10^5 cells) to each well. Add 100 µL of the Influenza NP (44-52) peptide at a final concentration of 10 µg/mL. For the positive control, add PHA (final concentration 1 µg/mL). For the negative control, add 100 µL of culture medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 humidified incubator.
-
Detection: Wash the plates to remove cells. Add the biotinylated detection anti-human IFN-γ antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plates and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plates and add the BCIP/NBT substrate. Monitor for the development of spots. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.
Visualizing the Process: Workflows and Pathways
To further clarify the experimental and biological processes, the following diagrams illustrate the ELISPOT workflow, the logic of reproducibility assessment, and the underlying T-cell activation pathway.
Caption: Experimental workflow for the IFN-γ ELISPOT assay.
Caption: Logical framework for assessing ELISPOT reproducibility.
Caption: Simplified T-cell activation pathway leading to IFN-γ secretion.
References
- 1. journals.asm.org [journals.asm.org]
- 2. How frequently are predicted peptides actually recognized by CD8 cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | The role of cell-mediated immunity against influenza and its implications for vaccine evaluation [frontiersin.org]
- 5. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium. — Immunology [immunology.ox.ac.uk]
- 6. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium [biblio.ugent.be]
- 7. Establishment of a rapid ELISPOT assay for influenza virus titration and neutralizing antibody detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A sensitive ELISPOT assay for detection of CD8+ T lymphocytes specific for HLA class I-binding peptide epitopes derived from influenza proteins in the blood of healthy donors and melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Influenza NP (44-52) and Whole Nucleoprotein in T-Cell Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the specific influenza nucleoprotein (NP) epitope (44-52) versus the whole NP protein in T-cell assays. The information is compiled from multiple studies to offer a comprehensive overview for researchers designing and interpreting experiments in influenza immunology and vaccine development.
Executive Summary
Influenza nucleoprotein (NP) is a highly conserved internal viral protein, making it a key target for T-cell-mediated immunity and a candidate for universal influenza vaccines. T-cell assays are crucial for evaluating the immunogenicity of NP-based vaccine candidates. These assays typically utilize either the full-length NP protein (often represented by overlapping peptide pools) or specific, immunodominant epitopes like NP (44-52).
The choice between using a single peptide and the whole protein depends on the specific research question:
-
Influenza NP (44-52) Peptide: A well-characterized, immunodominant HLA-A1-restricted CD8+ T-cell epitope (CTELKLSDY). Its use allows for the precise quantification and characterization of a specific T-cell population. This is particularly useful for detailed mechanistic studies and for assessing the response to a defined component of a vaccine.
-
Whole Nucleoprotein: Typically used in the form of recombinant protein or overlapping peptide pools spanning the entire protein sequence. This approach provides a broader picture of the total T-cell response to NP, encompassing multiple epitopes restricted by various HLA alleles within a population. This is advantageous for assessing the overall immunogenicity of a vaccine candidate in a diverse population.
This guide presents a synthesis of data from various studies to highlight the quantitative differences in T-cell responses elicited by these two antigenic formats. It also provides detailed experimental protocols for the most common T-cell assays and visual diagrams to illustrate key processes.
Data Presentation: A Comparative Overview
It is critical to note that the data presented below are compiled from different studies and are not from a head-to-head comparison. Therefore, direct quantitative comparisons should be made with caution, as experimental conditions and donor cohorts vary between studies.
Table 1: Representative ELISpot Assay Data
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. The data is typically presented as Spot-Forming Units (SFU) per million peripheral blood mononuclear cells (PBMCs).
| Antigen | T-Cell Type | Cytokine Measured | Representative Response (SFU / 10^6 PBMCs) | Donor Population | Reference |
| Whole NP (Peptide Pools) | CD4+ & CD8+ | IFN-γ | 75 - 125 | Healthy Adults | [1] |
| Whole NP (Peptide Pools) | CD4+ & CD8+ | IFN-γ | >100 (in protected individuals) | Healthy Adults | [2] |
| NP (44-52) Peptide | CD8+ | IFN-γ | ~31 | Healthy HLA-A1+ Donor | [3] |
| NP (44-52) Peptide | CD8+ | IFN-γ | Dominantly recognized in 8 out of 16 HLA-A1+ donors | Healthy HLA-A1+ Donors | [3] |
Table 2: Representative Intracellular Cytokine Staining (ICS) Data
Intracellular Cytokine Staining (ICS) is a flow cytometry-based technique used to detect intracellular cytokines, allowing for the simultaneous phenotyping of the responding T-cells. Data is typically presented as the percentage of cytokine-positive cells within a specific T-cell population (e.g., CD8+ or CD4+).
| Antigen | T-Cell Type | Cytokine Measured | Representative Response (% of CD8+ T-cells) | Donor Population | Reference |
| Whole NP (rMVA-infected cells) | CD8+ | IFN-γ / CD107a | Variable, dependent on MOI and T-cell clone avidity | In vitro with T-cell clones | [4] |
| NP (44-52) Peptide | CD8+ | IFN-γ | ~58% of a specific T-cell clone | In vitro with a T-cell clone | [3] |
| NP (44-52) Peptide | CD8+ | IFN-γ | Variable, dependent on T-cell clone avidity | In vitro with T-cell clones | [4] |
Experimental Protocols
Accurate and reproducible T-cell assays are fundamental to immunological research. Below are detailed methodologies for IFN-γ ELISpot and Intracellular Cytokine Staining assays adapted from established protocols.
IFN-γ ELISpot Assay Protocol
This protocol is designed to enumerate IFN-γ secreting T-cells in response to stimulation with either the NP (44-52) peptide or whole NP (represented by overlapping peptide pools).
-
Plate Coating:
-
Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol (B145695) for 1 minute.
-
Wash the plate three times with 150 µL/well of sterile Phosphate Buffered Saline (PBS).
-
Coat the plate with an anti-human IFN-γ capture antibody at a concentration of 10 µg/mL in sterile PBS (100 µL/well).
-
Incubate overnight at 4°C.
-
-
Cell Preparation and Stimulation:
-
The following day, wash the plate three times with sterile PBS to remove unbound antibody.
-
Block the membrane with 150 µL/well of complete RPMI-1640 medium (containing 10% fetal bovine serum) for at least 2 hours at 37°C.
-
Isolate PBMCs from fresh blood using a density gradient separation method.
-
Resuspend cells in complete RPMI-1640 medium.
-
Decant the blocking medium from the plate.
-
Add 100 µL of cell suspension (typically 2 x 10^5 to 5 x 10^5 cells) to each well.
-
Add 100 µL of the stimulating antigen:
-
NP (44-52) peptide: Final concentration of 1-10 µM.
-
Whole NP (peptide pool): Final concentration of 1-5 µg/mL for each peptide in the pool.
-
Negative Control: Complete medium only.
-
Positive Control: Phytohemagglutinin (PHA) at a final concentration of 2 µg/mL.
-
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate five times with PBS containing 0.05% Tween 20 (PBST).
-
Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL/well of streptavidin-alkaline phosphatase (ALP) conjugate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST, followed by three final washes with PBS.
-
Add 100 µL/well of BCIP/NBT substrate and incubate in the dark until spots develop (5-30 minutes).
-
Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
-
Intracellular Cytokine Staining (ICS) Protocol
This protocol allows for the identification and quantification of cytokine-producing T-cells by flow cytometry.
-
Cell Stimulation:
-
In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well in complete RPMI-1640 medium.
-
Add the stimulating antigen:
-
NP (44-52) peptide: Final concentration of 1-10 µM.
-
Whole NP (recombinant protein or peptide pool): Final concentration of 1-5 µg/mL.
-
Negative Control: Complete medium only.
-
Positive Control: Staphylococcal enterotoxin B (SEB) or PHA.
-
-
Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) at 1 µg/mL each.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL and Monensin at 0.7 µg/mL).
-
Incubate for an additional 4-6 hours.
-
-
Staining:
-
Wash the cells with PBS.
-
Stain for surface markers by adding a cocktail of fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) and a viability dye.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with PBS.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer (e.g., Cytofix/Cytoperm).
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with a permeabilization buffer.
-
Stain for intracellular cytokines by adding a cocktail of fluorescently conjugated antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and then resuspend in FACS buffer (PBS with 1% FBS).
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on live, single lymphocytes, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets to determine the percentage of cells expressing the cytokine(s) of interest.
-
Mandatory Visualizations
Antigen Processing and Presentation Pathways
The following diagrams illustrate the distinct pathways for the presentation of the NP (44-52) peptide and the whole NP protein to T-cells.
Caption: Presentation pathway for the exogenous NP (44-52) peptide.
Caption: Endogenous processing and presentation of whole nucleoprotein.
Experimental Workflows
The following diagrams provide a visual representation of the key steps in the ELISpot and ICS assays.
Caption: Workflow for the IFN-γ ELISpot assay.
Caption: Workflow for the Intracellular Cytokine Staining (ICS) assay.
Conclusion
Both the influenza NP (44-52) peptide and the whole nucleoprotein are valuable tools for assessing T-cell responses in influenza research. The choice of antigen depends on the specific aims of the study. The NP (44-52) peptide is ideal for studying a defined, immunodominant CD8+ T-cell response with high precision. In contrast, the whole nucleoprotein, typically in the form of overlapping peptide pools, is more suitable for evaluating the breadth and overall magnitude of the T-cell response to this conserved viral antigen. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their experimental designs and in accurately interpreting their results.
References
Decoding T-Cell Specificity: A Comparative Analysis of Influenza NP (44-52) T-Cell Lines
For researchers, scientists, and drug development professionals, understanding the precise targeting of T-cell responses is paramount in the quest for effective influenza vaccines and therapeutics. This guide provides a comprehensive comparison of the specificity of T-cell lines for the Influenza Nucleoprotein (NP) epitope (44-52), benchmarked against other key influenza epitopes. Supported by experimental data, this analysis will aid in the selection and validation of T-cell lines for immunological studies.
The nucleoprotein of the influenza A virus is a major target for cytotoxic T lymphocytes (CTLs), with the NP (44-52) epitope being a well-documented HLA-A1-restricted target.[1][2][3] The specificity of T-cell lines to this epitope is a critical factor in their utility for research and clinical applications. This guide delves into the experimental data that confirms this specificity and compares it with responses to other immunodominant influenza epitopes.
Comparative Analysis of T-Cell Responses
To objectively assess the specificity of T-cell lines for Influenza NP (44-52), we have summarized quantitative data from studies employing Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS) assays. These techniques are instrumental in quantifying the frequency of antigen-specific T-cells.
| Epitope | HLA Restriction | Assay Type | T-Cell Response (Spot Forming Cells/10^6 PBMCs or % of CD8+ T-cells) | Reference |
| NP (44-52) | HLA-A1 | ELISpot | High frequency of CTLp (31 per 2.5 x 10^5 PBMC in a responsive donor) | [1] |
| M1 (58-66) | HLA-A2 | ELISpot | High frequency of CTLp (ranging from 24.6 to 57 per 2.5 x 10^5 PBMC) | [1] |
| NS1 (122-130) | HLA-A2 | ELISpot | Variable, with one donor showing the highest frequency of CTLp at 23 per 2.5 x 10^5 PBMC | [1] |
| NP (380-388) | HLA-B8 | ELISpot | Lower average percentage of specific lysis compared to other epitopes in some donor groups | [1] |
| NP (44-52) vs. M1 (58-66) | HLA-A1 vs. HLA-A2 | ICS | NP (44-52) stimulated more antigen-specific T-cells than M1 (58-66) in a polyclonal T-cell line from a specific donor. | [2] |
Experimental Protocols for Specificity Confirmation
The following are detailed methodologies for key experiments used to confirm the specificity of T-cell lines for the Influenza NP (44-52) epitope.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.[4]
Objective: To determine the frequency of IFN-γ secreting T-cells specific for the NP (44-52) peptide.
Methodology:
-
Plate Coating: 96-well nitrocellulose plates are coated with an anti-IFN-γ capture antibody overnight at 4°C.[2]
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) or purified CD8+ T-cells are plated at a density of 2 x 10^5 cells/well.[5]
-
Antigen Stimulation: The NP (44-52) peptide is added to the wells at a final concentration of 1-10 µg/mL. A negative control (medium with DMSO) and a positive control (e.g., Phytohemagglutinin) are included.[6]
-
Incubation: Plates are incubated for 18-20 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of streptavidin-conjugated alkaline phosphatase and a substrate to develop colored spots.[2]
-
Analysis: The spots, each representing a single IFN-γ secreting cell, are counted using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) with Flow Cytometry
ICS allows for the multiparametric characterization of individual T-cells, identifying their phenotype and cytokine production profile simultaneously.[4]
Objective: To identify and quantify NP (44-52)-specific CD8+ T-cells that produce IFN-γ and other cytokines.
Methodology:
-
Cell Stimulation: PBMCs are stimulated with the NP (44-52) peptide (typically 1 µM) for 1-2 hours, followed by the addition of a protein transport inhibitor (e.g., Brefeldin A) for an additional 4-16 hours.[2][7] Co-stimulatory antibodies (anti-CD28 and anti-CD49d) can be added to enhance the response.[7]
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against surface markers such as CD3, CD8, and a live/dead stain.[5]
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow intracellular antibodies to access their targets.[5]
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines, such as IFN-γ, TNF-α, and IL-2.[5][7]
-
Data Acquisition: Samples are acquired on a flow cytometer.
-
Data Analysis: The percentage of CD8+ T-cells that are positive for the specific cytokine(s) is determined.
Visualizing the Experimental Workflow
To further clarify the process of confirming T-cell specificity, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for confirming T-cell specificity using ELISpot and ICS assays.
T-Cell Activation Signaling Pathway
Upon recognition of the NP (44-52) peptide presented by an HLA-A1 molecule on an antigen-presenting cell (APC), the T-cell receptor (TCR) on a specific CD8+ T-cell initiates a signaling cascade leading to T-cell activation and effector functions.
Caption: Simplified signaling pathway of T-cell activation upon epitope recognition.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pnas.org [pnas.org]
- 3. HLA-A1 and HLA-A3 T cell epitopes derived from influenza virus proteins predicted from peptide binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Epitope specific T‐cell responses against influenza A in a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T cell mediated immunity against influenza H5N1 nucleoprotein, matrix and hemagglutinin derived epitopes in H5N1 survivors and non-H5N1 subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Influenza Immunity: NP (44-52) T-Cell Response as a Correlate of Protection
A Comparative Guide for Researchers and Drug Development Professionals
The quest for a universal influenza vaccine has intensified the focus on conserved viral antigens capable of eliciting broad and durable protection. Among these, the influenza nucleoprotein (NP) has emerged as a prime target for T-cell mediated immunity. This guide provides a comparative analysis of the NP (44-52) T-cell response as a correlate of protection against influenza, contrasting it with traditional antibody-based measures. We present supporting experimental data, detailed methodologies for key assays, and visual workflows to aid in the design and evaluation of next-generation influenza vaccines and therapeutics.
T-Cell Response vs. Antibody Titer: A Head-to-Head Comparison
While serum antibody titers, particularly those measured by the Hemagglutination Inhibition (HI) assay, have been the traditional benchmark for influenza vaccine efficacy, they primarily indicate protection against specific, and often drifting, viral strains.[1] In contrast, T-cell responses targeting conserved internal proteins like NP offer the potential for broader, cross-protective immunity against various influenza A subtypes.[2][3]
Studies have demonstrated a significant correlation between the presence of pre-existing NP-specific T-cells and reduced severity of influenza illness.[2][3][4] For instance, a cohort study showed that individuals with a detectable baseline NP-specific T-cell response (≥20 Spot-Forming Units per million Peripheral Blood Mononuclear Cells) had a significantly lower odds of symptomatic, PCR-confirmed influenza A infection (adjusted odds ratio of 0.27).[4][5] This protection was observed to be independent of baseline antibody titers.[3][4][5]
The NP (44-52) epitope (sequence: CTELKLSDY), restricted by the HLA-A1 allele, has been identified as an immunodominant target for CD8+ T-cells.[6][7] The frequency of T-cells specific for this epitope has been shown to be a significant component of the overall anti-influenza T-cell response in individuals with the corresponding HLA type.[7]
Below is a summary of quantitative data comparing these immunological markers:
| Correlate of Protection | Assay | Key Finding | Efficacy/Association | Reference |
| NP-specific T-cell Response | IFN-γ ELISpot | Presence of NP-specific T-cells (≥20 SFU/10⁶ PBMCs) at baseline | Adjusted Odds Ratio for symptomatic, PCR-confirmed influenza A: 0.27 (95% CI: 0.11-0.68) | [4][5] |
| Hemagglutination Inhibition (HI) Antibody Titer | HI Assay | HAI titer of ≥1:40 | Corresponds to approximately 50% protection against infection with a well-matched virus in adults.[1][8] | [1][8] |
| Virus Neutralization (VN) Antibody Titer | Microneutralization Assay | Strong association between VN titers and protection | Reliable estimates for 50% protection are not consistently established but show a strong correlation with protection. | [8] |
Experimental Protocols
Accurate and reproducible assessment of these immune responses is critical. Detailed methodologies for the key assays are provided below.
Interferon-γ (IFN-γ) ELISpot Assay for NP (44-52) T-Cell Response
This assay quantifies the frequency of antigen-specific T-cells based on their cytokine secretion at a single-cell level.[9][10]
Materials:
-
PVDF-membrane 96-well plates
-
Capture antibody (anti-human IFN-γ)
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from subjects
-
NP (44-52) peptide (CTELKLSDY)
-
Positive control (e.g., Phytohaemagglutinin) and negative control (culture medium)
-
Biotinylated detection antibody (anti-human IFN-γ)
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate solution
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
Procedure:
-
Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Preparation: Thaw cryopreserved PBMCs and allow them to rest for at least one hour. Wash and resuspend the cells in RPMI-1640 medium.
-
Cell Stimulation: Add 2-3 x 10⁵ PBMCs per well. Stimulate the cells with the NP (44-52) peptide at a final concentration of 1-10 µg/mL. Include positive and negative controls in separate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Wash the plates to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Wash the plates and add the BCIP/NBT substrate solution.
-
-
Spot Development: Allow spots to develop for 5-20 minutes in the dark. Stop the reaction by washing with distilled water.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Results are expressed as Spot-Forming Units (SFU) per million PBMCs.
Hemagglutination Inhibition (HI) Assay
Materials:
-
Influenza virus antigen (standardized to 4-8 hemagglutinating units per 25 µL)
-
Receptor Destroying Enzyme (RDE)
-
Subject serum samples
-
Phosphate Buffered Saline (PBS)
-
0.5% suspension of turkey or chicken Red Blood Cells (RBCs)
-
V-bottom 96-well microtiter plates
Procedure:
-
Serum Treatment: Treat serum samples with RDE to remove non-specific inhibitors of hemagglutination. Heat-inactivate the RDE after treatment.
-
Serial Dilution: Perform a two-fold serial dilution of the treated serum in PBS across a 96-well plate.
-
Virus Addition: Add a standardized amount of influenza virus antigen (4 HAU) to each well containing the diluted serum. Incubate at room temperature for 30 minutes.
-
RBC Addition: Add the 0.5% RBC suspension to all wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Reading Results: Observe the wells for hemagglutination. The HI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination (indicated by a button of RBCs at the bottom of the well).
Virus Neutralization (VN) Assay
This assay measures the titer of neutralizing antibodies in a serum sample that can inhibit the infectivity of a known quantity of influenza virus.[15][16][17]
Materials:
-
Influenza virus stock with a known TCID₅₀ (50% Tissue Culture Infectious Dose)
-
Madin-Darby Canine Kidney (MDCK) cells
-
Subject serum samples
-
Virus diluent (e.g., MEM with 1 µg/mL TPCK-trypsin)
-
96-well cell culture plates
Procedure:
-
Serum Dilution: Serially dilute heat-inactivated serum samples in a 96-well plate.
-
Virus-Antibody Incubation: Add a standardized amount of influenza virus (e.g., 100 TCID₅₀) to each well containing the diluted serum. Incubate for 1-2 hours at 37°C to allow antibodies to neutralize the virus.
-
Cell Addition: Add a suspension of MDCK cells to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 18-20 hours.
-
Endpoint Assessment: The presence of viral infection can be determined by various methods, such as observing cytopathic effect (CPE), or by ELISA or quantitative PCR to detect viral proteins or nucleic acids.
-
Titer Calculation: The neutralization titer is the reciprocal of the highest serum dilution that results in a significant reduction (e.g., ≥50% or ≥90%) of viral infection compared to control wells with no serum.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps involved in assessing T-cell and antibody responses.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Natural T Cell–mediated Protection against Seasonal and Pandemic Influenza. Results of the Flu Watch Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 13. Video: An Optimized Hemagglutination Inhibition HI Assay to Quantify Influenza-specific Antibody Titers [jove.com]
- 14. Understanding the HAI Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. Micro Neutralization (MN) Assay of Influenza Viruses with Monoclonal Antibodies [en.bio-protocol.org]
- 16. Micro Neutralization (MN) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 17. Development of a Neutralization Assay for Influenza Virus Using an Endpoint Assessment Based on Quantitative Reverse-Transcription PCR | PLOS One [journals.plos.org]
Benchmarking T-Cell Assays: A Comparative Guide Using Influenza NP (44-52) Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used T-cell assays—Enzyme-Linked Immunospot (ELISpot), Intracellular Cytokine Staining (ICS), and MHC Multimer Staining—for the detection and quantification of antigen-specific T-cell responses. As a benchmark, we focus on the well-characterized HLA-A*01-restricted epitope from the Influenza A virus nucleoprotein, NP (44-52) (sequence: CTELKLSDY), a common positive control in immunological studies.[1][2] This guide offers an objective analysis of each assay's performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific research needs.
At a Glance: Comparison of T-Cell Assays
The choice of a T-cell assay depends on the specific research question, available resources, and the desired level of detail. While ELISpot is highly sensitive for quantifying cytokine-secreting cells, ICS provides multiparametric data on cell phenotype and function. MHC multimer staining offers the most direct way to identify and enumerate antigen-specific T cells, regardless of their functional state.
| Feature | ELISpot (IFN-γ) | Intracellular Cytokine Staining (ICS) | MHC Multimer Staining |
| Primary Readout | Number of cytokine-secreting cells (Spot Forming Units) | Percentage of cytokine-positive cells within a defined population | Percentage of multimer-positive cells within a defined population |
| Sensitivity | Very high; can detect as few as 1 in 100,000 cells[3] | High; lower limit of quantification can be around 0.0335%[4][5] | High; can be enhanced with optimized protocols[6][7] |
| Quantitative Data | Frequency of responding cells | Frequency and phenotype of responding cells; Mean Fluorescence Intensity (MFI) as a measure of cytokine amount | Frequency and phenotype of specific T cells |
| Functional Information | Secretion of a specific cytokine | Production of multiple intracellular cytokines and other functional markers (e.g., degranulation) | Primarily enumerates cells; can be combined with functional assays |
| Phenotyping | Limited to no simultaneous phenotyping | Extensive multi-color phenotyping of responding cells (e.g., memory/effector subsets) | Extensive multi-color phenotyping of antigen-specific cells |
| Throughput | High; suitable for screening large numbers of samples | Moderate to high, dependent on flow cytometer setup | Moderate to high, dependent on flow cytometer setup |
| Cell Requirement | Relatively low per well, but often run in triplicates | Higher number of cells per sample compared to a single ELISpot well | Moderate, depends on the frequency of the target population |
| Specificity | High for the target cytokine | High, with the ability to gate on specific cell populations | Very high for the specific peptide-MHC complex |
| Common Application | Screening for antigen-specific responses in clinical trials and vaccine development | In-depth characterization of T-cell functionality and phenotype | Tracking and isolating antigen-specific T-cell populations |
In-Depth Assay Performance with Influenza NP (44-52)
Quantitative Performance Summary
| Parameter | ELISpot (IFN-γ) | Intracellular Cytokine Staining (ICS) | MHC Multimer Staining |
| Lower Limit of Quantification (LLOQ) | ~34 Spot Forming Units (SFU) per million cells[8][9] | ~0.0335% of CD4+ T cells[4][5] | Dependent on background staining, can be <0.01% of CD8+ T cells |
| Limit of Detection (LOD) | ~13 SFU per well or ~64 SFU per million PBMCs[8] | Not consistently defined, dependent on the number of events acquired | Can detect very low frequencies, enhanced by optimized protocols[6] |
| Dynamic Range | Linear range from 120,000 to 360,000 cells per well[8] | Reported to be linear over a range of response levels[10] | Good linearity and precision have been reported[7] |
| Reproducibility (Inter-assay CV%) | Generally <30% for responses >100 SFU/10^6 cells | Generally <35% for responses >0.05%[10] | High reproducibility reported[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of T-cell assay results. Below are representative protocols for each assay using the Influenza NP (44-52) peptide as the stimulus.
IFN-γ ELISpot Assay
This protocol is adapted from harmonized procedures for influenza-specific T-cell analysis.[8][9]
Materials:
-
96-well PVDF membrane ELISpot plates pre-coated with anti-human IFN-γ antibody
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
Influenza NP (44-52) peptide (CTELKLSDY)
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (medium alone)
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
ELISpot reader
Procedure:
-
Plate Preparation: Wash pre-coated ELISpot plates with sterile PBS and block with complete RPMI medium for at least 1 hour at 37°C.
-
Cell Plating: Add 2.5 x 10^5 PBMCs per well.
-
Stimulation: Add Influenza NP (44-52) peptide to the respective wells at a final concentration of 1-10 µg/mL. Include positive (PHA) and negative (medium) control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plates with PBS containing 0.05% Tween-20.
-
Add biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Wash the plates and add BCIP/NBT substrate. Monitor spot development.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million PBMCs.
Intracellular Cytokine Staining (ICS)
This protocol is based on established methods for detecting influenza-specific T-cell responses.[4][10][11]
Materials:
-
PBMCs
-
Complete RPMI-1640 medium
-
Influenza NP (44-52) peptide
-
Co-stimulatory antibodies (e.g., anti-CD28/CD49d)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Positive control (e.g., Staphylococcal enterotoxin B - SEB)
-
Negative control (medium with co-stimulatory antibodies)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Stimulation:
-
To 1 x 10^6 PBMCs in complete RPMI medium, add co-stimulatory antibodies.
-
Add Influenza NP (44-52) peptide at a final concentration of 1-10 µg/mL. Include positive (SEB) and negative controls.
-
Incubate for 1-2 hours at 37°C.
-
Add a protein transport inhibitor and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells and stain with a fixable viability dye.
-
Stain with fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and fix using a fixation buffer for 20 minutes at room temperature.
-
Wash and permeabilize the cells using a permeabilization buffer.
-
-
Intracellular Staining:
-
Stain with fluorochrome-conjugated antibodies against intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.
-
-
Acquisition: Wash the cells and acquire events on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software. Gate on live, single lymphocytes, then on CD3+ T cells, and subsequently on CD4+ and CD8+ subsets. Determine the percentage of cells expressing the cytokine(s) of interest in response to the NP (44-52) peptide.
MHC Multimer Staining
This protocol provides a general framework for staining with peptide-MHC multimers.[6][12]
Materials:
-
PBMCs
-
FACS buffer (PBS with 2% FBS)
-
PE-conjugated HLA-A*01:01 tetramer folded with Influenza NP (44-52) peptide
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend 1 x 10^6 PBMCs in FACS buffer.
-
Multimer Staining:
-
Add the PE-conjugated NP (44-52) MHC tetramer to the cells.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Surface Staining:
-
Add fluorochrome-conjugated antibodies against surface markers (CD3, CD8) without a prior washing step.
-
Incubate for 30 minutes at 4°C.
-
-
Viability Staining: Wash the cells and stain with a fixable viability dye.
-
Acquisition: Wash the cells and acquire events on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software. Gate on live, single lymphocytes, then on CD3+ T cells. From the CD3+ population, identify the CD8+ T cells and determine the percentage of cells that are positive for the NP (44-52) tetramer.
Visualizing the Methodology
To further clarify the experimental processes and underlying biological principles, the following diagrams have been generated using Graphviz.
T-Cell Activation Signaling Pathway
References
- 1. Characterization of the Human CD8+ T Cell Response following Infection with 2009 Pandemic Influenza H1N1 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparison of two T-cell assays to evaluate T-cell responses to SARS-CoV-2 following vaccination in naïve and convalescent healthcare workers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells [frontiersin.org]
- 7. Frontiers | The role of cell-mediated immunity against influenza and its implications for vaccine evaluation [frontiersin.org]
- 8. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. viroclinics.com [viroclinics.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Safety and Disposal Protocols for Influenza Virus NP (44-52)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of the Influenza virus nucleoprotein (NP) peptide fragment (44-52). As this is a bioactive peptide, appropriate handling and disposal are essential to maintain laboratory safety and prevent unintended immunological reactions. While the peptide itself is not infectious, it should be treated as a potentially hazardous biological material.
Core Principles of Disposal
The primary goal of the disposal procedure is the complete inactivation of the peptide's biological activity. This is achieved through denaturation and degradation. All materials that have come into contact with the peptide, including solutions, labware, and personal protective equipment (PPE), must be decontaminated before disposal.
Step-by-Step Disposal Procedures
Follow these procedural steps for the safe handling and disposal of Influenza virus NP (44-52) and contaminated materials.
1. Segregation of Waste:
-
All waste contaminated with Influenza virus NP (44-52) must be segregated from general laboratory waste.
-
Use designated, clearly labeled, leak-proof containers marked with a biohazard symbol.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the peptide and contaminated waste. This includes:
-
Nitrile gloves
-
Laboratory coat
-
Safety glasses or goggles
-
3. Decontamination of Liquid Waste:
-
Liquid waste containing the peptide (e.g., stock solutions, experimental buffers) should be decontaminated before disposal.
-
Chemical Decontamination:
-
Add sodium hypochlorite (B82951) (bleach) to the liquid waste to a final concentration of at least 10%.[1][2][3]
-
Allow a contact time of at least 30 minutes to ensure complete inactivation.[1][2]
-
After decontamination, the neutralized liquid can typically be poured down a laboratory sink with copious amounts of water, in accordance with local regulations.[4][5]
-
-
Autoclaving:
4. Decontamination of Solid Waste:
-
Solid waste includes contaminated labware (e.g., pipette tips, microfuge tubes), gloves, and other disposable materials.
-
Autoclaving (Preferred Method):
-
To ensure steam penetration, do not seal the bags tightly; leave a small opening or add a small amount of water to the bag before autoclaving.[6][8]
-
Place the bags in a secondary, leak-proof, and puncture-resistant container for transport to the autoclave.
-
Autoclave the waste following the validated parameters in the table below.
-
Chemical Decontamination:
-
For surfaces and non-autoclavable equipment, an enzymatic detergent followed by a bleach solution is recommended for peptide decontamination.[9]
-
Apply a 1% (m/v) solution of a potent enzymatic detergent to the contaminated surfaces or soak the materials.[9]
-
Follow this with a 6% sodium hypochlorite (bleach) solution and then rinse thoroughly with water.[9]
-
5. Final Disposal:
-
After decontamination by autoclaving, the biohazard bags, now considered non-hazardous, can be placed in the regular laboratory waste stream, in compliance with institutional and local regulations.[6]
-
Ensure that a chemical or biological indicator is used with each autoclave cycle to verify successful decontamination.[6][8][10]
Quantitative Data for Decontamination Methods
For effective inactivation of biological materials, including peptides and influenza virus-related waste, the following parameters are recommended.
| Decontamination Method | Agent/Setting | Concentration/Parameters | Contact Time | Application |
| Chemical Decontamination | Sodium Hypochlorite (Bleach) | 10% final concentration | ≥ 30 minutes | Liquid Waste[1][2][3] |
| Enzymatic Detergent | 1% (m/v) solution | As per manufacturer's instructions | Surfaces & Labware[9] | |
| Steam Autoclaving | Gravity Displacement | 121°C (250°F) at 15 psi | ≥ 60 minutes | Solid & Liquid Waste[6] |
| Vacuum-Type | 132°C (270°F) | ≥ 10 minutes | Solid & Liquid Waste[6] |
Experimental Protocols Cited
The disposal procedures outlined are based on established biosafety protocols for handling biological waste. The recommended decontamination methods are derived from standard laboratory practices for inactivating proteins and peptides. For instance, the use of enzymatic detergents is based on their ability to break down proteinaceous material, while sodium hypochlorite is a broad-spectrum disinfectant that denatures proteins through oxidation. Steam autoclaving is a widely accepted method for sterilizing biological waste by using high pressure and temperature to denature proteins and other macromolecules.[6][8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with Influenza virus NP (44-52).
References
- 1. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 2. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 3. research.hawaii.edu [research.hawaii.edu]
- 4. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 5. Biological Waste - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. Appendix C: Autoclave Quality Assurance Program | Office of Research [bu.edu]
- 7. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
- 8. swisscleanroomcommunity.ch [swisscleanroomcommunity.ch]
- 9. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 10. biosafety.utk.edu [biosafety.utk.edu]
Essential Safety and Operational Guide for Handling Influenza Virus NP (44-52) Peptide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the Influenza virus nucleoprotein (NP) (44-52) peptide. The protocols outlined below are based on established best practices for handling synthetic peptides, which should be treated as potentially hazardous materials until their toxicological properties are well-understood.
Disclaimer: The Influenza virus NP (44-52) is a synthetic peptide fragment and is not infectious. The primary risks are associated with the biochemical properties of the peptide, not with any biological activity of the influenza virus. Handling of this peptide should be performed under Biosafety Level 1 (BSL-1) conditions. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling Influenza virus NP (44-52).
| PPE Category | Required Equipment | Rationale |
| Hand Protection | Nitrile or latex gloves. | Prevents dermal contact with the peptide. Gloves should be changed immediately if they become contaminated.[1][2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes when reconstituting the lyophilized powder or handling solutions.[1][2] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Not generally required for small quantities. A dust mask or working in a fume hood is recommended when handling larger quantities of lyophilized powder. | The fine, lyophilized powder can become airborne when handled in larger quantities.[1][2] |
Experimental Protocol: Reconstitution of Lyophilized Peptide
Proper reconstitution is essential for the peptide's stability and biological activity.
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature. This prevents condensation from forming inside the vial.[4][5][6]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[5][7]
-
Solvent Addition: Using a sterile syringe or pipette, slowly add the appropriate sterile solvent (e.g., sterile water, PBS, or another recommended buffer) down the side of the vial.[4] Avoid spraying the solvent directly onto the peptide.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide.[6][7][8] Avoid vigorous shaking, which can cause the peptide to aggregate or degrade.[4][5][8]
-
Verification: Ensure the peptide is completely dissolved. The solution should be clear and free of particulates.[4][8]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the reconstituted peptide into single-use volumes.[4] For short-term storage, keep the aliquots at 2-8°C. For long-term storage, store at -20°C or -80°C.[4]
Handling and Disposal Workflow
The following diagram illustrates the standard workflow for handling the Influenza virus NP (44-52) peptide, from receipt to disposal.
Caption: Workflow for handling Influenza virus NP (44-52) peptide.
Disposal Plan
Proper disposal of peptide waste is crucial for laboratory safety and environmental compliance.
-
Solid Waste: All solid waste contaminated with the peptide, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled, and leak-proof container for hazardous waste.[9][10]
-
Liquid Waste: Unused peptide solutions and solvents used for rinsing contaminated glassware should be collected in a designated, sealed, and properly labeled container for hazardous liquid waste.[9][10] Do not pour peptide solutions down the drain unless approved by your institution's EHS department.
-
Final Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's certified hazardous waste management service.[1][9]
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 6. uk-peptides.com [uk-peptides.com]
- 7. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 8. jpt.com [jpt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
